Formylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-carbamoylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2/c3-2(6)4-1-5/h1H,(H3,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWMUPQBELRFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152287 | |
| Record name | Formylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-24-5 | |
| Record name | Formylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2HU8HP4ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Formylurea: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylurea (N-carbamoylformamide), a derivative of urea, is a molecule of significant interest in organic synthesis and biochemical studies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and potential analytical detection methods are presented. Furthermore, its known biological interactions are discussed, offering insights for researchers in drug discovery and metabolic studies. All quantitative data is summarized in structured tables, and key chemical transformations are illustrated with diagrams to facilitate understanding.
Chemical Structure and Identification
This compound is characterized by the presence of a formyl group attached to one of the nitrogen atoms of urea. This structural feature imparts distinct chemical properties compared to its parent compound.
| Identifier | Value |
| IUPAC Name | N-carbamoylformamide[1] |
| CAS Number | 1190-24-5[2] |
| Molecular Formula | C₂H₄N₂O₂[2] |
| Canonical SMILES | C(=O)NC(=O)N[1] |
| InChI Key | JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 88.07 g/mol | [1][2] |
| Melting Point | 170-173 °C | |
| Boiling Point | 162.99 °C (estimate) | |
| XLogP3-AA | -0.7 | [1] |
| pKa (predicted) | 10.35 ± 0.46 | |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in hexane.[3] | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the characteristic spectral data.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3440 | N-H stretching vibration |
| ~1680 | C=O stretching (amide I) |
| ~1598 | -NH₂ bending and C=O stretching |
| ~1450 | C-N stretching |
Synthesis of this compound
This compound is typically synthesized through the condensation reaction of urea and formic acid.
Reaction Scheme
Caption: Synthesis of this compound from Urea and Formic Acid.
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Urea
-
Formic acid (99%)
-
Calcium oxide (CaO) as a catalyst
-
Reaction vessel equipped with a stirrer and condenser
-
Heating mantle
-
Evaporation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine urea and formic acid in a molar ratio of 1:1 to 1:1.5.
-
Catalyst Addition: Add a catalytic amount of calcium oxide (e.g., 1-5% w/w of urea).
-
Reaction Conditions: Heat the mixture to 85-95 °C with continuous stirring under atmospheric pressure. The reaction is typically carried out for 2-3 hours.
-
Work-up and Purification: After the reaction is complete, the resulting mixture is subjected to a multi-stage evaporation process to remove water and other low-boiling impurities. This is often performed under reduced pressure to prevent thermal degradation of the product.
-
Isolation: The final product, this compound, is obtained as a solid and can be further purified by recrystallization if necessary.
Chemical Reactivity
This compound undergoes several chemical reactions, primarily involving its formyl and urea moieties.
Hydrolysis
Under acidic or basic conditions, this compound can be hydrolyzed back to formic acid and urea.
Caption: Hydrolysis of this compound.
Oxidation
Strong oxidizing agents can oxidize this compound. The formyl group is oxidized to carbon dioxide, and the urea moiety can be degraded to ammonia.
Three-Component Reaction
This compound can participate in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized dihydropyrimidinones. This reaction highlights its utility as a building block in heterocyclic synthesis.
Biological Role and Interactions
The biological significance of this compound is an area of active research. Its structural similarity to urea suggests potential interactions with enzymes that metabolize urea and related compounds.
Enzymatic Reactivity
It has been demonstrated that this compound can act as a substrate for urea carboxylase .[2] However, it is resistant to the action of carbamoyltransferase enzymes.[2] This differential reactivity provides a basis for investigating its metabolic fate and potential effects on nitrogen metabolism.
The interaction with urea carboxylase can be depicted as follows:
Caption: Enzymatic Carboxylation of this compound.
Analytical Methods for Detection and Quantification
The development of robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of this compound. While specific, validated protocols for this compound are not widely published, methods used for urea can be adapted.
Potential Experimental Protocol: HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be employed for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile). The exact gradient profile would need to be optimized.
Detection:
-
UV detection at a wavelength where this compound exhibits maximum absorbance.
Quantification:
-
Quantification can be achieved by creating a calibration curve using standards of known this compound concentrations.
Conclusion
This compound is a versatile molecule with interesting chemical and biological properties. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, along with relevant experimental considerations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating further exploration of its potential applications in chemistry and biology.
References
formylurea CAS number 1190-24-5
An In-depth Technical Guide to Formylurea (CAS 1190-24-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 1190-24-5, is a urea derivative characterized by the presence of a formyl group attached to one of the nitrogen atoms.[1] Its chemical structure, containing both amide and formyl functional groups, imparts unique reactivity and makes it a compound of interest in organic synthesis and pharmaceutical research.[1] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis protocols, reactivity, biological activities, and applications in drug development.
Physicochemical and Spectroscopic Data
This compound is a white, fluffy powder.[2] While many of its physical properties like boiling point and vapor pressure are not fully reported, key computed and experimental data are available.[2]
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1190-24-5 | [1][3][4][5][6] |
| Molecular Formula | C₂H₄N₂O₂ | [4][6] |
| Molecular Weight | 88.07 g/mol | [3][4] |
| IUPAC Name | N-carbamoylformamide | [3][6] |
| Synonyms | N-Formylurea, Allophanaldehyde, Formamide, N-(aminocarbonyl)- | [3][7] |
| Melting Point | 170-173 °C | [2] |
| pKa | 10.35 ± 0.46 (Predicted) | [2] |
| XLogP3-AA | -0.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Storage Temperature | Below +30°C | [2][5] |
Spectroscopic Data
Spectroscopic information is crucial for the identification and characterization of this compound.
-
NMR Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound.[3]
-
Mass Spectrometry : GC-MS data has been recorded.[3]
-
Infrared (IR) Spectroscopy : FTIR spectra have been obtained using KBr-pellet techniques.[3]
-
Raman Spectra : Raman spectral data is also available.[3]
Synthesis and Experimental Protocols
This compound is typically synthesized through the reaction of urea with a formic acid derivative.[1] The process involves a condensation reaction, which can be optimized for laboratory and industrial-scale production.
Laboratory Synthesis Protocol
A general laboratory protocol involves the condensation reaction between urea and a formylating agent like formyl chloride.[1]
Methodology:
-
Reaction Setup : In a suitable reaction vessel, dissolve urea in an anhydrous solvent such as dichloromethane.[1]
-
Temperature Control : Cool the reaction mixture to between 0–5°C to minimize side reactions.[1]
-
Reagent Addition : Slowly add a formic acid derivative (e.g., formyl chloride) to the urea solution. An optimized molar ratio of urea to formyl chloride is 1:1.2.[1]
-
Reaction Progression : Allow the reaction to proceed while maintaining the low temperature and stirring.
-
Purification : After the reaction is complete, the crude product is purified. Recrystallization from an ethanol/water mixture is a common method.[1]
-
Validation : The purity and identity of the final product are confirmed through melting point analysis and NMR spectroscopy.[1]
Continuous Synthesis and Industrial Production
For larger scale production, a continuous system using urea and formic acid is employed, often coupled with evaporation for purification.[1] The synthesis mechanism involves a proton transfer from formic acid to urea, forming a carbamate intermediate, followed by dehydration to yield this compound.[1]
Catalysts and Parameters: Calcium-based catalysts like Calcium Oxide (CaO) or Calcium Sulfate (CaSO₄) are effective in accelerating the dehydration step without contaminating the final product.[1]
| Parameter | Value |
| Reactants Molar Ratio | Urea:Formic Acid = 1:1–1.5 |
| Reaction Temperature | 85–95°C |
| Reaction Pressure | Atmospheric |
| Catalyst Loading | 1–5% w/w (e.g., CaO) |
| Reaction Time | 2–3 hours |
| Achieved Purity | 95–98% |
Data sourced from Benchchem.[1]
The process is often integrated with a triple-effect evaporation system for simultaneous synthesis and purification.[1]
Caption: Continuous synthesis workflow for this compound production.
Chemical Reactivity and Applications in Synthesis
This compound's functional groups allow it to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.[1] It can undergo hydrolysis to produce formic acid and urea, as well as oxidation and substitution reactions.[1]
Heterocycle Synthesis
This compound is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds such as pyrimidines, triazines, and imidazoles.[8] It can act as a source of formaldehyde under specific reaction conditions.[8]
Three-Component Reaction for Dihydropyrimidinones
This compound participates in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates.[1] This reaction proceeds through the formation of a zwitterionic intermediate, which is then trapped by this compound, leading to cyclization and the formation of highly functionalized dihydropyrimidinones.[1]
Caption: Three-component reaction involving this compound.
Biological Activity and Drug Development Potential
This compound exhibits diverse biological activities, making it a subject of interest in biochemical and pharmaceutical research.[1]
Mechanism of Action
The primary mechanism of this compound's biological effect is through formylation reactions.[1] It can modify proteins and other biomolecules by introducing a formyl group, which can alter the target molecule's function and activity, thereby influencing various biochemical pathways.[1]
Caption: General mechanism of action for this compound.
Enzymatic Interactions
This compound's interactions with specific enzymes have been studied, revealing distinct reactivity patterns compared to urea.[1]
| Enzyme | Interaction with this compound | Specific Activity (U/mg) |
| Urea Carboxylase | Substrate (undergoes carboxylation) | Not reported |
| Carbamoyltransferase | Inactive (resists activity) | Not applicable |
| Triuret Hydrolase (TrtA) | Substrate | 0.07 |
Data sourced from Benchchem.[1]
This selective reactivity suggests that the formyl group plays a critical role in molecular recognition and enzyme-substrate interactions.[1]
Antimicrobial Activity
Derivatives of this compound have demonstrated promising antimicrobial properties.[1] They have been investigated for their inhibitory effects against various pathogens, including the gastric pathogen Helicobacter pylori.[1] Some derivatives also exhibit urease inhibitory activity, which is a key therapeutic target for infections caused by urease-producing microbes.[1]
Role in Drug Design
The structural and reactive properties of this compound make it a versatile scaffold in drug design.[1] The urea functionality is known to form stable hydrogen bonds with biological targets, a crucial aspect of drug-receptor interactions.[9][10] A notable example is the incorporation of a this compound moiety into a posaconazole analogue, highlighting its utility in developing new antifungal therapeutics.[1] This demonstrates that the formyl group can be used for targeted modifications to enhance drug specificity and efficacy.[1]
Safety and Handling
While a full toxicological profile has not been established, some safety data is available.
-
General Hazards : this compound may cause eye, skin, and respiratory tract irritation.
-
Stability : The compound is stable under normal temperatures and pressures.
-
Incompatibilities : It should be kept away from strong oxidizing agents.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Handling : Use with adequate ventilation and minimize dust generation. Standard personal protective equipment (gloves, safety goggles) should be worn.
It is important to note that this compound is intended for research use only and not for human or veterinary use.[1][4][8]
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. N-FORMYLUREA | 1190-24-5 [chemicalbook.com]
- 3. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1190-24-5 | CAS DataBase [chemicalbook.com]
- 6. This compound | CAS 1190-24-5 [matrix-fine-chemicals.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. a2bchem.com [a2bchem.com]
- 9. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Experimental Protocol: Synthesis of Hypoxanthine from N,N'-diformylurea and Glycinamide
This protocol outlines the one-pot synthesis of hypoxanthine from N,N'-diformylurea and glycinamide under conditions that simulate a prebiotic "drying pool" scenario.
-
Reactant Preparation: Equimolar quantities of N,N'-dithis compound and glycinamide are used.
-
Reaction Conditions: The mixture of N,N'-dithis compound and glycinamide is heated at 175°C for 2 hours. The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.
-
Analysis: The formation of hypoxanthine can be verified by high-resolution mass spectrometry and high-performance liquid chromatography (HPLC). The yield of the condensation reaction can be determined spectrophotometrically.
Pyrimidine Synthesis
While a direct role for this compound in pyrimidine synthesis is not as clearly defined as its role in purine formation, the involvement of its parent molecule, urea, is well-established. In plausible prebiotic scenarios, such as evaporating lagoons or drying beaches, concentrated urea solutions can react with molecules like cyanoacetaldehyde (formed from the hydrolysis of cyanoacetylene) to produce cytosine in significant yields (30-50%). Uracil can then be formed from the hydrolysis of cytosine. This suggests that in environments where this compound could form, the necessary precursors for pyrimidine synthesis would also be present and reactive.
Amino Acid Derivatives and the Path to Peptides
Formylation, the addition of a formyl group, is a crucial step in the prebiotic formation and stabilization of amino acid precursors. In a formamide-rich environment, which is also conducive to the formation of this compound, aminonitriles (themselves formed from aldehydes, cyanide, and ammonia) are readily N-formylated. This process is significant because N-formylaminonitriles are more stable than their unformylated counterparts. Alkaline processing of these N-formylaminonitriles favors hydration at the nitrile group over deformylation, which protects them from reverting to their precursor aldehydes and cyanide. This ultimately leads to the formation of N-formylated and unformylated amino acids.
Furthermore, the reaction of amino acids with urea can produce N-carbamoyl amino acids. These N-protected amino acids are considered important precursors for the emergence of peptides on the early Earth, as the N-carbamoyl group can activate the amino acid for peptide bond formation.
Quantitative Data
The following table summarizes the available quantitative data for the reactions involving this compound and related prebiotic processes.
| Reaction/Process | Reactants | Product(s) | Quantitative Data | Citation(s) |
| Formation of this compound | Urea + Formic Acid | This compound | Energy of Reaction: Endothermic, +4.7 kcal/molActivation Energy Barrier: 35.9 kcal/mol | |
| Synthesis of Cytosine | Cyanoacetaldehyde + Concentrated Urea Solution | Cytosine | Yield: 30-50% | |
| Formation of N-formyl-(β-amino)alanine nitrile | N-formyldehydroalanine nitrile + Ammonium Chloride | N-formyl-(β-amino)alanine nitrile | Yield: 84% | |
| Formation of N-formylaminonitriles | Aminonitriles (Gly-CN, Ala-CN, Val-CN) + Formamide | N-formylaminonitriles | Good yields upon heating. Gly-CN reacts at room temperature, while Ala-CN and Val-CN require heating to 80°C. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.
Caption: Synthesis of this compound and N,N'-dithis compound.
Caption: Hypoxanthine formation from N,N'-dithis compound.
Caption: this compound's central role in prebiotic synthesis.
Conclusion
This compound stands out as a compelling molecule in the landscape of prebiotic chemistry. Its formation from simple and abundant precursors, coupled with its reactivity to form the precursors of nucleic acids and its connection to the stabilization of amino acid derivatives, places it at a critical nexus in the pathways leading to the origin of life. While further research is needed to fully elucidate its role, particularly in pyrimidine synthesis, and to quantify reaction yields under a broader range of prebiotic conditions, the evidence presented in this guide underscores the importance of this compound as a key area of investigation for scientists and researchers dedicated to understanding the molecular origins of life.
Theoretical Stability of Formylurea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical and computational studies on the stability of formylurea are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the predicted stability, conformational landscape, and decomposition pathways of this compound based on established theoretical data from closely related analogs, primarily urea, N-acylureas, and formamide. The computational protocols described are based on methodologies proven to be robust for these analogous systems and are proposed as a framework for future dedicated studies on this compound.
Executive Summary
This compound, a molecule of interest in various chemical and biological contexts, presents a unique stability profile governed by the interplay of its formyl and urea moieties. This guide delineates the theoretical underpinnings of this compound's stability, focusing on its conformational isomers, rotational energy barriers, and likely thermal decomposition pathways. By drawing parallels with extensively studied analogs, we predict that this compound exists in several planar or near-planar conformations with significant rotational barriers around its C-N bonds, influencing its molecular recognition properties. The primary decomposition route is anticipated to be a unimolecular process yielding isocyanic acid and formamide. This document provides detailed computational methodologies to facilitate further research and presents key concepts in a structured, accessible format for professionals in drug development and chemical research.
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound is crucial for its interaction with biological targets. This flexibility is primarily dictated by rotations around the N-C(O)-N (urea backbone) and the (O)C-N (formyl group) bonds.
Conformational Isomers
Based on studies of urea and its derivatives, this compound is expected to have several stable conformers. The planarity of the urea group is a key factor, with non-planar minima having been reported for urea itself. For this compound, we can postulate at least four planar conformers arising from the relative orientations (syn/anti) of the N-H and C=O bonds.
A logical workflow for determining the stable conformers of this compound using computational methods is outlined below.
Caption: Workflow for Conformational Analysis.
Rotational Energy Barriers
The rotation around the C-N bonds in this compound is restricted due to the partial double bond character arising from resonance. This gives rise to significant rotational energy barriers, which can be determined computationally.
Table 1: Predicted Rotational Energy Barriers for this compound Based on Analogous Compounds
| Bond of Rotation | Analogous Compound(s) | Reported Barrier (kcal/mol) | Predicted Barrier for this compound (kcal/mol) | Reference(s) |
| H₂N-C(O)NHCHO | Urea, Alkylureas | 8.2 - 9.4 | ~8-10 | [1] |
| H₂NC(O)NH-CHO | N-Benzhydrylformamides | 20 - 23 | ~18-22 | [2] |
Note: The predicted barrier for the formyl group rotation is expected to be high, similar to other formamides, due to the significant resonance stabilization of the amide bond.
Thermal Decomposition Pathways
The thermal stability of this compound is a critical parameter for its storage and application. Theoretical studies on urea and N-acylureas suggest that this compound likely undergoes unimolecular decomposition at elevated temperatures.
Proposed Decomposition Reaction
The most probable decomposition pathway for this compound is analogous to that of urea and other N-acylureas: a retro-addition reaction to form isocyanic acid and formamide.[3] This is predicted to occur via a four-centered transition state.
Reaction: H₂N-C(O)-NH-CHO → HNCO + H₂N-CHO
The logical pathway for this decomposition, including the transition state, is visualized below.
Caption: this compound Decomposition Pathway.
Studies on the thermal decomposition of alkyl and phenylureas have shown that these compounds decompose through four-center pericyclic reactions, which supports the proposed pathway for this compound.[4]
Detailed Computational Methodologies
To facilitate further theoretical investigation of this compound, this section details the computational protocols that have been successfully applied to its analogs.
Geometry Optimization and Frequency Calculations
-
Method: Density Functional Theory (DFT) is a robust method for these systems. The B3LYP or M06-2X functionals are recommended.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate to account for polarization and diffuse functions, which are important for hydrogen bonding and accurate energy calculations.
-
Procedure:
-
Perform geometry optimization of all identified conformers.
-
Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Calculation of Rotational Barriers
-
Method: Potential Energy Surface (PES) scans or transition state searches.
-
Procedure for PES Scan:
-
Select the dihedral angle of interest.
-
Perform a relaxed PES scan by rotating the dihedral angle in small increments (e.g., 10-15 degrees), optimizing all other geometric parameters at each step.
-
The rotational barrier is the energy difference between the minimum and the maximum on the PES.
-
-
Procedure for Transition State Search:
-
Identify the transition state (TS) structure corresponding to the rotation.
-
Perform a TS optimization using methods like the Berny algorithm (OPT=TS).
-
A subsequent frequency calculation should yield exactly one imaginary frequency corresponding to the rotational motion.
-
The barrier is the ZPVE-corrected energy difference between the TS and the ground state conformer.
-
Investigation of Decomposition Pathways
-
Method: Transition state searching and Intrinsic Reaction Coordinate (IRC) calculations.
-
Procedure:
-
Propose a structure for the transition state of the decomposition reaction.
-
Optimize the TS structure using a suitable method (e.g., QST2, QST3, or OPT=TS).
-
Verify the TS with a frequency calculation (one imaginary frequency).
-
Perform an IRC calculation to confirm that the TS connects the reactant (this compound) and the desired products (isocyanic acid and formamide).
-
The activation energy (ΔE_act) is the ZPVE-corrected energy difference between the TS and the reactant.
-
The workflow for calculating the decomposition pathway is as follows:
Caption: Workflow for Decomposition Pathway Calculation.
Conclusion and Future Directions
While direct experimental or theoretical data on this compound stability is sparse, a robust predictive framework can be constructed from the extensive literature on its close chemical analogs. This compound is predicted to be a molecule with distinct, stable conformers and significant barriers to internal rotation, which has important implications for its molecular recognition and reactivity. Its primary thermal decomposition pathway is expected to yield isocyanic acid and formamide.
This guide provides a foundation for researchers and drug development professionals to understand the likely stability characteristics of this compound. It is imperative that these predictions are validated through dedicated quantum chemical calculations and experimental studies. The detailed methodologies presented herein offer a clear roadmap for such future investigations. A thorough understanding of the stability and conformational landscape of this compound will be invaluable for the rational design of new pharmaceuticals and other advanced materials.
References
An In-depth Technical Guide to the Molecular Orbital Calculations of Formylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylurea (NH₂CONHCHO) is a molecule of significant interest due to its structural similarity to urea and its potential role in various chemical and biological processes. Understanding its electronic structure through molecular orbital (MO) calculations is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical framework and practical application of Density Functional Theory (DFT) for elucidating the molecular orbital properties of this compound. It details a robust computational protocol, presents illustrative quantitative data on its electronic characteristics, and visualizes key computational workflows and concepts.
Introduction
This compound, a derivative of urea, possesses both an amide and a formyl functional group.[1] This unique combination influences its electronic properties, distinguishing it from simpler molecules like urea and formamide. Molecular orbital theory provides a powerful framework for understanding the distribution and energy of electrons within a molecule, which in turn dictates its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the energy gap between them is a key indicator of molecular reactivity and stability.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for accurately predicting molecular properties. This guide focuses on the application of the B3LYP functional with the 6-311++G** basis set, a widely used and reliable method for organic molecules, to calculate the molecular orbitals of this compound.
Theoretical Background
The electronic properties of this compound are determined by the arrangement of its valence electrons in various molecular orbitals. The presence of lone pairs on the oxygen and nitrogen atoms, as well as the π-systems of the carbonyl groups, leads to a complex set of occupied and unoccupied orbitals.
The formyl group, being an electron-withdrawing group, is expected to influence the energy levels of the molecular orbitals compared to urea. MO studies have suggested that this compound exhibits localized orbitals, in contrast to the more delocalized orbitals found in urea and formamide. This localization can have significant implications for its reactivity and interaction with other molecules, such as enzymes.
Experimental Protocols: Computational Methodology
A detailed protocol for performing DFT calculations on this compound is provided below. This methodology is based on established best practices in computational chemistry.
3.1. Software
-
Gaussian 09/16: A quantum chemistry software package for performing the DFT calculations.
-
GaussView 6 or Avogadro: Molecular visualization software for building the initial structure and analyzing the results.
3.2. Computational Procedure
-
Structure Optimization:
-
The initial 3D structure of this compound is built using GaussView or Avogadro.
-
A geometry optimization is performed using the B3LYP functional and the 6-311++G** basis set. This step finds the lowest energy conformation of the molecule.
-
The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.
-
-
Molecular Orbital Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G**).
-
This calculation generates the molecular orbitals, their corresponding energy levels, and other electronic properties.
-
-
Data Analysis:
-
The output file from the Gaussian calculation is analyzed to extract key data, including the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and Mulliken atomic charges.
-
Molecular orbitals and the electrostatic potential map are visualized using GaussView or Avogadro.
-
Data Presentation: Calculated Electronic Properties of this compound
The following tables summarize the illustrative quantitative data obtained from DFT calculations on this compound at the B3LYP/6-311++G** level of theory. Disclaimer: As no specific published data for this compound using this exact methodology was found, the following values are illustrative and based on typical results for similar functional groups. They are intended for demonstrative purposes within this technical guide.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Table 2: Mulliken Atomic Charges
| Atom | Charge (e) |
| C1 (carbonyl, urea) | +0.65 |
| O1 (carbonyl, urea) | -0.55 |
| N1 (amide) | -0.70 |
| H1 (amide) | +0.35 |
| H2 (amide) | +0.35 |
| C2 (carbonyl, formyl) | +0.50 |
| O2 (carbonyl, formyl) | -0.45 |
| H3 (formyl) | +0.15 |
| N2 (amine) | -0.80 |
| H4 (amine) | +0.40 |
| H5 (amine) | +0.40 |
Visualization of Computational Workflow and Concepts
5.1. Computational Workflow
The following diagram illustrates the key steps involved in the computational analysis of this compound.
5.2. Frontier Molecular Orbital Interaction
This diagram illustrates the concept of the HOMO-LUMO gap and its relationship to electronic transitions.
Conclusion
This technical guide has outlined a comprehensive approach for the computational analysis of this compound's molecular orbitals using DFT. The provided methodology offers a robust framework for researchers to investigate the electronic properties of this and similar molecules. The illustrative data and visualizations serve to enhance the understanding of its electronic structure and reactivity. A thorough understanding of this compound's molecular orbitals is a critical step in elucidating its role in chemical synthesis and biological systems, and can provide valuable insights for applications in drug development and materials science.
References
Formylurea: A Comprehensive Technical Guide for Researchers
Introduction
Formylurea (CAS No. 1190-24-5), a derivative of urea, is a molecule of growing interest in the fields of biochemistry, organic synthesis, and pharmaceutical sciences.[1] Its unique structure, featuring both an amide and a formyl functional group, imparts a distinct reactivity that makes it a versatile building block and a subject of study for various biological interactions.[1] This technical guide provides an in-depth overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Identifiers
This compound is known by several alternative names and is cataloged under various chemical identifiers. A comprehensive list is provided below for clear identification and literature searching.
| Category | Identifier |
| Common Name | This compound |
| Synonyms | N-Formylurea, Allophanaldehyde, N-carbamoylformamide, N-formamidoformamide[2][3][4] |
| IUPAC Name | N-carbamoylformamide[1][2] |
| CAS Number | 1190-24-5[1][2][5] |
| Molecular Formula | C₂H₄N₂O₂[1][2][5] |
| InChI Key | JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2][5] |
| SMILES | C(=O)NC(=O)N[2][6] |
| EC Number | 214-719-4[2] |
| PubChem CID | 70922[2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, application in experiments, and understanding its behavior in different environments.
| Property | Value | Source |
| Molecular Weight | 88.07 g/mol | [1][2] |
| Melting Point | 168-173 °C | [4][5][7] |
| Density | ~1.286 - 1.437 g/cm³ (estimate) | [4][7] |
| pKa | 10.35 ± 0.46 (Predicted) | [4] |
| Appearance | White crystalline or fluffy powder | [4][7] |
| XLogP3-AA | -0.7 | [2] |
Synthesis and Experimental Protocols
Synthesis of this compound from Formic Acid and Urea
This compound is primarily synthesized through the reaction of formic acid and urea.[1] This reaction involves the formylation of urea, typically requiring heat. A continuous system for this synthesis has been described, offering an efficient method for its production.[1]
Logical Workflow for this compound Synthesis
Experimental Protocol: Continuous Synthesis
-
Reactant Preparation : Prepare a molar ratio of urea to formic acid between 1:1 and 1:1.5.[1]
-
Reaction Setup : Introduce the reactants into a continuous reaction kettle system.
-
Reaction Conditions : Maintain the reaction temperature between 85–95°C under atmospheric pressure. This temperature range is optimal for maximizing yield while minimizing side reactions.[1]
-
Purification : The output from the reactor can be coupled with a purification system, such as triple-effect evaporation, to isolate the this compound product.[1]
-
Analysis : Confirm the product identity and purity using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Chemical Reactivity and Applications in Synthesis
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its formyl and amide groups.[1][6]
Key Chemical Reactions
-
Hydrolysis : this compound can be hydrolyzed back to formic acid and urea.[1]
-
Oxidation : It can be oxidized to produce carbon dioxide and ammonia.[1]
-
Substitution : The formyl group can undergo substitution reactions. For instance, reaction with hydrogen sulfide (H₂S) can form thiourea derivatives.[1]
Three-Component Reaction for Dihydropyrimidinone Synthesis
A notable application of this compound is its participation in a one-pot, three-component reaction to synthesize highly functionalized dihydropyrimidinones.[1] This reaction highlights its utility in building complex heterocyclic structures.
Workflow for Dihydropyrimidinone Synthesis
Experimental Protocol: Three-Component Synthesis
-
Intermediate Formation : In a suitable solvent, react an alkyl isocyanide with a dialkyl acetylenedicarboxylate. This step generates a reactive zwitterionic intermediate.[1]
-
Nucleophilic Attack : Introduce this compound to the reaction mixture. The this compound acts as a nucleophile, trapping the zwitterionic intermediate.[1]
-
Cyclization : The trapping event initiates a cyclization cascade, leading to the formation of the dihydropyrimidinone ring structure.[1]
-
Work-up and Purification : After the reaction is complete, perform an appropriate aqueous work-up and purify the product using column chromatography or recrystallization.
-
Characterization : Characterize the final dihydropyrimidinone product using spectroscopic methods (NMR, IR, MS) to confirm its structure.
Biological Activity and Research Applications
This compound's structural elements suggest its potential involvement in various biochemical processes, making it a target for biological and pharmaceutical research.[1]
-
Formylation Reactions : It is investigated for its role in formylation, a post-translational modification where a formyl group is added to proteins or other biomolecules. This modification can alter the function and activity of the target molecules.[1]
-
Enzymatic Substrate : this compound can act as a substrate for certain enzymes. For example, it is a minor substrate for triuret hydrolase (TrtA), though with significantly lower activity compared to triuret.[1] It is also carboxylated by urea carboxylase.[1]
-
Pharmaceutical Intermediate : The compound serves as a precursor for synthesizing pharmaceutical agents, including antihypertensive and antimicrobial compounds.[1] Its structure is also found in analogues of antifungal drugs like posaconazole, highlighting its utility in drug design.[1]
Safety and Handling
While the toxicological properties of this compound have not been fully investigated, standard laboratory precautions should be observed.[7]
-
Chemical Stability : Stable under normal temperatures and pressures.[7]
-
Conditions to Avoid : Avoid excess heat, dust generation, and strong oxidants.[7]
-
Incompatibilities : Incompatible with strong oxidizing agents.[7]
-
Hazardous Decomposition : Thermal decomposition may produce nitrogen oxides and carbon monoxide.[7]
-
Handling : Use with adequate ventilation and avoid contact with skin, eyes, and clothing. Minimize dust generation.[7]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[7]
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. N-FORMYLUREA | 1190-24-5 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. a2bchem.com [a2bchem.com]
- 7. Urea, N-formyl- | CAS#:1190-24-5 | Chemsrc [chemsrc.com]
Formylurea: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylurea, a simple derivative of urea, holds significant interest in various scientific domains, from synthetic chemistry to pharmacology. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, chemical properties, and biological activities. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its synthesis and characterization, and includes visualizations of relevant chemical and biochemical pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and History
The precise historical moment of the initial discovery and synthesis of mono-formylurea is not as definitively documented as the landmark synthesis of urea by Friedrich Wöhler in 1828.[1][2] Wöhler's synthesis of urea from inorganic precursors, specifically the reaction of silver cyanate with ammonium chloride, is widely regarded as a pivotal moment in the history of chemistry, challenging the theory of vitalism.[1][2]
While the direct lineage to the first synthesis of this compound is less clear, its preparation is conceptually a straightforward extension of urea chemistry. The reaction of urea with formic acid to produce this compound and its derivatives has been a subject of study, with research indicating that the reaction can yield N,N'-dithis compound.[3][4][5] The synthesis of mono-formylurea can be achieved by carefully controlling the stoichiometry of the reactants. The reaction is self-catalyzed by formic acid and can proceed at room temperature.[3][4]
Chemical Properties and Synthesis
This compound (N-carbamoylformamide) is a white, crystalline solid with the chemical formula C₂H₄N₂O₂ and a molecular weight of 88.07 g/mol .[6] It is soluble in water and possesses both a urea and a formyl functional group, which contribute to its chemical reactivity.
Synthesis of this compound
The primary method for synthesizing this compound is the reaction of urea with formic acid.[3] This reaction can be controlled to favor the formation of mono-formylurea or di-formylurea.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄N₂O₂ | [6] |
| Molecular Weight | 88.07 g/mol | [6] |
| IUPAC Name | N-carbamoylformamide | [6] |
| CAS Number | 1190-24-5 | [6][7] |
| Appearance | White crystalline solid | |
| Melting Point | 168-169 °C | |
| Solubility | Soluble in water |
Experimental Protocol: Laboratory Synthesis of N-Formylurea
This protocol describes a general method for the synthesis of N-formylurea in a laboratory setting.
Materials:
-
Urea
-
Formic acid (90%)
-
Ice water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle (optional)
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Crystallizing dish
Procedure:
-
In a beaker, dissolve urea in formic acid. A molar ratio of approximately 1:1.2 of urea to formic acid is a reasonable starting point to favor mono-formylation. For example, for 1 mole of urea (60.06 g), use 1.2 moles of 90% formic acid (approximately 61.4 mL).
-
The reaction can proceed at room temperature with stirring and is slightly exothermic.[4] The mixture can be gently heated to between 30°C and 40°C to increase the reaction rate.
-
Continue stirring the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Once the reaction is deemed complete, the mixture is cooled in an ice bath to induce crystallization of the this compound product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and impurities.
-
The purified this compound crystals are then dried, for example, in a desiccator or a vacuum oven at a low temperature.
Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, N-H, C-H).
-
Mass Spectrometry (MS): To determine the molecular weight.
Biological Activity and Mechanisms of Action
This compound and its derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with enzymes and other proteins.
Urease Inhibition
One of the most studied biological activities of this compound derivatives is the inhibition of the enzyme urease.[8][9] Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that can have detrimental effects in agriculture (nitrogen loss) and medicine (pathogenesis of Helicobacter pylori).[10]
Urease inhibitors can be classified as active-site directed or mechanism-based.[8] this compound and its analogs, being structurally similar to urea, can act as competitive inhibitors by binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding.[9][11] The interaction with the nickel ions in the active site is a key aspect of the inhibitory mechanism.[8]
Protein Interaction and Denaturation
Urea is a well-known protein denaturant, and its mechanism of action is thought to involve both direct and indirect interactions with the protein.[12][13] The direct interaction model suggests that urea can form hydrogen bonds with the protein backbone and interact favorably with amino acid side chains through van der Waals forces, leading to the disruption of the protein's native structure.[13][14] this compound, with its additional formyl group, can also participate in such interactions, potentially influencing protein structure and function.
Role in Three-Component Reactions
In synthetic organic chemistry, this compound can participate in multicomponent reactions, such as the Biginelli reaction, to generate complex heterocyclic molecules with potential pharmaceutical applications.[15][16][17] In these reactions, this compound acts as a key building block.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of N,N'-dithis compound, a close derivative of this compound, as detailed in patent literature.
Table 2: Reaction Parameters for the Synthesis of N,N'-Dithis compound
| Parameter | Value | Reference |
| Reactants | Urea and Formic Acid | [4][5] |
| Molar Ratio (Formic Acid:Urea) | ~2:1 | [4][5] |
| Reaction Temperature | 15 °C to 40 °C (room temperature is suitable) | [4] |
| Reaction Time | Completion within 24 hours at room temperature | [4] |
Conclusion
This compound is a molecule with a rich chemistry and diverse biological relevance. While its specific historical discovery is not as celebrated as that of its parent compound, urea, its synthesis from readily available starting materials and its utility in both synthetic and biological contexts make it a compound of ongoing interest. For researchers in drug development, its role as a scaffold in multicomponent reactions and the urease inhibitory activity of its derivatives present promising avenues for future investigation. This guide has provided a foundational understanding of this compound, offering detailed protocols and visualizations to aid in further research and application.
References
- 1. mun.ca [mun.ca]
- 2. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0955797B1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 5. US6040273A - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 6. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urea Orientation at Protein Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study [mdpi.com]
- 15. a2bchem.com [a2bchem.com]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Formylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylurea (N-carbamoylformamide), a simple derivative of urea, serves as a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks of pharmaceutical interest.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products. This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, supplemented with detailed experimental protocols and a visualization of its role in pyrimidine synthesis.
Spectroscopic Data of this compound
The spectroscopic data presented herein has been compiled from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the chemically distinct protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and amide groups.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Formyl Proton (-CHO) | ~8.1 | Singlet | N/A |
| Amide Protons (-NH₂) | ~7.2 | Broad Singlet | N/A |
| Amide Proton (-NH-) | ~6.5 | Broad Singlet | N/A |
Note: Chemical shifts of N-H protons can be broad and their positions are concentration and solvent dependent.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The two carbonyl carbons are in distinct chemical environments, leading to separate resonance signals.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Ureido Carbonyl (C=O) | ~158 |
| Formyl Carbonyl (C=O) | ~165 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | N-H Stretching | Strong, Broad |
| ~1710 | C=O Stretching (Formyl) | Strong, Sharp |
| ~1680 | C=O Stretching (Ureido) | Strong, Sharp |
| ~1600 | N-H Bending | Medium |
| ~1450 | C-N Stretching | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. This compound has a molecular weight of 88.07 g/mol .[2]
GC-MS Fragmentation Data
Under electron ionization (EI) conditions, this compound undergoes fragmentation. The major fragments observed are:
| m/z | Proposed Fragment |
| 88 | [M]⁺ (Molecular Ion) |
| 71 | [M - NH₃]⁺ |
| 44 | [H₂NCO]⁺ |
| 43 | [HNCO]⁺ |
| 29 | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
The instrument is a 400 MHz NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16-32 scans are typically averaged to improve the signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the multiplicities and coupling constants.
¹³C NMR Acquisition:
-
The instrument is the same 400 MHz NMR spectrometer with a broadband probe.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Process the FID, phase the spectrum, and reference it to the solvent peak.
FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
GC-MS Analysis:
-
The instrument is a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 150.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Visualization of this compound in a Synthetic Pathway
This compound is a key precursor in the synthesis of various heterocyclic compounds, including pyrimidines, which are fundamental components of nucleic acids and have significant roles in drug development. The following diagram illustrates a simplified logical workflow for the synthesis of a pyrimidine ring using this compound.
Caption: Synthetic workflow for pyrimidine synthesis from this compound.
Conclusion
This technical guide provides a detailed overview of the spectroscopic data of this compound, essential for its identification and characterization in a research and development setting. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. Furthermore, the visualization of its application in pyrimidine synthesis highlights its importance as a precursor in the development of molecules with potential biological activity. A comprehensive understanding of these aspects is crucial for professionals engaged in drug discovery and development.
References
formylurea reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of Formylurea with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as N-carbamoylformamide, is a simple yet functionally rich organic molecule possessing both an amide and a formyl group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and drug development. The urea moiety is a privileged structure in numerous clinically approved drugs, valued for its ability to form stable hydrogen bonds with biological targets. Understanding the reactivity of this compound, particularly with biological nucleophiles, is critical for predicting metabolic pathways, designing stable therapeutics, and developing novel synthetic routes.
This guide provides a detailed exploration of the core reactivity of this compound with nucleophiles, focusing on reaction mechanisms, quantitative analysis, and experimental methodologies.
Core Reactivity Principles and Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons and the potential for thermal decomposition to form highly reactive intermediates. Nucleophilic attack can occur via two primary pathways.
Pathway A: Direct Nucleophilic Acyl Substitution In this pathway, a nucleophile directly attacks either the formyl carbonyl carbon or the urea carbonyl carbon. The formyl group, being an aldehyde, is generally more electrophilic and susceptible to attack than the urea carbonyl, which is resonance-stabilized by two adjacent nitrogen atoms.
Pathway B: Decomposition to Isocyanate Intermediate Analogous to other urea derivatives, this compound can undergo thermal decomposition. This process is proposed to yield a highly reactive isocyanic acid (HNCO) intermediate and formamide.[1][2] The electrophilic isocyanic acid is then rapidly trapped by any nucleophile present in the reaction medium. This pathway is often considered the dominant mechanism for reactions of urea with nucleophiles, especially at elevated temperatures.[3]
Caption: Primary reaction pathways for this compound with nucleophiles.
Reactions with Specific Nucleophiles
Hydrolysis (Nucleophile: Water)
The hydrolysis of this compound results in its decomposition to formic acid and urea, which can be further hydrolyzed to ammonia and carbon dioxide. The uncatalyzed hydrolysis of urea is slow but proceeds faster at elevated temperatures (80-100 °C).[4] The reaction is believed to follow first-order kinetics.[4] Catalytic hydrolysis, either by enzymes (urease) or certain metal oxides (e.g., TiO₂, ZrO₂), significantly accelerates this process.[5] The mechanism likely involves the decomposition to isocyanic acid, followed by the hydrolysis of HNCO.[6]
Aminolysis (Nucleophile: Amines)
This compound can react with primary and secondary amines to produce substituted ureas, a process known as transamidation. This reaction is particularly relevant in the synthesis of pharmaceutical compounds. The reaction is most efficient under mild heating (<100 °C) and can be carried out in aqueous or organic solvents.[3] The dominant mechanism proceeds via the formation of an isocyanic acid intermediate, which is then captured by the amine nucleophile.[3]
Multi-component Reactions
This compound serves as a key reactant in one-pot, three-component reactions. For instance, it reacts with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized dihydropyrimidinones. In this process, a zwitterionic intermediate formed between the isocyanide and acetylenedicarboxylate is trapped by the nucleophilic this compound, leading to cyclization.
Quantitative Data on Reactivity
Specific kinetic data for this compound is not extensively reported. However, data from its parent compound, urea, provides a valuable benchmark for understanding its reactivity, particularly for hydrolysis.
Table 1: Kinetic and Thermodynamic Parameters for Urea Hydrolysis (Non-Enzymatic) Data presented for urea as a proxy for this compound due to structural similarity.
| Parameter | Value | Conditions | Source |
| Reaction Order | First-Order | 80-100 °C, Aqueous | [4] |
| Activation Energy (Ea) | 88 kJ/mol | 80-100 °C, Aqueous | [4] |
| Activation Enthalpy (ΔH) | > 0 (Endothermic) | 288-308 K, Sandy Loam Soil | [7] |
| Activation Free Energy (ΔG) | > 0 | 288-308 K, Sandy Loam Soil | [7] |
| Activation Entropy (ΔS) | < 0 | 288-308 K, Sandy Loam Soil | [7] |
Table 2: Qualitative Reactivity of Urea with Various Amines Reaction conditions: Amine/Urea ratio 1:6, in H₂O/D₂O at 80-90 °C. Conversion measured after ~24-48 hours.
| Amine Substrate | Conversion to Ureido Product | Source |
| Ethanolamine | >99% | [3] |
| Hexamethylenediamine | >99% | [3] |
| Glycine | >99% | [3] |
| L-Lysine | >99% | [3] |
Experimental Protocols
Protocol for Kinetic Analysis of this compound Hydrolysis
This protocol describes a typical experimental setup for studying the kinetics of this compound hydrolysis at elevated temperatures.
-
Preparation of Solutions: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. Prepare analytical standards for quantification.
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the this compound solution into multiple sealed reaction vessels or a jacketed reactor equipped with a magnetic stirrer and a condenser.
-
Temperature Control: Immerse the vessels in a thermostatically controlled water or oil bath set to the desired temperature (e.g., 80, 90, 100 °C).[4]
-
Sampling: At predetermined time intervals, withdraw aliquots (e.g., 1.0 mL) from the reaction mixture. Immediately quench the reaction by cooling the aliquot in an ice bath to prevent further degradation.
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., ln[A] vs. time for first-order).
Caption: Experimental workflow for kinetic analysis of hydrolysis.
Representative Protocol for Reaction with a Primary Amine
This generalized protocol outlines the synthesis of a substituted urea from this compound and a primary amine, based on standard procedures for transamidation.[3]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., water, dioxane, or ethanol).
-
Addition of this compound: Add this compound (a molar excess, e.g., 2-6 eq) to the solution. A larger excess can drive the reaction to completion.[3]
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir for 12-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to remove excess this compound and any byproducts.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Implications for Drug Development
The reactivity of the this compound moiety has several implications for professionals in drug development:
-
Metabolic Stability: The susceptibility of a this compound-containing drug to hydrolysis or reaction with endogenous nucleophiles (e.g., amine groups on proteins like lysine) can be a metabolic liability, affecting the drug's half-life and potentially leading to off-target effects.
-
Prodrug Design: The reactivity can be harnessed to design prodrugs that release an active pharmaceutical ingredient upon hydrolysis or enzymatic cleavage in a specific physiological environment.
-
Synthetic Utility: As a synthetic intermediate, this compound provides a pathway to create diverse libraries of urea-containing compounds for screening and lead optimization. Its role in multi-component reactions allows for the rapid construction of complex heterocyclic scaffolds.[1]
Caption: Logical relationships in drug development context.
References
- 1. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]
- 2. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study of the urea hydrolysis kinetics in the precipitation conditions of hydroxides and metal salts | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Formylurea in Astrochemical Environments: A Technical Guide
Abstract
Formylurea (H₂NCONHCHO), a molecule possessing both amide and formyl functional groups, represents a compelling, yet underexplored, species in the landscape of astrochemical research.[1] While direct detection in interstellar or cometary environments remains elusive, its chemical precursors—urea and formic acid—are known to exist in these settings, suggesting the high probability of this compound's presence as a key intermediate in the formation of more complex prebiotic molecules. This technical guide provides a comprehensive overview of the current understanding of this compound in astrochemical contexts, detailing its plausible formation pathways, potential significance in prebiotic chemistry, and the experimental and observational methodologies required for its future detection and characterization. This document is intended for researchers in astrochemistry, planetary science, and the origin of life, as well as professionals in drug development interested in prebiotic molecular evolution.
Introduction
The search for complex organic molecules (COMs) in the interstellar medium (ISM), comets, and meteorites is fundamental to understanding the chemical origins of life.[2] These extraterrestrial molecules may have seeded the early Earth with the building blocks necessary for abiogenesis. Urea (NH₂CONH₂) has been a molecule of significant interest due to its role in biological processes and its detection in various astrophysical environments.[3][4] this compound, a derivative of urea, is postulated to be a critical stepping stone in the synthesis of more complex structures, including nucleobases. This guide synthesizes the current theoretical and indirect experimental evidence for the existence and importance of this compound in space.
Abundance and Distribution of this compound and its Precursors
To date, there have been no definitive detections of this compound in any astrochemical environment. Consequently, there is no quantitative data on its abundance or distribution. However, the abundances of its primary precursors, urea and formic acid, have been constrained in several sources, providing a basis for estimating the potential for this compound formation.
| Molecule | Formula | Environment | Abundance/Concentration | Reference |
| This compound | H₂NCONHCHO | - | Not yet detected | - |
| Urea | NH₂CONH₂ | Sgr B2(N) | ~5 x 10⁻¹¹ (in G+0.693-0.027) | [5] |
| Murchison Meteorite | Detected | [3] | ||
| Interstellar Ice Analogs | Stable against UV and electron bombardment | [6] | ||
| Formic Acid | HCOOH | Comets, Molecular Clouds | Detected | [7] |
| Formamide decomposition product | - | [7] | ||
| Formamide | NH₂CHO | Multiple interstellar sources | Detected | [7] |
Table 1: Abundances of this compound and its Precursors in Astrochemical Environments.
Formation Pathways of this compound
Computational studies have elucidated a plausible pathway for the formation of this compound as an intermediate in the synthesis of N,N'-dithis compound from urea and formic acid. This reaction is thought to be self-catalyzed by formic acid.[7]
Reaction of Urea and Formic Acid
The initial step involves the formylation of urea by formic acid. This reaction is endothermic with a significant energy barrier.[7] The proposed mechanism involves the protonation of the carbonyl oxygen of urea by a formic acid molecule, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the formate anion.
A subsequent reaction with another formic acid molecule can then lead to the formation of N,N'-dithis compound, with this compound acting as the intermediate.[7]
Experimental Protocols for Synthesis and Detection
While no specific experimental protocol for the synthesis of this compound under astrochemical conditions has been published, a general methodology for simulating the processing of interstellar ices can be adapted. This protocol is based on the ultraviolet (UV) irradiation of ice analogs containing the precursors of this compound.
Preparation of Interstellar Ice Analogs and UV Photolysis
Objective: To synthesize this compound and other complex organic molecules by simulating the energetic processing of interstellar ices.
Materials:
-
Ultra-high vacuum (UHV) chamber (P < 10⁻⁷ mbar)
-
Cryogenic cold finger (capable of reaching 10-15 K)
-
Infrared-transparent substrate (e.g., CsI, KBr)
-
Gas deposition system with mass flow controllers
-
Broadband UV lamp (e.g., hydrogen discharge lamp)
-
Fourier Transform Infrared (FTIR) spectrometer for in-situ monitoring
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis of residues
Procedure:
-
Substrate Preparation: The substrate is cooled to 10-15 K within the UHV chamber.
-
Gas Mixture Preparation: A gas mixture containing precursors is prepared. A plausible starting mixture for this compound synthesis would be water (H₂O), urea (NH₂CONH₂), and formic acid (HCOOH) in ratios relevant to interstellar abundances (e.g., H₂O:Urea:HCOOH = 100:1:1).
-
Ice Deposition: The gas mixture is deposited onto the cold substrate to form an amorphous ice layer.
-
UV Irradiation: The ice sample is irradiated with the UV lamp for a specified duration. The UV photons simulate the secondary photons produced by cosmic ray interactions with molecular clouds.
-
In-situ Monitoring: The chemical evolution of the ice is monitored in real-time using FTIR spectroscopy. The appearance of new vibrational bands can indicate the formation of new molecules, including this compound.
-
Warm-up and Residue Analysis: After irradiation, the sample is slowly warmed to room temperature. Volatile species will sublimate, leaving a solid organic residue. This residue is then extracted and analyzed using techniques such as GC-MS to identify the molecular components.
Spectroscopic Data for Detection
The detection of this compound in astrochemical environments will rely on the identification of its unique spectroscopic signature. While laboratory spectra under astrophysically relevant conditions are not yet available, existing data from standard analytical techniques can guide future observational searches.
| Spectroscopic Technique | Key Features | Reference |
| Infrared (IR) Spectroscopy | Characteristic vibrational modes for C=O, N-H, and C-N bonds. The exact frequencies in an ice matrix will be shifted compared to gas or solid phase spectra. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 88.0273 u. Fragmentation patterns can provide structural information. | [1] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra can confirm the chemical structure. | [1] |
| Rotational Spectroscopy | Predictions of rotational constants are necessary to guide searches in the millimeter and submillimeter wavebands. These are not yet experimentally determined for this compound. | - |
Table 2: Available Spectroscopic Data for this compound.
For a definitive identification in the interstellar medium, laboratory measurements of the rotational spectrum of this compound are crucial. These measurements would provide the precise transition frequencies that can be searched for using radio telescopes. Similarly, laboratory infrared spectra of this compound isolated in astrophysically relevant ice matrices (e.g., H₂O, CO, CO₂) are needed for comparison with observations from infrared telescopes like the James Webb Space Telescope.
Significance for Prebiotic Chemistry and Drug Development
The potential existence of this compound in astrochemical environments has significant implications for our understanding of prebiotic chemistry. As an intermediate in the formation of more complex nitrogen-containing heterocycles, it could play a role in the abiotic synthesis of nucleobases, the building blocks of RNA and DNA.[7] The study of such prebiotic reaction pathways can provide insights into the molecular origins of life on Earth and the potential for life elsewhere.
For drug development professionals, understanding the inventory of prebiotic molecules and their formation pathways can inspire novel synthetic routes for bioactive compounds. The inherent reactivity of molecules like this compound, which are stable enough to accumulate but reactive enough to participate in further synthesis, offers a model for the design of versatile chemical scaffolds.
Future Directions
The study of this compound in astrochemical environments is still in its infancy. Future research should focus on the following key areas:
-
Laboratory Spectroscopy: Obtaining high-resolution rotational spectra and matrix-isolation infrared spectra of this compound to enable its detection in space.
-
Experimental Synthesis: Conducting dedicated laboratory experiments under simulated astrophysical conditions to quantify the formation efficiency of this compound from its precursors.
-
Observational Searches: Performing targeted searches for the rotational and vibrational signatures of this compound in chemically rich interstellar regions, such as Sagittarius B2, and in comets.
-
Meteorite Analysis: Developing and applying sensitive analytical techniques to search for this compound in carbonaceous chondrites.
-
Computational Modeling: Expanding theoretical models to include a more comprehensive network of reactions involving this compound on the surfaces of interstellar grains.
Conclusion
This compound stands as a plausible yet undetected molecule of significant interest in astrochemistry. Its formation from known interstellar and cometary molecules is theoretically sound, and its role as an intermediate in prebiotic synthesis pathways is compelling. This technical guide has outlined the current state of knowledge and provided a roadmap for future research. The eventual detection and characterization of this compound in astrochemical environments would represent a significant step forward in our quest to understand the cosmic origins of life's building blocks.
References
- 1. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Organic Composition of Carbonaceous Meteorites: The Evolutionary Story Ahead of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantumgrain.eu [quantumgrain.eu]
- 4. [2311.01175] Synthesis of urea on the surface of interstellar water ice clusters. A quantum chemical study [arxiv.org]
- 5. Nonprotein amino acids in the murchison meteorite [pubmed.ncbi.nlm.nih.gov]
- 6. iem.cfmac.csic.es [iem.cfmac.csic.es]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Thermal Decomposition Pathway of Formylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylurea, a molecule combining a formyl group and a urea moiety, is of interest in various chemical and biological contexts. Understanding its thermal stability and decomposition pathway is crucial for its application in heated processes, for safety assessments, and in the development of related pharmaceutical compounds. This guide outlines a proposed thermal decomposition mechanism of this compound, supported by a theoretical framework derived from the analysis of urea and other urea derivatives.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is hypothesized to proceed through several key steps, initiated by the cleavage of the N-C bond of the formyl group or intramolecular hydrogen transfer. The subsequent reactions are likely to mirror the well-documented decomposition of urea, involving the formation of isocyanic acid, ammonia, and their further condensation products.
A plausible multi-step decomposition pathway is as follows:
-
Initial Decomposition: Upon heating, this compound may undergo an initial decomposition into isocyanic acid and formamide, or alternatively, to formyl isocyanate and ammonia. The former is considered more likely due to the lability of the formyl group.
-
Urea-like Decomposition: The generated isocyanic acid can then react with any remaining this compound or other urea-like molecules, leading to the formation of biuret- and triuret-like structures. Concurrently, isocyanic acid can trimerize to form cyanuric acid.
-
Secondary Decomposition: At higher temperatures, these intermediates (biuret, cyanuric acid, etc.) will further decompose to release ammonia, carbon dioxide, and other nitrogen-containing compounds.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be expected from the thermal analysis of this compound. This data is illustrative and would require experimental verification.
| Thermal Analysis Technique | Parameter | Expected Value/Range | Putative Interpretation |
| Thermogravimetric Analysis (TGA) | Onset Decomposition Temperature (T_onset) | 150 - 180 °C | Initial decomposition of this compound. |
| Peak Decomposition Temperature (T_peak) | 180 - 220 °C | Maximum rate of mass loss corresponding to the primary decomposition step. | |
| Residual Mass at 600 °C | < 5% | Indication of near-complete decomposition into volatile products. | |
| Differential Scanning Calorimetry (DSC) | Melting Point (T_m) | 130 - 140 °C | Endothermic peak corresponding to the melting of this compound. |
| Decomposition Enthalpy (ΔH_decomp) | -150 to -250 J/g | Exothermic or endothermic peaks associated with the decomposition reactions. |
Experimental Protocols
Detailed methodologies for the key experiments that would be required to elucidate the thermal decomposition pathway of this compound are provided below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
The analysis is performed under a continuous flow of an inert gas, such as nitrogen or argon (e.g., 50 mL/min), to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss at each stage.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are heated from ambient temperature to a desired final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
-
Methodology:
-
A small amount of this compound is placed in a pyrolysis sample holder.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C to investigate different decomposition stages) in an inert atmosphere.
-
The resulting pyrolysis products (pyrolysate) are swept into the GC injection port.
-
The components of the pyrolysate are separated by the GC column based on their boiling points and affinity for the stationary phase.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded, allowing for its identification by comparison with mass spectral libraries and fragmentation patterns.
-
Mandatory Visualizations
Caption: A putative thermal decomposition pathway of this compound.
Caption: Experimental workflow for analyzing this compound's thermal decomposition.
formylurea hydrolysis mechanism and kinetics
An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Formylurea
Abstract
This compound, a molecule of interest in various chemical and biological contexts, undergoes hydrolysis under both acidic and basic conditions, yielding formic acid and urea. Understanding the mechanisms and kinetics of this degradation is critical for applications in drug development, agriculture, and materials science, where the stability of urea-containing compounds is paramount. This guide provides a detailed overview of the hydrolytic pathways of this compound, discusses the kinetic parameters influencing its degradation rate, and outlines experimental protocols for its study. The content is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's stability profile.
Hydrolysis Mechanism of this compound
The hydrolysis of this compound involves the cleavage of the amide bond connecting the formyl group and the urea moiety. This process can be catalyzed by acid or base, or proceed neutrally, although the catalyzed pathways are significantly faster. The primary products of this reaction are formic acid and urea[1].
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the formyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of urea as the leaving group, which is stable due to resonance. The final products are formic acid and a protonated urea molecule.
Caption: Figure 1: Acid-Catalyzed Hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In basic conditions, a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the formyl group. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the urea anion as the leaving group. A final proton transfer from a water molecule neutralizes the urea anion and regenerates the hydroxide catalyst, yielding formic acid (as formate) and urea.
Caption: Figure 2: Base-Catalyzed Hydrolysis of this compound.
Kinetics of this compound Hydrolysis
The rate of this compound hydrolysis is highly dependent on pH and temperature. The overall observed rate constant (k_obs) can be described by the sum of the contributions from the neutral, acid-catalyzed, and base-catalyzed pathways.
Equation 1: Overall Rate Constant kobs = kN + kH+[H+] + kOH-[OH-]
Where:
-
kN is the rate constant for neutral hydrolysis.
-
kH+ is the rate constant for acid catalysis.
-
kOH- is the rate constant for base catalysis.
A plot of log(kobs) versus pH typically yields a V-shaped or U-shaped profile, with the minimum rate occurring in the neutral pH range and increasing rates at acidic and alkaline pH values[2].
Temperature Dependence
The effect of temperature on the hydrolysis rate constant follows the Arrhenius equation, which indicates that the rate increases with temperature.
Equation 2: Arrhenius Equation k = A e(-Ea/RT)
Where:
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
Thermodynamic studies of the hydrolysis of the product, urea, have shown the reaction to be endothermic and controlled by enthalpy[3].
Quantitative Kinetic Data
Table 1: Illustrative Hydrolysis Kinetic Data for this compound at 37°C
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (hours) | Dominant Mechanism |
| 1.0 | 5.0 x 10⁻⁵ | 3.8 | Acid-Catalyzed |
| 3.0 | 6.2 x 10⁻⁶ | 30.9 | Acid-Catalyzed |
| 5.0 | 8.1 x 10⁻⁷ | 237.5 | Neutral/Acid |
| 7.4 | 2.5 x 10⁻⁷ | 769.6 | Neutral |
| 9.0 | 4.0 x 10⁻⁷ | 481.0 | Neutral/Base |
| 11.0 | 3.3 x 10⁻⁶ | 58.3 | Base-Catalyzed |
| 13.0 | 2.1 x 10⁻⁵ | 9.2 | Base-Catalyzed |
Table 2: Illustrative Thermodynamic Parameters for Urea Hydrolysis
| Parameter | Value | Interpretation | Reference |
| Activation Energy (Ea) | 73.6 kJ/mol | Energy barrier for the hydrolysis reaction | [5] |
| Activation Enthalpy (ΔH) | > 0 | Endothermic process (heat is absorbed) | [3] |
| Activation Free Energy (ΔG) | > 0 | Non-spontaneous reaction under standard conditions | [3] |
| Activation Entropy (ΔS) | < 0 | More ordered transition state | [3] |
Experimental Protocols for Studying Hydrolysis
A systematic approach is required to accurately determine the hydrolysis kinetics of this compound. This involves accelerated degradation studies under controlled conditions[1].
Materials and Equipment
-
This compound standard
-
Buffer solutions (pH 1-13)
-
Temperature-controlled incubator or water bath (25-60°C)
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification
-
pH meter
-
Volumetric flasks and pipettes
Experimental Workflow
-
Solution Preparation : Prepare stock solutions of this compound in a suitable solvent. Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1 to 13).
-
Incubation : Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each buffer solution, pre-equilibrated at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling : At predetermined time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately, if necessary, by neutralizing the sample or diluting it in the mobile phase.
-
Quantification : Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound. The degradation is expected to follow first-order kinetics[6].
-
Data Analysis : Plot the natural logarithm of the this compound concentration versus time. The slope of this line gives the negative of the observed first-order rate constant (-k_obs).
-
Product Identification : Use LC-MS to identify the degradation products (formic acid and urea) and any other potential byproducts formed under different stress conditions[1].
-
Kinetic Modeling : Plot log(k_obs) vs. pH to generate the pH-rate profile. Use Arrhenius plots (ln(k) vs. 1/T) to calculate the activation energy.
Caption: Figure 3: Experimental Workflow for Kinetic Analysis.
Conclusion
The hydrolytic degradation of this compound is a critical parameter influencing its stability and application. The reaction proceeds via acid- and base-catalyzed mechanisms, leading to the formation of formic acid and urea. The kinetics are strongly dependent on pH and temperature, following predictable patterns that can be characterized through systematic experimental studies. The methodologies and principles outlined in this guide provide a robust framework for researchers to assess the stability of this compound and related compounds, enabling the development of stable formulations and predicting their shelf-life under various environmental conditions.
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Quantum Chemical Blueprint for Formylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Geometry and Tautomerism
A foundational step in the quantum chemical study of any molecule is the determination of its most stable three-dimensional structure. For formylurea, this is complicated by the potential for tautomerism. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The different tautomers of a molecule can have varied molecular fingerprints, hydrophobicities, and binding affinities.
Computational Protocol for Geometry Optimization
A robust computational approach to determine the optimized geometry of this compound and its potential tautomers involves Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Methodology:
-
Initial Structure Generation: The canonical structure of this compound and any potential tautomers are drawn using a molecular editor.
-
Choice of Functional and Basis Set: A widely used and well-validated combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This choice provides a good balance between accuracy and computational cost.
-
Geometry Optimization: The geometry of each tautomer is optimized to find the minimum energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a vibrational frequency analysis is performed. A true minimum will have no imaginary frequencies.
-
Solvation Effects: To simulate a more realistic biological or chemical environment, geometry optimizations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.
Expected Data Presentation
The quantitative data from these calculations should be summarized in a clear, tabular format for easy comparison.
| Parameter | Tautomer 1 (Canonical) | Tautomer 2 | Tautomer 3 |
| Stoichiometry | C₂H₄N₂O₂ | C₂H₄N₂O₂ | C₂H₄N₂O₂ |
| Point Group | Cs | C1 | C1 |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |
| Total Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |
| Relative Energy (kcal/mol) | 0.00 | Calculated Value | Calculated Value |
Vibrational Analysis
Vibrational frequency calculations not only confirm the nature of a stationary point on the potential energy surface but also provide a theoretical infrared (IR) spectrum. This can be invaluable for the identification and characterization of the molecule.
Computational Protocol for Vibrational Analysis
The vibrational frequencies are typically calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).
Methodology:
-
Frequency Calculation: This is performed on the optimized geometry using the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Scaling Factors: It is a known issue that calculated harmonic frequencies are often higher than experimental frequencies. To account for this, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated frequencies.
-
Visualization: The vibrational modes can be visualized using molecular visualization software to understand the nature of the atomic motions for each frequency.
Expected Data Presentation
The calculated vibrational frequencies and their assignments should be presented in a detailed table.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | Value | Value | Value | N-H stretch |
| 2 | Value | Value | Value | C=O stretch |
| 3 | Value | Value | Value | N-C-N bend |
| ... | ... | ... | ... | ... |
Electronic Structure and Reactivity
The electronic properties of this compound, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Computational Protocol for Electronic Structure Analysis
Methodology:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbital energies.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
Expected Data Presentation
The key electronic properties should be summarized in a table.
| Parameter | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Visualization of Computational Workflow
To provide a clear overview of the logical flow of a quantum chemical study of this compound, the following diagrams are presented using the DOT language.
Caption: A flowchart of the quantum chemical computational workflow.
Caption: The relationship between frontier molecular orbitals and chemical properties.
Conclusion
This technical guide provides a comprehensive framework for conducting a thorough quantum chemical study of this compound. By following the detailed methodologies for geometry optimization, vibrational analysis, and electronic structure calculations, researchers can generate a rich dataset to characterize this molecule. The resulting data, when presented in the structured formats suggested, will be invaluable for understanding the fundamental properties of this compound and for guiding future research in drug development, materials science, and other related fields. The provided workflows, visualized using the DOT language, offer a clear and logical path for executing such a computational investigation.
References
Methodological & Application
Formylurea: A Versatile Formylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Formylurea, a derivative of urea, serves as a valuable reagent in organic synthesis, primarily as a formylating agent. Its utility stems from its ability to introduce a formyl group (-CHO) to various nucleophiles, including amines and alcohols. This process, known as formylation, is a fundamental transformation in the synthesis of a wide array of organic compounds, including pharmaceutical intermediates and heterocyclic scaffolds. This compound offers a solid, stable, and convenient alternative to other formylating agents, which can be gaseous, highly reactive, or require harsh reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound as a formylating agent.
Synthesis of this compound
This compound can be synthesized from readily available starting materials, urea and formic acid. While the direct synthesis of mono-formylurea can be challenging to control, the preparation of N,N'-dithis compound is well-documented and can be adapted. For many applications, a mixture containing this compound, or the in-situ generation of the formylating species from urea and formic acid, can be effective. A procedure adapted from patent literature for the synthesis of a this compound-containing product is described below.
Experimental Protocol: Synthesis of a this compound-based Reagent
Materials:
-
Urea
-
Formic acid (90%)
-
Stir plate and stir bar
-
Beaker or flask
-
Ice water bath
-
Vacuum filtration apparatus
Procedure:
-
In a suitable flask, combine urea (1.0 mole equivalent) and 90% formic acid (1.8-2.0 mole equivalents).
-
Stir the mixture at room temperature. The reaction is typically slightly exothermic.
-
Continue stirring until the solution becomes clear. This may take approximately 1 hour.
-
Allow the clear solution to stand at room temperature for 24-48 hours, during which time crystals of the product will form.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with the mother liquor and then with ice water to purify the product.
-
Dry the crystals under vacuum to obtain the final product.
Note: This procedure is reported to yield N,N'-dithis compound. For applications requiring mono-formylurea, adjustments to the stoichiometry and reaction conditions may be necessary, or the resulting product mixture can be used directly in subsequent formylation reactions.
Applications of this compound in Organic Synthesis
This compound is a versatile reagent with several key applications in organic synthesis:
-
N-Formylation of Amines: It can be used to convert primary and secondary amines into their corresponding formamides. Formamides are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. They can also serve as protecting groups for amines.
-
O-Formylation of Alcohols: this compound can be employed for the formylation of primary and secondary alcohols to produce formate esters. Formate esters are useful as flavoring agents, solvents, and synthetic intermediates.
-
Synthesis of Heterocycles: this compound can act as a source of a "formyl" synthon in the construction of various heterocyclic rings, such as pyrimidines and triazines.
N-Formylation of Amines with this compound
The N-formylation of amines using this compound provides a convenient method for the preparation of formamides. The reaction proceeds via nucleophilic attack of the amine on the formyl group of this compound.
Proposed General Experimental Protocol: N-Formylation of a Primary Amine
Materials:
-
Primary amine
-
This compound (or the product from the synthesis protocol above)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Stir plate, stir bar, and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.0 equivalent) in an anhydrous solvent.
-
Add this compound (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to afford the desired N-formyl derivative.
Data Presentation: Representative N-Formylation Reactions
| Entry | Amine Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | N-Phenylformamide | Toluene, Reflux, 8h | 75 |
| 2 | Benzylamine | N-Benzylformamide | DCM, Reflux, 12h | 82 |
| 3 | Cyclohexylamine | N-Cyclohexylformamide | Toluene, Reflux, 10h | 78 |
| 4 | Piperidine | 1-Formylpiperidine | DCM, Reflux, 12h | 85 |
Note: The data presented in this table is hypothetical and representative of typical yields for N-formylation reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
O-Formylation of Alcohols with this compound
The O-formylation of alcohols using this compound is a useful method for the preparation of formate esters. The reaction can be catalyzed by either acid or base, depending on the nature of the alcohol substrate.
Proposed General Experimental Protocol: O-Formylation of a Primary Alcohol (Acid-Catalyzed)
Materials:
-
Primary alcohol
-
This compound (or the product from the synthesis protocol above)
-
Anhydrous solvent (e.g., Toluene)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Stir plate, stir bar, and Dean-Stark apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the primary alcohol (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent.
-
Add a catalytic amount of an acid catalyst (e.g., 5 mol% p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative O-Formylation Reactions
| Entry | Alcohol Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Benzyl alcohol | Benzyl formate | Toluene, p-TSA, Reflux, 6h | 80 |
| 2 | 1-Octanol | Octyl formate | Toluene, p-TSA, Reflux, 10h | 72 |
| 3 | Cyclohexanol | Cyclohexyl formate | Toluene, p-TSA, Reflux, 12h | 65 |
| 4 | Geraniol | Geranyl formate | Toluene, p-TSA, Reflux, 8h | 75 |
Note: The data presented in this table is hypothetical and representative of typical yields for O-formylation reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: Logical relationship of this compound among other formylating agents.
Conclusion
This compound is a valuable and versatile reagent for formylation reactions in organic synthesis. Its solid nature and stability make it a convenient alternative to other formylating agents. The protocols provided herein offer a starting point for the synthesis of this compound and its application in the N-formylation of amines and O-formylation of alcohols. Researchers, scientists, and drug development professionals can utilize these methods to access a wide range of formylated compounds for various applications. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
Application Notes and Protocols: The Use of Formylurea in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of formylurea and its synthetic equivalents in the synthesis of key heterocyclic scaffolds, including pyrimidines, purines, and triazines. The protocols detailed below are based on established chemical literature and offer methodologies for laboratory-scale synthesis.
Introduction to this compound in Heterocyclic Chemistry
This compound (N-formylurea) is a versatile reagent in organic synthesis, serving as a valuable building block for nitrogen-containing heterocycles. It can function as a source of a urea backbone (N-C-N) and a formyl group, or as a formaldehyde equivalent under specific reaction conditions.[1] Its application is particularly relevant in the synthesis of pyrimidines, triazines, and imidazoles.[1] In many established protocols, this compound's synthetic utility is mirrored by the combined use of urea and a formylating agent (e.g., formic acid) or by reacting a formylated precursor with urea or its analogues like thiourea. These approaches are fundamental in constructing the core structures of many biologically active molecules and pharmaceutical intermediates.[2]
Synthesis of Pyrimidine Derivatives
The pyrimidine ring is a core component of nucleobases (uracil, thymine, cytosine) and numerous therapeutic agents. This compound or its synthetic equivalents can be used to construct the pyrimidine backbone through cyclocondensation reactions with 1,3-dicarbonyl compounds or their precursors.
One of the most common methods for synthesizing the uracil ring involves the condensation of a three-carbon component (like malic acid or a formyl acetate derivative) with a urea-containing molecule.[3][4] While direct protocols citing this compound are less common, the reaction of urea with malic acid in fuming sulfuric acid serves as a classic and effective method.[2][3] In this reaction, the malic acid is believed to dehydrate and decarbonylate in situ to form a highly reactive formylacetic acid intermediate, which then condenses with urea.
A related method involves the reaction of an alkali formyl acetic acid ester with thiourea, followed by oxidation, to yield uracil.[4] This highlights the key reaction between a "formyl" precursor and a "urea" precursor.
The following diagram illustrates the general logical workflow for the synthesis of a pyrimidine ring from a 1,3-dicarbonyl compound and a urea-type reagent, which represents the function of this compound.
Caption: General workflow for pyrimidine synthesis.
Protocol 2.3.1: Synthesis of Uracil from Urea and Malic Acid [2]
-
Place 400 mL of fuming sulfuric acid (15% SO₃) into a 2-liter round-bottomed flask.
-
Chill the flask to 0°C in a freezing mixture (ice/salt).
-
With efficient mechanical stirring, gradually add 100 g of crystalline urea, ensuring the temperature is maintained below 10°C.
-
Add 100 g of pulverized commercial malic acid to the mixture at once.
-
Heat the flask on a steam bath for one hour. A large volume of carbon monoxide will evolve during the first 15 minutes.
-
After heating, pour the reaction mixture cautiously over 1.5 kg of crushed ice.
-
Allow the mixture to stand overnight in a refrigerator.
-
Collect the precipitated crude uracil by filtration and wash with cold water. The typical yield of crude uracil is 55-60 g.
-
For purification, dissolve the crude product in boiling water, treat with charcoal, and filter.
-
Allow the filtrate to cool, whereupon snow-white needles of pure uracil will separate.
-
Dry the purified product at 100°C. The final yield is typically 42-46 g.
Protocol 2.3.2: Synthesis of Uracil from Sodium Formyl Acetate and Thiourea [4]
-
Prepare a solution of 38 g (0.5 mol) of thiourea and 40 g (1 mol) of sodium hydroxide in 150 mL of water.
-
In portions, add 73.0 g (0.5 mol) of sodium formyl acetate (85% by weight) to the solution at 25°C.
-
Allow the reaction to proceed for 2 hours at 25°C.
-
Over a period of 30 minutes, add 170 g (1.5 mol) of a 30 wt.% aqueous hydrogen peroxide solution. The temperature will rise; maintain it at 50°C by cooling.
-
After the H₂O₂ addition is complete, cool the mixture to 20°C.
-
Adjust the pH to 1 with concentrated hydrochloric acid. Uracil will precipitate as a colorless solid.
-
Filter the solid, wash with water until salt-free, and dry to obtain the final product.
| Protocol Reference | Reactants | Key Reagents | Temperature | Time | Yield |
| 2.3.1[2] | Urea, Malic Acid | Fuming H₂SO₄ | 10°C then 100°C | 1 hour | 50-55% |
| 2.3.2[4] | Sodium Formyl Acetate, Thiourea | NaOH, H₂O₂ | 25°C then 50°C | 2.5 hours | Not specified |
Synthesis of Purine Derivatives
The purine skeleton is another critical heterocycle, forming the basis for adenine and guanine. The Traube purine synthesis, first introduced in 1900, remains a versatile method for constructing the purine ring system.[5]
The Traube synthesis involves the construction of a purine from a substituted pyrimidine precursor, specifically a 4,5-diaminopyrimidine.[6] The key final step is the closure of the imidazole ring onto the pyrimidine core. This is achieved by introducing a one-carbon fragment to bridge the two amino groups at positions C4 and C5.[1]
Classically, this cyclization is performed using formic acid.[5][6] However, an important variation involves reacting the 4,5-diaminopyrimidine with urea to form 8-oxopurine derivatives (xanthines).[6][7] this compound conceptually combines the functionalities of both urea and a formylating agent, making it an ideal, albeit less commonly cited, reagent for this transformation.
This diagram illustrates the final ring-closure step in the Traube synthesis.
Caption: Final cyclization step of the Traube purine synthesis.
-
Preparation of 4,5-Diaminopyrimidine: Start with a 4-aminopyrimidine derivative. Introduce a nitroso group at the 5-position via nitrosation (e.g., with sodium nitrite).[7]
-
Reduction: Reduce the nitroso group to an amino group using a reducing agent like ammonium sulfide or catalytic hydrogenation to yield the 4,5-diaminopyrimidine.[5]
-
Cyclization: Heat the resulting 4,5-diaminopyrimidine with a one-carbon source.
Synthesis of Triazine Derivatives
1,3,5-Triazines are symmetrical heterocycles used in pharmaceuticals, herbicides, and material science. Their synthesis often involves the cyclotrimerization of nitriles or the reaction of amidines with various reagents.[8]
The synthesis of triazines from urea and its derivatives has been documented in chemical literature.[9] Theoretical studies suggest that under certain conditions, such as those mimicking prebiotic chemistry, urea can be a precursor for various triazines, including cyanuric acid and melamine, through intermediates like biuret and guanylurea.[10] this compound, as a reactive derivative of urea, can be considered a potential starting material for these syntheses, although specific, detailed laboratory protocols focusing on this compound are not prevalent in the reviewed literature. The general principle involves the condensation and cyclization of urea-derived synthons to form the stable triazine ring.
References
- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Uracil - Wikipedia [en.wikipedia.org]
- 4. EP0148353B1 - Process for the preparation of uracil - Google Patents [patents.google.com]
- 5. Traube Purine Synthesis [drugfuture.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 9. New reactions and derivatives of urea; synthesis of triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Formylurea in Pharmaceutical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylurea, the simplest N-acylurea, is emerging as a versatile building block and pharmacophore in pharmaceutical chemistry. Its unique structural features, combining the hydrogen-bonding capabilities of the urea moiety with the electrophilic reactivity of the formyl group, offer intriguing possibilities for designing novel therapeutic agents. This document provides an overview of the applications of this compound and its derivatives in drug discovery, complete with detailed experimental protocols and quantitative biological data.
Applications of this compound Scaffolds
The this compound motif has been successfully incorporated into compounds targeting a range of biological processes, from cancer cell proliferation to microbial infections. Key applications include:
-
Enzyme Inhibition: The electrophilic aldehyde of the this compound moiety can engage in reversible-covalent interactions with nucleophilic residues, such as cysteine, in enzyme active sites. This has been effectively utilized in the design of highly selective kinase inhibitors.
-
Antimicrobial Agents: this compound derivatives have demonstrated potential as antimicrobial and anti-biofilm agents, suggesting their utility in combating bacterial infections.
-
Heterocyclic Synthesis: this compound serves as a valuable precursor in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.[1]
Key Application Example: Reversible-Covalent Kinase Inhibition
A prominent application of a formyl-substituted urea is in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers like hepatocellular carcinoma.[2][3] The 2-formylpyridyl urea scaffold has been identified as a potent and selective inhibitor of FGFR4.[2]
Mechanism of Action: The aldehyde group of the 2-formylpyridyl urea forms a reversible-covalent bond with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[2] This interaction, coupled with the hydrogen bonding of the urea moiety to the kinase hinge region, leads to potent and selective inhibition.
Signaling Pathway Diagram
Caption: FGFR4 signaling pathway and its inhibition by a 2-formylpyridyl urea derivative.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives and related N-acylureas.
Table 1: Kinase Inhibitory Activity of 2-Formylpyridyl Urea Derivatives against FGFR4
| Compound ID | Target | Cellular Activity (IC50) | Reference |
| 6a | FGFR4 | < 30 nM | [2] |
| 6b | FGFR4 | < 30 nM | [2] |
| 11a | FGFR4 | < 30 nM | [2] |
Table 2: Antimicrobial and Anti-biofilm Activity of N-Acyl Thiourea Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | Reference |
| 1b (Benzothiazole moiety) | E. coli ATCC 25922 | >5000 | 625 | [2][3] |
| 1d (6-Methylpyridine moiety) | E. coli ATCC 25922 | >5000 | 625 | [2][3] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration
Experimental Protocols
Protocol 1: Synthesis of a 2-Formylpyridyl Urea Derivative (Exemplified by the synthesis of compound 6b)
This protocol describes a reliable method for the synthesis of bis-aminopyridyl ureas, which can be challenging due to the low nucleophilicity of 2-aminopyridines.[4]
Workflow Diagram:
Caption: General workflow for the synthesis of 2-formylpyridyl ureas.
Materials:
-
2-Amino-6-formylpyridine
-
Phenyl chloroformate
-
Pyridine (solvent)
-
Second aminopyridine derivative
-
Dichloromethane (DCM) (solvent)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Formation of the Phenyl Carbamate Intermediate a. Dissolve the starting 2-amino-6-formylpyridine in pyridine. b. Add phenyl chloroformate dropwise to the solution at room temperature. c. Stir the reaction mixture for the required time (monitor by TLC). d. Upon completion, quench the reaction and extract the product. e. Purify the resulting phenyl carbamate intermediate using column chromatography.
-
Step 2: Urea Formation a. Dissolve the purified phenyl carbamate intermediate in DCM. b. Add the second aminopyridine derivative to the solution. c. Stir the reaction at room temperature until the reaction is complete (monitor by TLC). d. Concentrate the reaction mixture under reduced pressure. e. Purify the final 2-formylpyridyl urea product by column chromatography.
Protocol 2: In Vitro Kinase Assay for FGFR4 Inhibition
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against FGFR4.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Kinase substrate (e.g., poly(E,Y)4:1)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the FGFR4 enzyme and the test compound dilutions.
-
Pre-incubate the enzyme and compound for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Plot the luminescence signal against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound and its derivatives represent a promising area of research in pharmaceutical chemistry. The unique reactivity of the formyl group, combined with the established drug-like properties of the urea scaffold, provides a powerful platform for the design of novel inhibitors and other therapeutic agents. The protocols and data presented here offer a foundation for further exploration and development of this exciting class of compounds.
References
Formylurea as a Potential Precursor for Urea-Formaldehyde Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea-formaldehyde (UF) resins are a critical class of thermosetting polymers with wide-ranging applications, primarily as adhesives in the wood products industry.[1] The synthesis of UF resins traditionally involves the reaction of urea with formaldehyde. This document provides detailed application notes and experimental protocols for the standard synthesis of UF resins. Furthermore, it explores the theoretical potential of formylurea as a precursor in this synthesis, a concept aimed at potentially mitigating the release of free formaldehyde, a significant concern in the application of UF resins. While direct and established protocols for the use of this compound in UF resin synthesis are not widely documented, its chemical nature as a formaldehyde donor suggests a plausible alternative pathway.[2]
Introduction to Urea-Formaldehyde Resin Synthesis
The production of urea-formaldehyde resins is a two-stage process.[3] The initial stage, known as methylolation or addition reaction, involves the reaction of urea and formaldehyde under neutral or slightly alkaline conditions to form various methylolureas (mono-, di-, and trimethylolurea).[3][4] The subsequent stage is a condensation or polymerization reaction, which occurs under acidic conditions and involves the cross-linking of the methylolurea monomers to form a three-dimensional polymer network.[5][6] The final properties of the resin, such as molecular weight, viscosity, and curing time, are highly dependent on the molar ratio of formaldehyde to urea (F/U), reaction temperature, and pH.[3]
Potential Role of this compound as a Precursor
This compound, a derivative of urea containing a formyl group, can be synthesized through the condensation reaction of urea and formic acid.[7] Chemically, this compound can act as a formaldehyde source, releasing it under specific reaction conditions.[2] This property opens up the possibility of using this compound as a precursor in UF resin synthesis, potentially as a substitute for free formaldehyde. The in-situ generation of formaldehyde from this compound could offer better control over the reaction and may lead to resins with lower free formaldehyde content, addressing a major health and environmental concern associated with UF resins.[8]
Data Presentation
Table 1: Typical Reaction Parameters for Urea-Formaldehyde Resin Synthesis
| Parameter | Value | Reference |
| Formaldehyde/Urea (F/U) Molar Ratio | 1.0 - 2.1 | [8][9] |
| Methylolation Stage | ||
| pH | 7.0 - 8.5 | [9][10] |
| Temperature | 80 - 95 °C | [7][9] |
| Reaction Time | 30 - 120 minutes | [9][10] |
| Condensation Stage | ||
| pH | 4.0 - 5.5 | [9][11] |
| Temperature | 90 °C to boiling | [9][10] |
| Reaction Endpoint | Target viscosity | [9] |
Table 2: Properties of Cured Urea-Formaldehyde Resins
| Property | Typical Value/Characteristic | Reference |
| Tensile Strength | High | [8] |
| Flexural Modulus | High | [8] |
| Heat-Distortion Temperature | High | [8] |
| Water Absorption | Low | [8] |
| Surface Hardness | High | [8] |
| Appearance | Colorless, non-transparent | [8] |
Experimental Protocols
Protocol 1: Standard Synthesis of Urea-Formaldehyde Resin
This protocol describes a typical three-step laboratory-scale synthesis of a UF resin.
Materials:
-
Urea
-
Formalin (37-40% aqueous solution of formaldehyde)
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Formic acid (e.g., 10%)
-
Distilled water
-
Reaction kettle with a mechanical stirrer, reflux condenser, and temperature control
Procedure:
-
Methylolation (Alkaline Condensation):
-
Charge the formalin into the reaction kettle.
-
Adjust the pH of the formalin to 8.2–8.3 with the NaOH solution.[9]
-
Raise the temperature to 40°C.[9]
-
Add the first portion of urea in small increments over 15 minutes, allowing the temperature to rise to 80°C.[9] The typical initial F/U ratio is 2.1.[9]
-
Maintain the reaction mixture at 80 ± 1°C for 30 minutes to complete the hydroxymethylation.[9]
-
-
Polycondensation (Acid Condensation):
-
Final Urea Addition and Stabilization:
-
Rapidly cool the resin to 60–70°C and adjust the pH to 8.5 with NaOH solution.[9]
-
Add a second portion of urea to achieve a final F/U ratio of approximately 1.05.[9]
-
The mixture can be heat-treated at 60–80°C for about 1.5 hours to facilitate the migration of formaldehyde to the newly added urea.[9]
-
Cool the resin to room temperature. The final product is a viscous, colorless syrup.
-
Protocol 2: Hypothetical Synthesis of Urea-Formaldehyde Resin using this compound
This protocol is a theoretical outline for exploring the use of this compound as a formaldehyde source. Optimization of reaction conditions would be required.
Materials:
-
This compound
-
Urea
-
Water (as a solvent)
-
Acid catalyst (e.g., formic acid or ammonium chloride)
-
Base (e.g., sodium hydroxide) for pH adjustment
-
Reaction kettle with a mechanical stirrer, reflux condenser, and temperature control
Procedure:
-
This compound Decomposition and In-situ Formaldehyde Generation:
-
Disperse this compound and urea in water in the reaction kettle. The molar ratio of this compound to urea will determine the effective F/U ratio.
-
The reaction could be initiated under neutral or slightly acidic conditions to promote the hydrolysis of this compound to urea and formaldehyde. The pH and temperature for optimal formaldehyde release would need to be determined experimentally.
-
-
Methylolation:
-
Once formaldehyde is generated in-situ, the conditions would be adjusted to a slightly alkaline pH (7.5-8.5) and a temperature of around 80-90°C to facilitate the methylolation of the present urea.
-
-
Polycondensation:
-
After the methylolation step, the pH would be lowered to the acidic range (4.5-5.5) to initiate the condensation reaction.
-
The reaction would proceed with heating until the desired viscosity is achieved, similar to the standard UF resin synthesis.
-
-
Stabilization:
-
The final step would involve neutralizing the resin with a base and cooling it to room temperature.
-
Visualizations
Caption: Standard synthesis pathway of Urea-Formaldehyde resin.
Caption: Hypothetical workflow for UF resin synthesis using this compound.
References
- 1. Urea-formaldehyde resin | Uses, Properties & Production | Britannica [britannica.com]
- 2. a2bchem.com [a2bchem.com]
- 3. capitalresin.com [capitalresin.com]
- 4. irispublishers.com [irispublishers.com]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 8. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 9. vana.kirj.ee [vana.kirj.ee]
- 10. eng.uc.edu [eng.uc.edu]
- 11. US3830783A - Process for the preparation of resins from urea,formaldehyde,methanol and formic acid using three stages - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Synthesis of Formylurea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-formylurea and N,N'-diformylurea, compounds of interest in pharmaceutical and agrochemical research. The procedures outlined below are derived from established laboratory methods, emphasizing clarity, reproducibility, and safety.
Introduction
Formylureas are derivatives of urea characterized by the presence of one or two formyl groups attached to the nitrogen atoms. N-formylurea serves as a versatile intermediate in the synthesis of various heterocyclic compounds and has applications in the development of resins and polymers. N,N'-dithis compound is noted for its biological activity, including its use as a plant growth enhancer.[1][2][3] The synthesis of these compounds is primarily achieved through the direct reaction of urea with formic acid, with the degree of formylation controlled by the stoichiometry of the reactants and the reaction conditions.
Overview of Synthesis Pathways
The synthesis of formylureas from urea and formic acid is a condensation reaction that proceeds via the formation of a carbamate intermediate followed by dehydration.[4] The reaction can be directed to selectively produce either the mono- or di-substituted product.
General Reaction Scheme:
-
For N-formylurea (Mono-substitution): H₂NCONH₂ + HCOOH → H₂NCONHCHO + H₂O
-
For N,N'-dithis compound (Di-substitution): H₂NCONH₂ + 2HCOOH → OCHNHCONHCHO + 2H₂O
The reaction leading to N,N'-dithis compound is reported to be self-catalyzed by formic acid.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N-formylurea and N,N'-dithis compound.
| Parameter | N-formylurea | N,N'-dithis compound |
| Molar Ratio (Urea:Formic Acid) | 1:1 to 1:1.5[4] | 1:1.8 to 1:2[2][3] |
| Reaction Temperature | 85-95°C[4] | Room Temperature (15-40°C)[2] |
| Reaction Time | 2-3 hours[4] | 24-48 hours[2][3] |
| Reported Yield | Moderate to High | High (Substantial crystallization)[2] |
| Purity | >95% (after purification)[4] | High (often single product)[2] |
| Molecular Weight | 88.07 g/mol [6] | 116.08 g/mol [1] |
Experimental Protocols
Synthesis of N-formylurea (Mono-substituted)
This protocol is designed to favor the formation of the mono-substituted product by using a controlled molar ratio of reactants and elevated temperature.
Materials and Equipment:
-
Urea
-
Formic acid (90% or higher)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Ethanol and deionized water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine urea and formic acid in a 1:1.2 molar ratio. For example, add 60 g (1 mole) of urea to 55.2 g (1.2 moles) of 90% formic acid.
-
Reaction: Heat the mixture to 85-95°C with continuous stirring. Maintain this temperature for 2-3 hours. The solution should become clear.
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water.
-
Purification: Recrystallize the crude N-formylurea from an ethanol/water mixture to achieve high purity. Dry the purified crystals in a desiccator.
Analysis and Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The carbonyl stretch for this compound is expected around 1680 cm⁻¹ in the IR spectrum.[4]
Synthesis of N,N'-dithis compound (Di-substituted)
This protocol aims to produce the di-substituted product by using an excess of formic acid and allowing the reaction to proceed at room temperature for an extended period.[2][3][7]
Materials and Equipment:
-
Urea
-
Formic acid (90% or higher)
-
Large beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a large beaker or Erlenmeyer flask, combine urea and formic acid in a molar ratio of approximately 1:2. For a specific example, add 555 g of urea to 945 g of 90% formic acid.[2][3]
-
Reaction: Stir the mixture at room temperature for about 1 hour until the solution becomes clear. The reaction is slightly exothermic.[2]
-
Crystallization: Allow the clear solution to stand quiescently at room temperature for 24 to 48 hours. Substantial crystallization of the product is expected within 24 hours.[2][3]
-
Isolation and Purification: Decant the remaining liquid. Collect the crystals by vacuum filtration. Wash the crystals with the mother liquor followed by ice water to purify the product.[2]
-
Drying: Dry the purified N,N'-dithis compound crystals.
Analysis and Characterization:
-
Melting Point: Determine the melting point of the product.
-
Spectroscopy: Characterize the product using appropriate spectroscopic methods (NMR, IR) to confirm the N,N'-dithis compound structure.
Diagrams
Signaling Pathway: this compound Synthesis
Caption: Reaction pathway for the synthesis of formylureas from urea and formic acid.
Experimental Workflow: N-formylurea Synthesis
Caption: Experimental workflow for the synthesis of N-formylurea.
Experimental Workflow: N,N'-dithis compound Synthesis
Caption: Experimental workflow for the synthesis of N,N'-dithis compound.
References
- 1. Urea, N,N'-diformyl- | C3H4N2O3 | CID 11332442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0955797B1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 3. EP0955797A1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 4. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6040273A - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
Formylurea as an In-Situ Source of Formaldehyde in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylurea, a derivative of urea, presents potential as a precursor for the in-situ generation of formaldehyde in various chemical reactions. This application is particularly relevant in multicomponent reactions for the synthesis of heterocyclic compounds, where the controlled release of formaldehyde can be advantageous. This document provides a detailed overview of the theoretical application of this compound as a formaldehyde source, focusing on the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with significant pharmacological interest. While direct and detailed experimental protocols for the use of this compound in this specific context are not prevalent in the current scientific literature, this document outlines a generalized, robust protocol for the Biginelli reaction. It further proposes a hypothetical adaptation for the use of this compound, based on established chemical principles. Quantitative data for the classical Biginelli reaction are provided for reference.
Introduction to this compound
This compound, also known as N-formylurea, is a chemical compound with the formula NH₂C(O)NHCHO. Structurally, it is urea with one of the amino groups acylated with a formyl group. Due to this structure, this compound can undergo hydrolysis, particularly under acidic or thermal conditions, to release formaldehyde and urea. This property makes it a potential candidate as a formaldehyde surrogate in chemical synthesis, offering a solid, more easily handled alternative to gaseous formaldehyde or its aqueous solution, formalin. The in-situ generation of formaldehyde from a stable precursor can allow for better control of its concentration in the reaction mixture, potentially minimizing side reactions.
Application in Heterocyclic Synthesis: The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and antihypertensive properties.[2] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[1]
Theoretically, this compound could be employed in a modified Biginelli reaction, where it would serve as the source of formaldehyde. The reaction would likely proceed via the initial acid-catalyzed decomposition of this compound to generate formaldehyde in situ, which would then participate in the classical Biginelli condensation pathway.
Proposed Reaction Pathway
Caption: Proposed pathway for the use of this compound in a Biginelli-type reaction.
Experimental Protocols
While specific literature detailing the use of this compound as a formaldehyde source in the Biginelli reaction is scarce, a general and robust protocol for this reaction using a standard aldehyde is provided below. This is followed by a hypothetical protocol for the adaptation of this reaction using this compound.
General Protocol for the Biginelli Reaction
This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Crushed ice
-
Cold ethanol
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
To this mixture, add concentrated hydrochloric acid (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then pour the contents onto crushed ice with stirring.
-
A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Dry the purified product in a desiccator.
Hypothetical Protocol for Biginelli-type Reaction using this compound
This proposed protocol outlines how this compound might be used as a formaldehyde source for the synthesis of 5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Note: This is a theoretical protocol and would require optimization.
Materials:
-
This compound (1.32 g, 15 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ethanol (20 mL) or Acetonitrile
-
A Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 mmol) or a Brønsted acid (e.g., p-toluenesulfonic acid, 1 mmol)
-
Crushed ice
-
Cold ethanol
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (15 mmol) and ethyl acetoacetate (10 mmol) in a suitable solvent such as ethanol or acetonitrile (20 mL).
-
Add the acid catalyst (e.g., Yb(OTf)₃ or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with constant stirring. The temperature and reaction time will need to be optimized. It is anticipated that a higher temperature and longer reaction time compared to the standard protocol may be necessary to facilitate the decomposition of this compound. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold water and recrystallize from ethanol to afford the purified dihydropyrimidinone.
-
Dry the final product.
Data Presentation
The following table summarizes representative yields for the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones via the classical Biginelli reaction using different aromatic aldehydes. This data is provided as a benchmark for what can be expected from this type of synthesis. No quantitative data for the use of this compound as a formaldehyde source in this reaction has been found in the surveyed literature.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, reflux, 4h | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free, 90°C, 1h | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | InCl₃ | Acetonitrile, reflux, 8h | 88 |
| 4 | 3-Hydroxybenzaldehyde | Methyl acetoacetate | Thiourea | p-TSA | Ethanol, reflux, 5h | 85 |
| 5 | Formaldehyde (from paraformaldehyde) | Ethyl acetoacetate | N,N'-Dimethylurea | InBr₃ | Ethanol, reflux, 7h | 45 |
Visualizations
Biginelli Reaction Mechanism
Caption: Generalized mechanism of the Biginelli reaction.
Experimental Workflow for Biginelli Synthesis
Caption: Experimental workflow for a typical Biginelli synthesis.
Conclusion
This compound holds theoretical promise as a solid-state source of formaldehyde for chemical synthesis, particularly in multicomponent reactions like the Biginelli reaction. The in-situ generation of this key C1 synthon could offer advantages in terms of handling and reaction control. However, the practical application of this compound for this purpose is not well-documented in the scientific literature, and thus, specific, optimized protocols are not available. The provided general protocol for the Biginelli reaction serves as a robust starting point for researchers. The hypothetical protocol for using this compound is intended to guide future experimental design, which will be necessary to validate its efficacy and determine the optimal reaction conditions. Further research is warranted to explore the full potential of this compound as a formaldehyde surrogate in the synthesis of valuable heterocyclic compounds.
References
Application Notes and Protocols: Investigating Protein Modifications by Formyl- and Urea-Containing Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification (PTM) of proteins is a fundamental mechanism that vastly expands the functional diversity of the proteome beyond the genetic code.[1][2] These modifications, which involve the covalent addition of functional groups to amino acid residues, are critical in regulating nearly all aspects of cell biology, from protein folding and localization to enzymatic activity and signal transduction.[1] While hundreds of distinct PTMs have been characterized, the exploration of novel or rare modifications remains a frontier in proteomics.
This document addresses the topic of protein modification by formyl- and urea-related structures. It is important to clarify from the outset that formylurea is not a recognized post-translational modification . However, the constituent parts of this term relate to two well-documented and significant types of protein modifications: formylation and carbamylation (by urea).
-
Formylation is the addition of a formyl group (-CHO). It is a known PTM of lysine residues, particularly in nuclear proteins like histones, and plays a crucial role in the initiation of protein synthesis in prokaryotes (N-formylmethionine).[3][4][5]
-
Carbamylation is a non-enzymatic modification resulting from the reaction of isocyanic acid with free amino groups on proteins, such as the N-terminus or the side chain of lysine.[6][7] Isocyanic acid is a reactive species that can be formed from the decomposition of urea, a compound highly relevant in both physiological (e.g., in chronic kidney disease) and laboratory settings.[6][8]
These application notes will provide a detailed overview of protein formylation and carbamylation, their biological and analytical significance, and protocols for their detection and characterization. Furthermore, we will present a generalized protocol for identifying unknown protein adducts, which would be the appropriate workflow to investigate a hypothetical modification like this compound. Finally, we will touch upon the distinct but important role of urea derivatives in drug development, where they primarily function as non-covalent binders to protein targets.[1][9]
Data Presentation: Quantitative Overview of Relevant Modifications
Understanding the precise mass shift induced by a PTM is fundamental for its detection by mass spectrometry.
| Modification | Moiety Added | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) | Common Amino Acid Targets |
| Formylation | -CHO | +27.99491 | +28.0104 | Lysine (Nε), Protein N-terminus, Methionine (N-terminus, prokaryotes) |
| Acetylation | -COCH₃ | +42.01056 | +42.0373 | Lysine (Nε), Protein N-terminus |
| Carbamylation | -CONH₂ | +43.00581 | +43.0251 | Lysine (Nε), Protein N-terminus |
| Methylation | -CH₃ | +14.01565 | +14.0266 | Lysine (Nε), Arginine (Nη) |
| Dimethylation | -C₂H₆ | +28.03130 | +28.0532 | Lysine (Nε), Arginine (Nη) |
Data sourced from general proteomics knowledge and mass spectrometry resources.
Biological Significance and Effects
| Modification | Biological Context & Significance | Effects on Protein Properties |
| Formylation | - Epigenetics: Occurs on histone lysine residues and can compete with other PTMs like acetylation and methylation, thereby regulating chromatin structure and gene expression.[4][5]- Prokaryotic Translation: N-formylmethionine is the initiating amino acid in bacterial protein synthesis.[5]- Toxicology: Can arise from exposure to certain toxicants (e.g., trichloroethylene) or from byproducts of DNA oxidation.[10] | - Neutralizes the positive charge of lysine.- Can block other PTMs at the same site.[4]- Alters protein conformation and interactions with DNA or other proteins. |
| Carbamylation | - Pathophysiology: Elevated in conditions with high urea levels, such as chronic renal failure. Implicated in the pathology of atherosclerosis.[6][8]- Protein Aging: A non-enzymatic modification that can lead to cumulative protein damage and altered function.[6]- Proteomics Artifact: A common, undesired chemical modification when using urea for protein denaturation and solubilization.[8][11][12] | - Neutralizes the positive charge of lysine.- Alters protein structure, stability, and enzymatic activity.[6][7]- Can interfere with enzymatic digestion (e.g., by trypsin) and affect peptide behavior in mass spectrometry.[8][11] |
Signaling Pathways and Experimental Workflows
Protein Modification by Formylation and Urea-Derived Carbamylation
References
- 1. Urea derivatives in Drug Discovery [chem-space.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-Translational Modification of Proteins in Toxicological Research: Focus on Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. ionsource.com [ionsource.com]
Application Notes and Protocols for Enzymatic Reactions Involving Formylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known enzymatic reactions involving formylurea as a substrate. Detailed protocols for assaying the activity of relevant enzymes are provided to facilitate research and development in areas such as drug metabolism, biocatalysis, and environmental science.
Introduction
This compound, a derivative of urea, has been identified as a substrate for a select number of enzymes. Understanding the interactions of this compound with these enzymes is crucial for elucidating metabolic pathways, assessing the biological activity of this compound-containing compounds, and developing novel enzymatic processes. This document details the enzymatic activities of triuret hydrolase and urea carboxylase with this compound and provides protocols for their characterization.
Enzymes Utilizing this compound as a Substrate
Currently, two primary enzymes have been identified to process this compound:
-
Triuret Hydrolase (TrtA): This enzyme is involved in the biodegradation of triuret, a byproduct of urea fertilizer production. TrtA catalyzes the hydrolysis of triuret to carboxybiuret and ammonia. While triuret is its primary substrate, TrtA has been shown to exhibit activity towards this compound, albeit at a much lower level.[1][2][3]
-
Urea Carboxylase (UC): This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of urea to form allophanate.[4][5][6][7][8] Studies on urea carboxylases from both prokaryotic and eukaryotic sources have demonstrated their capability to carboxylate this compound.[4][6]
Quantitative Data
The following table summarizes the available quantitative data for the enzymatic activity of triuret hydrolase with this compound. It is important to note that detailed kinetic parameters (Km, Vmax, kcat) for this compound with both triuret hydrolase and urea carboxylase are not extensively reported in the current literature.
| Enzyme | Substrate | Specific Activity (U/mg) | Relative Activity (%) | Source Organism | Reference |
| Triuret Hydrolase (TrtA) | Triuret | 24 | 100% | Herbaspirillum sp. BH-1 | [1] |
| This compound | 0.07 | ~0.3% | Herbaspirillum sp. BH-1 | [1] | |
| Biuret | <0.01 | <0.04% | Herbaspirillum sp. BH-1 | [1] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Assay for Triuret Hydrolase (TrtA) Activity with this compound
This protocol is adapted from the methods used to characterize TrtA from Herbaspirillum sp. BH-1.[1][2] The assay measures the release of ammonia, a product of this compound hydrolysis.
Materials:
-
Purified Triuret Hydrolase (TrtA) enzyme
-
This compound solution (e.g., 100 mM in assay buffer)
-
Assay Buffer: 50 mM HEPES, pH 7.5 (or the optimal pH for the specific TrtA variant)
-
Ammonia Assay Kit (e.g., Berthelot reaction-based kit)
-
Microplate reader
-
96-well microplates
-
Incubator
Procedure:
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding:
-
80 µL of Assay Buffer
-
10 µL of 100 mM this compound solution (final concentration 10 mM)
-
-
Prepare a negative control by substituting the this compound solution with assay buffer.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of a known concentration of purified TrtA enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent compatible with the ammonia assay.
-
-
Ammonia Quantification:
-
Following the manufacturer's instructions for the ammonia assay kit, add the appropriate reagents to the stopped reaction mixture.
-
Typically, this involves adding the reagents that react with ammonia to produce a colored product.
-
Incubate as required by the kit protocol.
-
Transfer the samples to a 96-well microplate.
-
-
Data Analysis:
-
Measure the absorbance at the wavelength specified by the ammonia assay kit manufacturer using a microplate reader.
-
Create a standard curve using known concentrations of ammonium chloride.
-
Determine the concentration of ammonia produced in the enzymatic reaction from the standard curve.
-
Calculate the specific activity of TrtA with this compound using the following formula:
Specific Activity (U/mg) = (µmol of ammonia produced) / (reaction time in min × mg of enzyme)
-
Protocol 2: Coupled Spectrophotometric Assay for Urea Carboxylase (UC) Activity with this compound
This protocol is based on the established assay for urea carboxylase activity, which can be adapted for this compound as the substrate.[4][5][8] The production of ADP during the carboxylation reaction is coupled to the oxidation of NADH, which is monitored spectrophotometrically.
Materials:
-
Purified Urea Carboxylase (UC) enzyme
-
This compound solution (e.g., 500 mM in assay buffer)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Potassium Chloride (KCl) solution (e.g., 1 M)
-
Magnesium Sulfate (MgSO₄) solution (e.g., 1 M)
-
Adenosine Triphosphate (ATP) solution (e.g., 100 mM)
-
Phosphoenolpyruvate (PEP) solution (e.g., 100 mM)
-
Potassium Bicarbonate (KHCO₃) solution (e.g., 1 M)
-
Nicotinamide Adenine Dinucleotide (NADH) solution (e.g., 10 mM)
-
Pyruvate Kinase (PK) (e.g., 1000 U/mL)
-
Lactate Dehydrogenase (LDH) (e.g., 1000 U/mL)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a 1 mL reaction mixture containing the following components at the indicated final concentrations:
-
50 mM HEPES buffer, pH 7.5
-
50 mM KCl
-
8 mM MgSO₄
-
1 mM ATP
-
1.5 mM Phosphoenolpyruvate (PEP)
-
8 mM KHCO₃
-
0.15 mM NADH
-
50 mM this compound (this concentration may need to be optimized)
-
10 U of Pyruvate Kinase
-
25 U of Lactate Dehydrogenase
-
-
Mix the components thoroughly by gentle inversion.
-
-
Enzyme Reaction and Measurement:
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25°C or 37°C).
-
Monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure stability.
-
Initiate the reaction by adding a known amount of purified Urea Carboxylase enzyme to the cuvette and mix immediately.
-
Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA₃₄₀/min × total reaction volume in mL) / (6.22 × path length in cm)
-
Calculate the specific activity by dividing the activity by the concentration of the enzyme in mg/mL.
Specific Activity (U/mg) = Activity (U/mL) / (mg of enzyme/mL)
-
Applications and Future Directions
The study of enzymatic reactions involving this compound has several potential applications:
-
Drug Development: For pharmaceutical compounds containing a this compound moiety, these enzymes could play a role in their metabolism, affecting efficacy and toxicity.
-
Bioremediation: Understanding how microorganisms degrade this compound and related compounds can inform the development of bioremediation strategies for environmental contaminants.
-
Biocatalysis: The enzymes that act on this compound could be engineered for use as biocatalysts in the synthesis of novel chemicals.
Future research should focus on obtaining detailed kinetic parameters for the interaction of this compound with triuret hydrolase and urea carboxylase. Investigating the substrate range of these enzymes more broadly could also uncover new enzymatic transformations and applications. Furthermore, exploring the presence and activity of these enzymes in various organisms and environmental samples will provide a more complete picture of the biological role of this compound.
References
- 1. Discovery of an ultraspecific triuret hydrolase (TrtA) establishes the triuret biodegradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an ultraspecific triuret hydrolase (TrtA) establishes the triuret biodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Characterization of a Prokaryotic Urea Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure of Urea Carboxylase Provides Insights into the Carboxyltransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The urea carboxylase and allophanate hydrolase activities of urea amidolyase are functionally independent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Formylurea and its Analogs in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of formylurea and its structural analog, urea, in the synthesis of agrochemical compounds. The focus is on the preparation of key heterocyclic intermediates, specifically uracil derivatives, which are precursors to a range of herbicides.
Introduction
This compound, a simple derivative of urea, serves as a versatile building block in organic synthesis. Its reactivity makes it a valuable precursor for the construction of various nitrogen-containing heterocyclic compounds. In the context of agrochemicals, these heterocyclic scaffolds are fundamental to the biological activity of many herbicides and fungicides. This document outlines the synthetic pathways and experimental protocols for leveraging urea-based compounds in the preparation of agrochemical intermediates.
Application: Synthesis of 6-Aminouracil as a Precursor for Uracil-Based Herbicides
Uracil and its derivatives are a well-established class of herbicides that primarily act by inhibiting photosynthesis. 6-Aminouracil is a key intermediate in the synthesis of many of these herbicidally active compounds. The following sections detail the synthesis of 6-aminouracil from urea and ethyl cyanoacetate, a reaction that showcases the utility of urea as a foundational reagent.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminouracil
This protocol describes the synthesis of 6-aminouracil via the cyclocondensation of urea with ethyl cyanoacetate in the presence of a base.
Materials:
-
Urea (CH₄N₂O)
-
Ethyl cyanoacetate (C₅H₇NO₂)
-
Sodium metal (Na)
-
Absolute Ethanol (C₂H₅OH)
-
Acetic acid (CH₃COOH)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4.6 g (0.2 mol) of sodium metal in 100 mL of absolute ethanol with stirring. This should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 12.0 g (0.2 mol) of urea and 22.6 g (0.2 mol) of ethyl cyanoacetate.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4 to 12 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by carefully adding glacial acetic acid until the pH reaches 6.[1]
-
Isolation of Product: A precipitate of 6-aminouracil will form upon neutralization. Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Drying: Dry the collected solid in a desiccator overnight to obtain the final product.
Expected Yield: 69-97%[1]
Characterization: The product can be characterized by its melting point (reported as >360 °C) and spectroscopic methods such as ¹H NMR and IR spectroscopy.[1]
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| Urea | 60.06 | 0.2 | 12.0 |
| Ethyl Cyanoacetate | 113.12 | 0.2 | 22.6 |
| Sodium | 22.99 | 0.2 | 4.6 |
| Product | |||
| 6-Aminouracil | 127.10 | - | - |
Table 1: Stoichiometry for the Synthesis of 6-Aminouracil.
Visualization of a Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of 6-aminouracil.
Caption: Workflow for the synthesis of 6-aminouracil.
Signaling Pathways and Logical Relationships
Uracil-based herbicides act by inhibiting photosynthesis, specifically by targeting Photosystem II. The following diagram illustrates this general mechanism of action.
Caption: Mechanism of action of uracil-based herbicides.
Conclusion
References
Application Notes and Protocols for Derivatization of Amines and Hydrazines with Formylurea
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed protocols for the use of formylurea as a derivatization reagent for the quantitative analysis of amines and hydrazines are not extensively available in the current literature. The following application notes and protocols are based on the known reactivity of this compound and analogous derivatization reactions, particularly those involving urea. These protocols should be considered as a starting point and may require optimization for specific applications.
Introduction
This compound (N-carbamoylformamide) is a chemical compound that can be synthesized from urea and formic acid. Its structure suggests its potential as a derivatization reagent for primary and secondary amines, as well as hydrazines. The reaction is predicated on the nucleophilic attack of the amine or hydrazine nitrogen on the carbonyl carbon of the formyl group, leading to the formation of a stable derivative with altered chromatographic and mass spectrometric properties. This derivatization can enhance the detectability and chromatographic retention of small, polar amine and hydrazine compounds, facilitating their quantification in complex matrices. The resulting derivatives are expected to exhibit increased hydrophobicity and may possess a chromophore, depending on the analytical detection method employed.
Principle of Derivatization
The derivatization of amines and hydrazines with this compound is proposed to proceed via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the amine or hydrazine attacks the electrophilic carbonyl carbon of the formyl group in this compound. This is followed by the elimination of a water molecule, forming a stable C-N bond and yielding the derivatized analyte.
For primary amines, the reaction is expected to yield N-substituted this compound derivatives. For hydrazines, the reaction would result in the formation of a semicarbazide derivative. These reactions are analogous to carbamoylation reactions, which are used to derivatize amines.
Applications
-
Quantitative analysis of biogenic amines: Derivatization with this compound can improve the chromatographic separation and detection of biogenic amines in biological samples such as plasma, urine, and tissue extracts.
-
Determination of hydrazine residues: Hydrazine is a reactive and toxic compound used in some industrial processes and pharmaceuticals. Derivatization allows for its stabilization and sensitive quantification.
-
Metabolomics: This method can be applied to the targeted analysis of amine- and hydrazine-containing metabolites in complex biological samples.
-
Pharmaceutical analysis: Quantification of amine- and hydrazine-containing active pharmaceutical ingredients (APIs) and their impurities.
Proposed Reaction Pathways
The following diagrams illustrate the proposed reaction mechanisms for the derivatization of a primary amine and hydrazine with this compound.
Caption: Proposed reaction of a primary amine with this compound.
Caption: Proposed reaction of hydrazine with this compound.
Experimental Protocols
The following are proposed protocols for the derivatization of amines and hydrazines with this compound, based on analogous reactions with urea. Optimization of these protocols for specific analytes and matrices is highly recommended.
Protocol 1: Derivatization of Amines in Aqueous Solution
This protocol is adapted from a method for the derivatization of amino acids with urea.
Materials:
-
This compound
-
Amine-containing sample or standard
-
Urea (for comparison, if desired)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the amine standard in water or a suitable buffer.
-
For biological samples, perform a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation to remove proteins. The supernatant will be used for derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the amine sample/standard with 50 µL of a 1 M aqueous solution of this compound.
-
Adjust the pH of the reaction mixture to approximately 9-10 using 1 M NaOH.
-
Incubate the mixture at 60°C for 1 to 4 hours. The optimal time should be determined experimentally.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with 1 M HCl.
-
Centrifuge the sample to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant directly by LC-MS or dilute with the initial mobile phase as needed.
-
Protocol 2: Derivatization of Hydrazine in Organic Solvent
This protocol is a general guideline and may require significant optimization.
Materials:
-
This compound
-
Hydrazine-containing sample or standard
-
Acetonitrile (anhydrous)
-
Triethylamine (or another suitable organic base)
-
Vortex mixer
-
Heating block
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the hydrazine standard in anhydrous acetonitrile.
-
For samples in aqueous matrices, extraction into a suitable organic solvent may be necessary prior to derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the hydrazine sample/standard with a 1.2-fold molar excess of this compound dissolved in a minimal amount of anhydrous acetonitrile.
-
Add a 2-fold molar excess of triethylamine to the reaction mixture.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, the sample can be directly analyzed or the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase.
-
-
Analysis:
-
Analyze the sample by LC-MS or GC-MS.
-
Quantitative Data Summary
As direct quantitative data for this compound derivatization is limited, the following table provides a summary of typical performance characteristics for analogous derivatization methods for amines and hydrazines. These values can serve as a benchmark for method development with this compound.
| Parameter | Amine Derivatization (Urea Analog) | Hydrazine Derivatization (Aldehyde Analog) | Expected Performance for this compound |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low nM to µM range | pg to ng/mL range | Potentially in the low ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | Low nM to µM range | pg to ng/mL range | Potentially in the low ng/mL to µg/mL range |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy/Recovery | 85-115% | 90-110% | 80-120% (matrix dependent) |
Experimental Workflow
The following diagram outlines a general workflow for the derivatization and analysis of amines and hydrazines using this compound.
Caption: A typical workflow for sample analysis using this compound derivatization.
Conclusion
This compound presents a promising, yet underexplored, reagent for the derivatization of amines and hydrazines for chromatographic analysis. The proposed protocols, based on sound chemical principles and analogous reactions, provide a solid foundation for researchers to develop and validate specific methods for their analytes of interest. Key advantages of this approach could include the use of a relatively simple and inexpensive reagent. However, careful optimization of reaction conditions and thorough method validation are essential to ensure accurate and reliable quantitative results.
Application Notes and Protocols for Formylurea in Flame-Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylurea, a derivative of urea, has been investigated for its potential role in various chemical syntheses. However, extensive research into its direct application as a primary flame retardant in materials such as polyurea and urea-formaldehyde resins is limited in publicly available scientific literature. While the synthesis of this compound and its N,N'-diformyl derivative is well-established, their specific use and performance data in flame-retardant formulations are not widely reported.
This document provides a comprehensive overview of the synthesis of this compound and discusses the general principles of flame retardancy in related nitrogen-containing polymeric systems. The information presented is based on the current understanding of flame-retardant mechanisms and draws parallels from more commonly used nitrogen and phosphorus-based flame retardants in urea-formaldehyde (UF) and polyurea (PU) resins.
Synthesis of this compound and N,N'-Dithis compound
This compound can be synthesized through the reaction of urea with formic acid. The reaction proceeds via a condensation mechanism. N,N'-dithis compound can also be produced, typically by adjusting the molar ratio of the reactants.
Experimental Protocol: Synthesis of N,N'-Dithis compound
This protocol is based on established laboratory methods for the synthesis of N,N'-dithis compound from urea and formic acid.
Materials:
-
Urea
-
Formic acid (90%)
-
Stirring apparatus
-
Reaction vessel
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice water
Procedure:
-
In a suitable reaction vessel, combine urea and formic acid. A molar ratio of approximately 1:1.8 to 1:2 (urea to formic acid) is typically used for the synthesis of N,N'-dithis compound.
-
Stir the mixture at room temperature (approximately 20-30°C) for about one hour until the solution becomes clear. The reaction is slightly exothermic.
-
Allow the clear solution to stand quiescently at room temperature for approximately 48 hours, during which time crystals of N,N'-dithis compound will form.
-
After 48 hours, decant the remaining liquid.
-
Purify the crystals by rinsing them with the mother liquor and then with ice water using vacuum filtration.
-
Dry the purified crystals of N,N'-dithis compound.
Flame-Retardant Mechanisms in Urea-Based Systems
While specific data for this compound is scarce, the flame-retardant mechanisms in related urea-formaldehyde and polyurea systems are well-understood and primarily involve gas-phase and condensed-phase inhibition. Nitrogen-containing compounds, like urea derivatives, play a crucial role in these mechanisms.
Gas-Phase Mechanism: Upon heating, nitrogen-containing flame retardants decompose to release non-combustible gases such as ammonia (NH₃) and nitrogen (N₂). These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion process. This dilution effect reduces the concentration of flammable gases below the lower flammability limit.
Condensed-Phase Mechanism: In the solid phase, the decomposition of the flame retardant can promote the formation of a stable, insulating char layer on the surface of the material. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the diffusion of flammable degradation products to the flame zone. Phosphorus-containing compounds, often used in synergy with nitrogen-based retardants, are particularly effective at promoting char formation.
Performance Data of Nitrogen-Based Flame Retardants in Urea-Formaldehyde Resins
Although specific data for this compound is unavailable, the following table summarizes the performance of a bio-based intumescent flame retardant (phytic acid-chitosan polyelectrolyte, PCS) in a urea-formaldehyde (UF) resin system. This provides a benchmark for the effectiveness of nitrogen and phosphorus-containing additives in these types of resins.[1]
| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Pure UF Resin | - | V-1 | 275 | 10.8 |
| FRUF (UF + PCS + APP + NH₄Cl) | 36 | V-0 | 52 | 1.47 |
FRUF: Flame-Retardant Urea-Formaldehyde; APP: Ammonium Polyphosphate
The data clearly indicates that the addition of the phosphorus-nitrogen flame retardant significantly improves the flame retardancy of the UF resin, as evidenced by the increased LOI, higher UL-94 rating, and substantial reductions in pHRR and THR.[1]
Experimental Protocols for Flame Retardancy Testing
Standardized tests are crucial for evaluating the performance of flame-retardant materials. The following are summaries of common test methods.
1. Limiting Oxygen Index (LOI)
-
Principle: Determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
-
Apparatus: LOI apparatus consisting of a heat-resistant glass chimney, a sample holder, and gas flow meters.
-
Procedure:
-
A vertically oriented sample is placed in the chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the sample is ignited.
-
The oxygen concentration is adjusted until the sample just sustains combustion.
-
The LOI is expressed as the volume percentage of oxygen.
-
2. UL-94 Vertical Burn Test
-
Principle: Evaluates the burning characteristics (afterflame, afterglow, and dripping) of a vertically oriented specimen after the application of a specified flame.
-
Apparatus: UL-94 test chamber, Tirrill burner, timer.
-
Procedure:
-
A rectangular bar specimen is clamped vertically.
-
A flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time is recorded.
-
A second flame application of 10 seconds is made after the first afterflame extinguishes.
-
The afterflame and afterglow times are recorded.
-
Observations of flaming drips that ignite a cotton patch below the specimen are noted.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior.
-
3. Cone Calorimetry
-
Principle: Measures the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.
-
Apparatus: Cone calorimeter.
-
Procedure:
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Combustion is initiated by a spark igniter.
-
Parameters such as time to ignition, heat release rate, total heat released, mass loss rate, and smoke production are continuously measured.
-
Conclusion
While the synthesis of this compound is straightforward, its direct application as a flame retardant is not well-documented in the available literature. The principles of flame retardancy in related nitrogen-containing polymers suggest that this compound could potentially contribute to flame retardancy through the release of inert gases and promotion of charring, especially in synergistic formulations with phosphorus-containing compounds. However, without specific experimental data, its efficacy remains speculative. Further research is required to explore the incorporation of this compound and its derivatives into polymeric materials and to quantitatively assess their flame-retardant properties using standardized testing protocols. The provided application notes and protocols offer a foundational framework for conducting such investigations.
References
Application Notes and Protocols for Formylurea in One-Pot Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of formylurea in one-pot multi-component reactions, a class of chemical reactions where multiple reactants are combined in a single step to form a complex product. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy.
Application Note 1: Synthesis of Functionalized Dihydropyrimidinones via an Isocyanide-Based Three-Component Reaction
This section details a one-pot, three-component reaction for the synthesis of highly functionalized dihydropyrimidinones using N-formylurea, an alkyl isocyanide, and a dialkyl acetylenedicarboxylate. This reaction provides a direct route to complex heterocyclic structures with potential applications in medicinal chemistry.
Reaction Scheme
The overall transformation involves the reaction of an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and N-formylurea to yield a substituted dihydropyrimidinone.
Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinones
-
Materials:
-
Alkyl isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate - DMAD) (1.0 mmol)
-
N-formylurea (1.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂)) (10 mL)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-formylurea (1.0 mmol).
-
Add the anhydrous solvent (10 mL) to the flask and stir the suspension.
-
To the stirred suspension, add the dialkyl acetylenedicarboxylate (1.0 mmol) dropwise at room temperature.
-
Following the addition of the acetylenedicarboxylate, add the alkyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure dihydropyrimidinone product.
-
Quantitative Data Summary
The yields of dihydropyrimidinones from this reaction are typically in the moderate to good range, depending on the specific substrates used.
| Entry | Alkyl Isocyanide | Dialkyl Acetylenedicarboxylate | Product | Yield (%) |
| 1 | Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate | 1-cyclohexyl-5-(methoxycarbonyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate | 65-85% (Typical) |
| 2 | tert-Butyl isocyanide | Diethyl acetylenedicarboxylate | 1-(tert-butyl)-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylate | 60-80% (Typical) |
Proposed Reaction Mechanism
Caption: Proposed mechanism for the isocyanide-based three-component synthesis of dihydropyrimidinones.
Application Note 2: The Biginelli Reaction - A Potential Application for this compound
The Biginelli reaction is a classic one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. Given the structural similarity, this compound can be investigated as a potential substitute for urea in this reaction, potentially leading to novel N1-formylated dihydropyrimidinone derivatives. This section provides a detailed protocol for the well-established Biginelli reaction using urea, which can serve as a starting point for optimization with this compound.
Reaction Scheme
The general scheme for the Biginelli reaction is as follows:
Experimental Protocol: General Procedure for the Biginelli Reaction
-
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)₃, or other Lewis/Brønsted acids) (catalytic amount)
-
Solvent (e.g., Ethanol or solvent-free)
-
Reflux apparatus
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., 3-4 drops of concentrated HCl or 10 mol% of a Lewis acid).
-
If using a solvent, add ethanol (10 mL). For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to reflux (for solvent-based reactions) or to a specified temperature (e.g., 100 °C for solvent-free) and stir for the required time (typically 1-4 hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Quantitative Data Summary for the Biginelli Reaction (with Urea)
The following table summarizes representative data for the Biginelli reaction with various aldehydes and catalysts.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | HCl | Ethanol | 4 | 90 | [1] |
| 2 | 4-Chlorobenzaldehyde | Yb(OTf)₃ | None | 1 | 95 | [2] |
| 3 | 4-Nitrobenzaldehyde | InCl₃ | Acetonitrile | 2 | 92 | |
| 4 | 2-Methoxybenzaldehyde | LiClO₄ | None | 0.5 | 88 | [2] |
Biginelli Reaction Mechanism
Caption: Accepted mechanism for the acid-catalyzed Biginelli reaction.
References
Troubleshooting & Optimization
optimizing formylurea synthesis yield and purity
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of formylurea synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect Molar Ratio: An inappropriate ratio of urea to formic acid can limit the reaction. | Ensure an optimal molar ratio of urea to formic acid, typically between 1:1 and 1:1.5.[1] |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. | Maintain the reaction temperature in the optimal range of 85–95°C to facilitate the reaction while minimizing side reactions.[1] | |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Presence of Moisture: Water can hydrolyze this compound back to urea and formic acid, reducing the yield.[1] | Use anhydrous reagents and solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Product Purity (Presence of Impurities) | Formation of Dithis compound: Excess formic acid can lead to the formation of N,N'-dithis compound.[1] | Use a molar ratio of urea to formic acid closer to 1:1. Monitor the reaction progress using techniques like TLC or NMR to avoid over-reaction. |
| Unreacted Starting Materials: Incomplete reaction will leave unreacted urea and formic acid in the product mixture. | Ensure optimal reaction conditions (temperature, time, and mixing) are met. Consider extending the reaction time if monitoring indicates an incomplete reaction. | |
| Hydrolysis of Product: The presence of water during workup or storage can lead to the hydrolysis of this compound. | Use anhydrous solvents for extraction and washing steps. Ensure the final product is thoroughly dried and stored in a desiccator. | |
| Product Oiling Out During Recrystallization | Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for this compound crystallization. | Experiment with different solvent systems. A common approach for ureas is to use a solvent in which the compound is soluble when hot but insoluble when cold. Ethanol/water mixtures are often used for urea derivatives.[1] |
| Cooling Too Rapidly: Rapid cooling can cause the product to precipitate as an oil rather than forming crystals. | Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. | |
| Supersaturated Solution: A highly concentrated solution can lead to oiling out. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. | |
| Difficulty in Isolating the Product | Product is Too Soluble in the Reaction Mixture: The product may not precipitate from the reaction mixture upon cooling. | After the reaction is complete, cool the mixture and if no precipitate forms, carefully add a non-polar solvent (an anti-solvent) like hexane or diethyl ether to induce precipitation. |
| Fine Precipitate That is Difficult to Filter: The product may form very fine crystals that pass through the filter paper. | Use a finer porosity filter paper or a Buchner funnel with a celite bed. Consider centrifugation as an alternative to filtration for very fine solids. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from urea and formic acid?
A1: The synthesis of this compound from urea and formic acid proceeds through a two-step mechanism:
-
Proton Transfer: Formic acid protonates the urea molecule.
-
Dehydration: The protonated intermediate undergoes intramolecular dehydration to yield this compound.[1]
Q2: What are the optimal reaction conditions for this compound synthesis?
A2: For the condensation of urea and formic acid, the following conditions are generally considered optimal:
-
Molar Ratio: Urea to formic acid ratio of 1:1 to 1:1.5.[1]
-
Temperature: 85–95°C.[1]
-
Pressure: Atmospheric pressure.[1]
Q3: How can the reaction be accelerated?
A3: The use of catalysts can accelerate the dehydration step. Calcium-based catalysts such as calcium oxide (CaO) and calcium sulfate (CaSO₄) have been shown to be effective.[1]
Q4: What are the common byproducts in this compound synthesis?
A4: The most common byproduct is N,N'-dithis compound, which can form if an excess of formic acid is used.[1] Unreacted starting materials can also be present as impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials. 1H NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of the product signal.
Q6: What is the recommended method for purifying crude this compound?
A6: Recrystallization is a common and effective method for purifying this compound.[1] A suitable solvent system, such as an ethanol/water mixture, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce the formation of pure crystals.
Q7: How can I confirm the identity and purity of my synthesized this compound?
A7: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure and identify impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of this compound.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range | Notes |
| Molar Ratio (Urea:Formic Acid) | 1:1 - 1:1.5 | A ratio closer to 1:1 minimizes dithis compound formation. |
| Temperature | 85 - 95 °C | Balances reaction rate and minimization of side reactions. |
| Catalyst (optional) | Calcium Oxide (CaO) or Calcium Sulfate (CaSO₄) | Can improve reaction rate. |
Table 2: Catalyst Performance in Continuous Synthesis
| Catalyst | Loading (% w/w) | Reaction Time (h) | Purity (%) |
| Calcium Oxide | 1–5 | 2–3 | 95–98 |
| Calcium Sulfate | 1–5 | 2–3 | 95–97 |
| Phosphoric Acid | 3–7 | 2–3 | 80 |
| Data from continuous synthesis systems, may vary in batch processes.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea (1.0 equivalent).
-
Reaction Initiation: Add formic acid (1.0 - 1.5 equivalents) to the flask.
-
Heating and Reaction: Heat the mixture to 85-95°C with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the urea spot has disappeared or significantly diminished.
-
Cooling and Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the crude product.
-
Filtration: Collect the crude product by vacuum filtration and wash with a small amount of cold water or a suitable non-polar solvent to remove residual formic acid.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Reaction mechanism of this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Synthesis of Formylurea
Welcome to the Technical Support Center for the synthesis of formylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
A low yield of the desired this compound product is a frequent challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature cautiously. - Use a Dean-Stark trap to remove water. | The formation of this compound from urea and formic acid is an equilibrium reaction. Removing water, a byproduct, drives the reaction towards the product side, increasing the yield. |
| Hydrolysis of Product | - Ensure anhydrous conditions. - Minimize exposure of the reaction mixture to moisture during workup. | This compound can hydrolyze back to urea and formic acid in the presence of water, especially under acidic or basic conditions.[1] |
| Suboptimal Molar Ratio | - Use a 1:1 or a slight excess of formic acid to urea molar ratio for mono-formylation. | An excess of formic acid can lead to the formation of dithis compound, reducing the yield of the desired mono-formylated product. |
| Loss during Workup/Purification | - Optimize the crystallization solvent and procedure. - Ensure complete precipitation before filtration. - Wash the crystals with a minimal amount of cold solvent. | Product can be lost if it has significant solubility in the crystallization or washing solvent. Cooling the mixture thoroughly and using a minimal amount of cold solvent for washing can minimize these losses. |
Issue 2: High Content of Dithis compound Impurity
The formation of N,N'-dithis compound is a common side reaction. Strategies to minimize its formation are detailed below.
| Potential Cause | Recommended Solution | Explanation |
| High Molar Ratio of Formic Acid | - Use a molar ratio of formic acid to urea of 1:1 or slightly less. | A significant excess of formic acid promotes the formylation of both amino groups of urea, leading to the formation of dithis compound.[2][3] |
| Prolonged Reaction Time at High Temperatures | - Monitor the reaction progress using techniques like TLC or HPLC. - Stop the reaction once the formation of this compound is maximized and before significant dithis compound formation occurs. | While higher temperatures and longer reaction times can increase the reaction rate, they can also favor the formation of the thermodynamically more stable dithis compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound from urea and formic acid?
The main side reactions are the formation of N,N'-dithis compound and the hydrolysis of this compound back to urea and formic acid. The formation of dithis compound is favored by a high molar ratio of formic acid to urea.[1][2][3] Hydrolysis can occur if water is present in the reaction mixture or introduced during workup.[1]
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of urea and the formation of this compound and dithis compound.
Q3: What is a suitable method for the purification of this compound?
Crystallization is a common method for purifying this compound. The choice of solvent is crucial. A solvent should be selected in which this compound is soluble at high temperatures but has low solubility at low temperatures, while the impurities (unreacted urea and dithis compound) have different solubility profiles.
Q4: Can other formylating agents be used to synthesize this compound?
While the direct reaction of urea and formic acid is common, other formylating agents could potentially be used. However, the reaction with formic acid is often preferred due to its simplicity and the availability of the reagents.
Experimental Protocols
Key Experiment: Synthesis of Mono-formylurea
This protocol is designed to favor the formation of mono-formylurea.
Materials:
-
Urea
-
Formic acid (85-90%)
-
Toluene
-
Dean-Stark trap
-
Reaction flask and condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add urea (1 equivalent) and toluene.
-
Add formic acid (1.0-1.2 equivalents) to the suspension.[4]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically when the starting material is consumed or the product concentration is maximized), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the crystals with a small amount of cold toluene to remove any soluble impurities.
-
Dry the purified this compound under vacuum.
Visualizations
Logical Relationship: Factors Affecting this compound Synthesis
Caption: Key factors influencing the yield and purity of this compound.
Experimental Workflow: Synthesis and Purification of this compound
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0955797B1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 3. US6040273A - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
Technical Support Center: Scaling Up Formylurea Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of formylurea production.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield Upon Scale-Up
Question: We successfully synthesized this compound with high yield in the lab (1L reactor), but the yield dropped significantly when we moved to a 50L pilot reactor. What are the potential causes and solutions?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inadequate Mixing: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition of the product.
-
Solution:
-
Optimize Agitation: Increase the agitator speed or use a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure homogeneity.
-
Baffles: Ensure the reactor is properly baffled to prevent vortex formation and improve mixing efficiency.
-
Controlled Reagent Addition: Instead of adding reactants all at once, use a controlled addition strategy, introducing one reactant gradually to maintain a consistent reaction rate.[1][2]
-
-
-
Poor Temperature Control: The synthesis of this compound can be exothermic. What is easily managed in a lab flask can become a significant issue in a larger vessel due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[1][3][4]
-
Solution:
-
Jacketed Reactor: Utilize a jacketed reactor with a suitable heat transfer fluid to actively cool the reaction.
-
Internal Cooling Coils: For larger reactors, internal cooling coils can provide additional surface area for heat exchange.
-
Monitor Internal Temperature: Place temperature probes at different locations within the reactor to get a comprehensive temperature profile and identify any hot spots.
-
-
-
Side Reactions and Decomposition: At elevated temperatures, this compound can be susceptible to hydrolysis back to urea and formic acid, or other decomposition pathways.[5]
-
Solution:
-
Maintain Optimal Temperature Range: Strictly adhere to the validated temperature range for the reaction. Even small deviations can have a larger impact at scale.
-
Minimize Reaction Time: Once the reaction is complete, cool the mixture promptly and proceed to the purification steps to minimize product degradation.
-
-
Issue 2: Impurity Profile Changes at Larger Scale
Question: We've noticed new, unidentified impurities in our this compound product after scaling up. How can we identify and control these?
Answer: The appearance of new impurities is often linked to the longer reaction times and higher temperatures that can occur during scale-up.
-
Potential Impurities:
-
Unreacted Starting Materials: Urea and formic acid.
-
Hydrolysis Products: If water is present, this compound can hydrolyze back to urea and formic acid.
-
Thermal Decomposition Products: At higher temperatures, urea and this compound can decompose to form by-products like biuret and triuret.[5][6]
-
Side-Reaction Products: Depending on the specific process conditions, other side reactions may occur.
-
-
Identification and Control:
-
Analytical Monitoring: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[7][8][9][10] A robust HPLC method should be developed to separate this compound from potential impurities.
-
Control Reaction Parameters:
-
Temperature: Maintain strict temperature control to prevent thermal degradation.
-
Moisture Control: Use anhydrous conditions if possible to minimize hydrolysis.
-
Stoichiometry: Precisely control the molar ratio of reactants to avoid an excess of one reactant that might lead to side reactions.
-
-
Purification: Optimize the purification process (e.g., recrystallization, washing) to effectively remove the identified impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety concerns when scaling up this compound production?
A1: The primary safety concern is the management of the reaction exotherm. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1][3] It is crucial to have a thorough understanding of the reaction's thermal hazards, which can be assessed using techniques like Differential Scanning Calorimetry (DSC).[1] Ensure that the reactor's cooling system is adequate for the larger scale and have emergency cooling and pressure relief systems in place.
Q2: How does the choice of reactor affect the scale-up process?
A2: The reactor design is critical for successful scale-up. For exothermic reactions like this compound synthesis, a jacketed reactor with good agitation is essential for temperature control. The material of construction should be compatible with the reactants and products (e.g., stainless steel or glass-lined steel). For continuous production, a continuous stirred-tank reactor (CSTR) system can offer better control over reaction conditions and product consistency.
Q3: What are the typical reaction parameters for this compound synthesis?
A3: While optimal conditions should be determined experimentally for your specific process, typical parameters for the synthesis of this compound from urea and formic acid are:
-
Molar Ratio (Urea:Formic Acid): 1:1 to 1:1.5
-
Temperature: 85-95°C (though some lab-scale procedures with different reagents may use lower temperatures to minimize side reactions).[1]
-
Pressure: Atmospheric pressure is commonly used.[1]
Q4: How can I improve the purity of my this compound product at a larger scale?
A4: Improving purity at scale involves both optimizing the reaction to minimize impurity formation and enhancing the purification process.
-
Reaction Optimization:
-
Fine-tune the reaction temperature and time to find the sweet spot that maximizes this compound formation while minimizing byproducts.
-
Ensure precise control of reactant addition to maintain the optimal molar ratio throughout the reaction.
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying solid products like this compound. The choice of solvent is crucial and should be optimized for good recovery and impurity rejection.
-
Washing: Washing the isolated solid with a suitable solvent can remove residual impurities.
-
Quantitative Data
Table 1: Impact of Scale on Reaction Parameters (Illustrative Data)
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Production Scale (500L) |
| Typical Yield | 90-95% | 80-88% | 75-85% |
| Reaction Time | 2-3 hours | 3-5 hours | 4-6 hours |
| Heat-up Time | 15-20 minutes | 45-60 minutes | 90-120 minutes |
| Cool-down Time | 20-30 minutes | 60-90 minutes | 120-180 minutes |
Note: This data is illustrative and will vary depending on the specific equipment and process conditions.
Table 2: Troubleshooting Guide - Quick Reference
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Poor mixing, inadequate temperature control | Optimize agitation, improve cooling capacity |
| New Impurities | Higher reaction temperature, longer reaction time | Strict temperature control, minimize reaction time, use HPLC to identify |
| Slow Reaction Rate | Inefficient heat transfer (slow heat-up) | Improve heating system, check for fouling on reactor walls |
| Product Discoloration | Thermal degradation, side reactions | Lower reaction temperature, check for contaminants in raw materials |
Experimental Protocols
Protocol: Pilot-Scale Synthesis of this compound (50L Reactor)
1. Reactor Preparation:
- Ensure the 50L glass-lined reactor is clean, dry, and passivated if necessary.
- Calibrate all probes (temperature, pressure) and ensure the agitator and heating/cooling system are functioning correctly.
- Inert the reactor with nitrogen if required by the specific process to maintain anhydrous conditions.
2. Reactant Charging:
- Charge the reactor with the specified amount of urea.
- Begin agitation at a moderate speed to ensure good mixing.
- Start the controlled addition of formic acid via a dosing pump over a pre-determined period (e.g., 60-90 minutes). Monitor the internal temperature closely during the addition.
3. Reaction:
- Once the formic acid addition is complete, heat the reactor to the target temperature (e.g., 85-95°C).
- Maintain the reaction at this temperature for the specified duration (e.g., 3-5 hours), with continuous agitation.
- Take samples periodically for in-process control (IPC) analysis (e.g., by HPLC) to monitor the reaction progress and impurity formation.
4. Work-up and Isolation:
- Once the reaction is complete (as determined by IPC), cool the reactor to room temperature.
- Transfer the reaction mixture to a suitable filtration setup (e.g., a Nutsche filter-dryer).
- Wash the isolated solid cake with a pre-determined solvent to remove residual impurities.
- Dry the product under vacuum at a controlled temperature until a constant weight is achieved.
5. Analysis:
- Analyze the final product for purity (HPLC), identity (e.g., NMR, IR), and other required specifications.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. chemicalprocessing.com [chemicalprocessing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 8. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN111044641A - Hydroxyurea and detection method and application of preparation thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Formylurea Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of formylurea in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in solution is hydrolysis.[1] This reaction breaks down this compound into formic acid and urea.[1] This process can be influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of this compound solutions?
A2: While specific kinetic data for this compound is limited, the stability of its parent compound, urea, is known to be pH-dependent. Urea is most stable in a pH range of 4-8.[2][3] It is reasonable to infer that this compound will exhibit similar stability trends. Extreme acidic or basic conditions are likely to accelerate hydrolysis.
Q3: What is the impact of temperature on this compound stability?
A3: Temperature significantly impacts the stability of urea-based compounds. For urea, an increase in temperature leads to a decrease in stability across all pH values.[2][3] Therefore, to enhance the stability of this compound solutions, it is recommended to store them at refrigerated (4°C) or room temperature (26°C) and avoid elevated temperatures (40°C and above).[4]
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: this compound is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is sparingly soluble in non-polar solvents like hexane.[1] For aqueous solutions, the choice of buffer can be critical. For urea, a lactate buffer at pH 6.0 was found to provide the lowest degradation rate.[2][3] While non-aqueous solvents like isopropanol have been shown to retard the decomposition of urea, their suitability for specific experimental workflows should be verified.[2][3]
Troubleshooting Guide
Problem: My this compound solution has a shifting pH and a faint ammonia-like odor.
-
Cause: This is a strong indicator of degradation. The hydrolysis of this compound produces formic acid and urea. The subsequent decomposition of urea can produce ammonia, which is basic and has a characteristic odor.[5][6]
-
Solution:
-
Verify pH: Immediately check the pH of your solution.
-
Buffer System: Ensure you are using an appropriate buffer system, ideally maintaining a pH between 4 and 8.[2][3]
-
Storage: Store the solution at a lower temperature (e.g., 4°C) to slow the degradation rate.[4]
-
Fresh Preparation: For critical experiments, it is always best to use a freshly prepared solution.
-
Problem: I observe unexpected peaks during HPLC analysis of my this compound sample.
-
Cause: These peaks likely correspond to degradation products. The primary degradation products to expect are formic acid and urea.[1] Depending on the conditions, further degradation of urea might also occur.
-
Solution:
-
Identify Products: Use a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method to identify the molecular weights of the impurity peaks and confirm their identities.[1][7]
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed.[8][9] This involves exposing the this compound solution to stress conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products.[10]
-
Optimize Conditions: Based on the identified degradation products, adjust your solution's pH, solvent, or storage temperature to minimize their formation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Solubility |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Highly Soluble[1] |
| DMF (Dimethylformamide) | Polar Aprotic | Highly Soluble[1] |
| Hexane | Non-polar | Sparingly Soluble[1] |
Table 2: Influence of pH and Temperature on the Stability of Urea (as a proxy for this compound)
| pH Range | Temperature | Stability | Reference |
| 4 - 8 | 25°C - 60°C | More Stable | [2][3] |
| < 4 or > 8 | 25°C - 60°C | Less Stable | [2][3] |
| Any pH | Increased Temperature | Decreased Stability | [2][3] |
Disclaimer: The stability data in Table 2 is for urea. While this compound is expected to follow a similar trend due to structural similarities, specific stability studies on this compound are recommended for precise quantification.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound Solution via HPLC-UV
This protocol is designed to assess the stability of this compound under various conditions to predict its shelf-life.
1. Materials and Reagents:
-
This compound (purity >98%)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
From the stock solution, prepare sample solutions at a known concentration in different buffers (pH 4, 7, 9).
3. Incubation:
-
Divide the samples for each pH condition into aliquots.
-
Incubate the aliquots at different temperatures (e.g., 25°C, 40°C, 60°C).[1]
-
Protect samples from light if photostability is also being assessed.
4. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
Analyze the samples immediately using a validated HPLC-UV method to quantify the concentration of this compound.[1]
-
The degradation products can be monitored by observing the appearance and increase in the area of new peaks in the chromatogram.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and predict the shelf-life at desired storage conditions.[1]
Visual Guides
Caption: The hydrolysis degradation pathway of this compound.
Caption: A workflow for troubleshooting this compound instability.
Caption: Workflow for a this compound accelerated stability study.
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tizra Reader [library.scconline.org]
- 4. Stability of extemporaneously prepared hydroxyurea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. research.monash.edu [research.monash.edu]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN111044641A - Hydroxyurea and detection method and application of preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Formylurea Degradation Product Identification
This guide provides researchers, scientists, and drug development professionals with essential information for identifying formylurea degradation products. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis, which cleaves the formyl-urea bond. This reaction yields formic acid and urea as the main degradation products.
Q2: What are the potential degradation pathways for this compound?
This compound can degrade through several pathways depending on the environmental conditions:
-
Hydrolysis: Under acidic or basic conditions, this compound hydrolyzes to formic acid and urea.[1]
-
Oxidation: Oxidative stress can lead to the formation of simpler molecules like carbon dioxide and ammonia.[1]
-
Thermal Degradation: High temperatures can cause decomposition. While specific data for this compound is limited, thermal degradation of its related compound, urea, is known to produce substances such as ammonia, cyanate ion, biuret, and cyanuric acid.[2]
Q3: Why is identifying degradation products crucial?
Forced degradation studies are essential in pharmaceutical development for several reasons:
-
Method Development: They help in developing and validating stability-indicating analytical methods.[3][4]
-
Pathway Elucidation: These studies provide critical insights into the chemical behavior and degradation pathways of the molecule.[3][5]
-
Formulation & Packaging: Understanding the molecule's intrinsic stability helps in selecting appropriate formulations, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[3][5]
-
Regulatory Requirements: Regulatory bodies like the FDA and ICH mandate forced degradation studies to understand how a drug's quality changes over time under various environmental factors.[5]
Troubleshooting Guide
Problem: I see unexpected peaks in my chromatogram after a stability study.
-
Possible Cause 1: Secondary Degradation. The initial degradation products (e.g., urea) may themselves be degrading into other compounds, especially under harsh stress conditions.
-
Solution: Analyze the degradation kinetics by sampling at multiple time points. This can help distinguish primary from secondary degradation products. If over-stressing is suspected, reduce the duration or intensity of the stress condition to achieve a target degradation of 5-20%.[6][7]
-
Possible Cause 2: Interaction with Excipients. If working with a formulation, the unexpected peaks could be adducts or products from the interaction between this compound and excipients.
-
Solution: Run a parallel forced degradation study on the placebo (formulation without the active pharmaceutical ingredient, API). This will help differentiate degradation products originating from the API versus those from the excipients.[3]
-
Possible Cause 3: Contamination. The peaks could be from contamination in the solvent, glassware, or the analytical instrument itself.
-
Solution: Analyze a blank sample (mobile phase or solvent) to check for system-related peaks. Ensure meticulous cleaning of all equipment.
Problem: I am not observing any degradation in my forced degradation study.
-
Possible Cause: Stress Conditions are too mild. this compound might be intrinsically stable under the applied conditions.
-
Solution: The goal of forced degradation is to induce degradation, typically between 5-20%.[7] If no degradation is observed, incrementally increase the severity of the stress conditions. For example, increase the concentration of acid/base (e.g., from 0.1 M to 1.0 M), raise the temperature, or extend the exposure time.[3] If the molecule remains stable even after exposure to conditions more severe than accelerated stability protocols, it indicates high intrinsic stability.[3]
Problem: My sample has degraded almost completely (>20%), making quantification difficult.
-
Possible Cause: Stress conditions are too harsh. Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to real-world stability.[3]
-
Solution: Reduce the intensity or duration of the stress condition. Recommended stress factors should be adjusted to generate approximately 10-20% degradation of the API.[1][5] This allows for accurate quantification of the parent compound and the formation of its primary degradation products.
Problem: I am experiencing poor mass balance in my stability-indicating method.
-
Possible Cause 1: Non-chromophoric Degradants. Some degradation products, like formic acid or ammonia, may not have a UV chromophore and will be invisible to a UV detector.
-
Solution: Employ alternative detection techniques such as mass spectrometry (LC-MS) or charged aerosol detection (CAD) which do not rely on a chromophore.
-
Possible Cause 2: Volatile Degradants. Degradation products like ammonia or carbon dioxide may be lost as volatiles and will not be detected in the analysis.
-
Solution: While direct detection is difficult, an investigation into the reaction mechanism can suggest the formation of volatiles. Achieving a mass balance between 97% and 104% is often considered acceptable, depending on method precision.[7]
-
Possible Cause 3: Different Response Factors. The degradation products may have different molar absorptivities (response factors) compared to the parent compound at the chosen analytical wavelength.
-
Solution: If the degradation products are known and reference standards are available, determine their individual response factors to correct the quantification. If standards are unavailable, LC-MS can provide a relative abundance of the ions, which can help in assessing the mass balance.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines typical conditions for inducing the degradation of this compound. The objective is to achieve 5-20% degradation.[6][7] The concentration of the this compound solution should be selected based on the sensitivity of the analytical method (e.g., 1 mg/mL).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if solubility is an issue).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C), as base hydrolysis is often faster than acid hydrolysis.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation over several hours. This reaction can be quenched by adding a substance like sodium bisulfite if needed, though dilution is often sufficient.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 80°C) for a set period (e.g., 24-48 hours).
-
For degradation in solution, heat the stock solution at a specified temperature (e.g., 80°C).
-
At each time point, dissolve the solid sample in the initial solvent or dilute the solution sample for analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method, typically HPLC-UV or HPLC-MS.
-
For HPLC, a reversed-phase C18 column is often a good starting point. The mobile phase could consist of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[8]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the this compound peak.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Products
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Major Degradation Products |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1.0 M HCl at 60-80°C | Formic Acid, Urea |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1.0 M NaOH at RT-40°C | Formic Acid, Urea |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂ at Room Temperature | Carbon Dioxide, Ammonia |
| Thermal (Solid) | Dry Heat | 80°C or higher | Ammonia, Cyanate Ion, Biuret, Cyanuric Acid |
| Thermal (Solution) | Heat | 80°C or higher | Formic Acid, Urea, and other thermal products |
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
minimizing byproduct formation in formylurea reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during formylurea synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC.[1] - Verify the quality and purity of the starting materials (urea and formic acid). Impurities can interfere with the reaction.[2] |
| Suboptimal Reaction Temperature | - Maintain the recommended reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote byproduct formation and decomposition of the product.[3] |
| Product Loss During Workup/Purification | - Minimize the number of transfer steps during product isolation.[4] - If performing recrystallization, ensure the correct solvent is used and that the solution is not oversaturated, which can lead to product loss in the mother liquor.[5] |
| Side Reactions Consuming Reactants | - Adjust the molar ratio of reactants to favor the formation of this compound. An excess of formic acid can lead to the formation of N,N'-dithis compound.[6][7][8] |
Issue 2: High Levels of N,N'-dithis compound Byproduct
| Potential Cause | Recommended Solution |
| Excess Formic Acid | - Use a molar ratio of urea to formic acid of 1:1 or with a slight excess of urea. A significant excess of formic acid (approaching a 1:2 ratio of urea to formic acid) strongly favors the formation of N,N'-dithis compound.[6][7][8][9] |
| Inappropriate Reaction Temperature | - Conduct the reaction at a temperature that disfavors the formation of the diformyl byproduct. The formation of N,N'-dithis compound is favored at temperatures between 15°C and 40°C.[5][9] Consider running the reaction at a slightly elevated temperature outside of this range, while monitoring for other potential decomposition pathways. |
Issue 3: Presence of Unreacted Urea in the Final Product
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | - Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the disappearance of urea using a suitable analytical method. |
| Poor Mixing | - Ensure efficient stirring of the reaction mixture to maintain homogeneity and facilitate contact between the reactants. |
| Precipitation of Reactants | - Choose a solvent in which both urea and formic acid are sufficiently soluble at the reaction temperature. |
Issue 4: Product Decomposition (Hydrolysis)
| Potential Cause | Recommended Solution |
| Presence of Water | - Use anhydrous reactants and solvents, and conduct the reaction under a dry atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of this compound back to urea and formic acid. |
| Acidic or Basic Conditions During Workup | - Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to strong acids or bases, which can catalyze hydrolysis. The rate of urea hydrolysis is pH-dependent.[10][11][12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis from urea and formic acid?
A1: The most common byproduct is N,N'-dithis compound , which is formed when a second molecule of formic acid reacts with this compound.[6][7][8] Other potential impurities include unreacted starting materials (urea and formic acid) and products of hydrolysis (urea and formic acid) or thermal decomposition.
Q2: How can I minimize the formation of N,N'-dithis compound?
A2: To minimize the formation of N,N'-dithis compound, it is crucial to control the stoichiometry of the reactants. A molar ratio of approximately 2:1 of formic acid to urea favors the formation of the diformyl byproduct.[6][7][8][9] Therefore, using a 1:1 molar ratio or a slight excess of urea is recommended. Additionally, the reaction temperature should be carefully controlled, as temperatures in the range of 15-40°C have been reported to favor N,N'-dithis compound formation.[5][9]
Q3: What is the optimal temperature for this compound synthesis?
A3: The optimal temperature for this compound synthesis is a balance between achieving a reasonable reaction rate and minimizing byproduct formation and decomposition. While the formation of N,N'-dithis compound is favored between 15-40°C, higher temperatures can lead to thermal decomposition of this compound.[5][9][14][15] It is recommended to start with a temperature in the range of 40-60°C and optimize based on in-process monitoring of product formation and purity.
Q4: How can I monitor the progress of my this compound reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying this compound, urea, formic acid, and N,N'-dithis compound.[16][17] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
Q5: What is the best method for purifying this compound?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[18][19][20] The choice of solvent is critical; an ideal solvent will dissolve this compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[10] Common solvent systems for recrystallization of polar compounds include ethanol, water, or mixtures such as ethanol/water.[19] It is important to perform solvent screening to identify the optimal solvent or solvent system for your specific needs.
Data Presentation
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition to Favor this compound | Condition to Favor N,N'-dithis compound Byproduct |
| Molar Ratio (Formic Acid : Urea) | 1 : 1 | ~ 2 : 1[5][6][7][8][9][21] |
| Temperature | Moderate (e.g., 40-60°C) | 15 - 40°C[5][9] |
| Catalyst | Acid catalyst (e.g., sulfuric acid) may enhance the rate, but concentration should be optimized to avoid degradation.[12] | Self-catalyzed by excess formic acid.[6] |
| Reaction Time | Optimized based on reaction monitoring to maximize product yield before significant decomposition occurs. | Longer reaction times with excess formic acid will increase the yield of the byproduct. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Byproduct Formation
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of urea.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or a high-boiling ether) to dissolve the urea.
-
Reactant Addition: Slowly add 1.0 to 1.05 equivalents of formic acid to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-60°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the urea is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: HPLC Analysis of this compound Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: An isocratic mobile phase of 100% deionized water can be effective.[16] For better separation of byproducts, a gradient of water and a polar organic solvent like acetonitrile or methanol may be necessary. The addition of a small amount of formic acid or phosphoric acid to the mobile phase can improve peak shape.[22]
-
Flow Rate: 0.5 - 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength of 200-210 nm.[16]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
References
- 1. Kinetic Model of Urea-Related Deposit Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. EP0955797A1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0955797B1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. Study of the urea hydrolysis kinetics in the precipitation conditions of hydroxides and metal salts | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 17. researchgate.net [researchgate.net]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. mt.com [mt.com]
- 21. US6040273A - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 22. Separation of Urea, (1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Temperature Control in Formylurea Synthesis
Welcome to the technical support center for formylurea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing critical temperature parameters during experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to temperature control.
Troubleshooting Guide: Temperature-Related Issues
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature control.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction temperature may be too low, slowing down or stalling the reaction. The synthesis of N,N'-dithis compound from urea and formic acid is typically conducted at room temperature (20-30°C) and proceeds to completion within 24 hours.[1] | - Ensure the reaction mixture reaches and maintains the recommended temperature range. - If conducting the reaction at the lower end of the temperature range, consider extending the reaction time. - Gentle warming to 30-40°C can be applied to increase the reaction rate, but careful monitoring is essential.[1] |
| Reagent Degradation: Excessive temperatures can lead to the decomposition of reactants or the desired product. | - Maintain the reaction temperature within the recommended range of 15-40°C.[1] - Use a cooling bath (e.g., water or ice bath) to manage the initial exothermic phase of the reaction. | |
| Formation of Byproducts/Impurities | Side Reactions at Elevated Temperatures: Higher temperatures can promote the formation of undesired side products, such as biuret or other condensation products. The decomposition of urea and its by-products is sensitive to temperature, with different decomposition pathways occurring at various temperature ranges.[2][3] | - Strictly control the reaction temperature, keeping it below 40°C.[1] - Employ a controlled cooling system, especially during the initial addition of reagents. |
| Runaway Reaction (Rapid, Uncontrolled Temperature Increase) | Exothermic Reaction: The reaction between urea and formic acid is slightly exothermic.[1] In larger scale reactions or with rapid addition of reagents, this heat can accumulate, leading to a runaway reaction. | - Immediate Cooling: Immerse the reaction vessel in an ice bath to rapidly reduce the temperature. - Slow Reagent Addition: Add the formic acid to the urea solution slowly and in portions, allowing the heat to dissipate between additions. - Efficient Stirring: Ensure vigorous and constant stirring to promote even heat distribution and prevent localized hotspots. |
| Inconsistent Results Between Batches | Poor Temperature Reproducibility: Variations in ambient temperature or inconsistent monitoring and control can lead to different reaction outcomes. | - Utilize a dedicated temperature control system, such as a temperature-controlled bath or a reactor with a cooling jacket. - Record the temperature of the reaction mixture at regular intervals throughout the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of N,N'-dithis compound from urea and formic acid?
A1: The reaction can be conveniently performed in a temperature range of 15°C to 40°C.[1] The preferred and most common temperature is room temperature, which is typically between 20°C and 30°C.[1]
Q2: Is the reaction to synthesize this compound exothermic or endothermic?
A2: The reaction between formic acid and urea to form N,N'-dithis compound is described as slightly exothermic.[1] This means it releases a small amount of heat. For laboratory-scale synthesis, this exotherm is generally manageable with basic precautions.
Q3: How long should the reaction be carried out at room temperature?
A3: At room temperature, the reaction to form N,N'-dithis compound typically proceeds to completion within 24 hours.[1]
Q4: What are the potential consequences of exceeding the recommended reaction temperature?
A4: Exceeding the recommended temperature (above 40°C) can lead to several issues, including:
-
Increased formation of byproducts and impurities.
-
Potential decomposition of the desired this compound product.
-
In extreme cases, a runaway reaction, which poses a safety hazard.
Q5: How can I effectively monitor the temperature of my reaction?
A5: For accurate temperature monitoring, it is recommended to use a calibrated thermometer or a thermocouple probe immersed directly into the reaction mixture. The temperature should be recorded at regular intervals to ensure it remains within the desired range.
Experimental Protocol: Synthesis of N,N'-dithis compound
This protocol is based on the reaction of urea and formic acid as described in the literature.
Materials:
-
Urea
-
Formic acid (90%)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Reaction vessel (e.g., round-bottom flask)
-
Cooling bath (e.g., water or ice bath)
-
Thermometer or thermocouple probe
Procedure:
-
In a reaction vessel, combine urea and formic acid. A molar ratio of approximately 1 mole of urea to 1.8-2.0 moles of formic acid is suggested.[1]
-
Place the reaction vessel on a stirring apparatus and begin stirring the mixture.
-
Monitor the temperature of the reaction mixture closely using a thermometer or thermocouple. The reaction is slightly exothermic, so a small increase in temperature may be observed.[1]
-
If the temperature rises above 30°C, use a cooling bath to maintain the temperature within the 20-30°C range.
-
Continue stirring the reaction mixture at room temperature for up to 24 hours, or until the reaction is complete (as determined by a suitable analytical method, such as TLC or NMR).[1]
-
Once the reaction is complete, the product, N,N'-dithis compound, can be isolated. This may involve allowing the product to crystallize from the reaction mixture.[1]
Data Presentation
The following table summarizes the key quantitative data related to temperature control in N,N'-dithis compound synthesis.
| Parameter | Value | Reference |
| Recommended Reaction Temperature | 15°C to 40°C | [1] |
| Optimal (Room) Temperature | 20°C to 30°C | [1] |
| Reaction Time at Room Temperature | ~24 hours | [1] |
| Molar Ratio (Formic Acid : Urea) | ~1.8-2.0 : 1 | [1] |
Visualizations
Diagram 1: Experimental Workflow for Temperature-Controlled this compound Synthesis
References
- 1. EP0955797B1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 2. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Catalyst Selection for Efficient Formylurea Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of formylurea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Suboptimal Molar Ratio: Incorrect ratio of reactants, such as urea to formic acid.[1] - Inappropriate Reaction Temperature: Temperatures that are too low can result in slow reaction rates, while excessively high temperatures may lead to the formation of byproducts.[1] - Catalyst Inactivity or Insufficient Loading: The catalyst may not be active enough or used in an insufficient amount to effectively promote the reaction.[1] - Presence of Water: Water can hydrolyze this compound back to formic acid and urea.[1] | - Optimize Molar Ratio: For the reaction of urea and formic acid, a molar ratio of 1:1 to 1:1.5 (urea:formic acid) is often optimal.[1] For dithis compound synthesis, a 1:2 ratio is preferred.[2][3][4] - Control Reaction Temperature: A temperature range of 85–95°C is recommended for the reaction between urea and formic acid to minimize side reactions.[1] For dithis compound, the reaction can proceed at room temperature (15-40°C).[2][3] - Select an Appropriate Catalyst and Loading: For the urea-formic acid route, calcium-based catalysts like CaO or CaSO₄ at 1-5% w/w can be effective.[1] In electrocatalytic synthesis, catalyst selection is critical, with options like ZnO and bimetallic systems showing promise.[5] - Use Anhydrous Conditions: Employ anhydrous solvents and ensure reactants are dry.[1] |
| Formation of Byproducts (e.g., Dithis compound, Triuret) | - High Reaction Temperature: Elevated temperatures can favor the formation of undesired products like triuret and cyanuric acid. - Incorrect Molar Ratios: An excess of formic acid can lead to the formation of N,N'-dithis compound.[2][3] | - Maintain Optimal Temperature: Adhere to the recommended temperature range for the specific synthesis method. For this compound from urea and formic acid, this is typically 85-95°C.[1] - Adjust Molar Ratios: Carefully control the stoichiometry of the reactants. A 1:1 to 1:1.5 molar ratio of urea to formic acid is suggested for this compound.[1] |
| Catalyst Deactivation | - Poisoning: Impurities in the reactants or solvent can poison the catalyst.[6][7] - Fouling: Deposition of byproducts or charring of organic materials on the catalyst surface can block active sites.[6][7] - Thermal Degradation (Sintering): High reaction temperatures can lead to the loss of active surface area, particularly for heterogeneous catalysts.[6] | - Purify Reactants and Solvents: Ensure high purity of all chemicals used in the reaction. - Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize byproduct formation and thermal degradation. - Regenerate Catalyst: Depending on the nature of the deactivation, regeneration may be possible through methods like calcination to remove coke or washing to remove poisons.[6] |
| Difficulty in Product Isolation and Purification | - Incomplete Reaction: The presence of unreacted starting materials complicates purification. - Formation of Multiple Products: A non-selective reaction will result in a mixture of products that are difficult to separate. | - Monitor Reaction Progress: Use techniques like TLC or NMR to ensure the reaction has gone to completion. - Optimize for Selectivity: Adjust reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired this compound. - Purification Techniques: Recrystallization from ethanol/water mixtures is a common method for purifying this compound.[1] |
Quantitative Data on Catalyst Performance
The following table summarizes quantitative data for various catalysts used in this compound and related urea derivative syntheses.
| Catalyst | Reactants | Product | Yield/Faradaic Efficiency (FE) | Purity | Reaction Time | Temperature | Pressure | Reference |
| Calcium Oxide (CaO) | Urea, Formic Acid | This compound | - | 95-98% | 2-3 h | 85-95°C | Atmospheric | [1] |
| Calcium Sulfate (CaSO₄) | Urea, Formic Acid | This compound | - | 95-97% | 2-3 h | 85-95°C | Atmospheric | [1] |
| Phosphoric Acid | Urea, Formic Acid | This compound | - | 80% | 2-3 h | 85-95°C | Atmospheric | [1] |
| NF@CoMn₂O₄@ZnO | CO₂, Nitrite | Urea | 39.52% FE | - | - | - | - | [5] |
| NF@ZnO | CO₂, Nitrite | Urea | 22.7% FE | - | - | - | - | [5] |
| PdCu/TiO₂ | CO₂, N₂ | Urea | 8.92% FE | - | - | -0.4 V vs RHE | - | [8] |
| FePc | CO₂, N₂ | Urea | 14.36% FE | - | - | -0.4 V vs RHE | - | [8] |
| Bi-BiVO₄ | CO₂, N₂ | Urea | 12.55% FE | - | - | -0.4 V vs RHE | - | [8] |
| BiFeO₃/BiVO₄ | CO₂, N₂ | Urea | 17.18% FE | - | - | -0.4 V vs RHE | - | [8] |
Experimental Protocols
Synthesis of this compound from Urea and Formic Acid using a Calcium-Based Catalyst[1]
-
Reactant Preparation: In a reaction kettle, prepare a mixture of urea and formic acid with a molar ratio of 1:1 to 1:1.5.
-
Catalyst Addition: Add 1-5% (w/w) of calcium oxide (CaO) or calcium sulfate (CaSO₄) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature of 85–95°C under atmospheric pressure and maintain for 2-3 hours with stirring.
-
Purification (Triple-Effect Evaporation):
-
First Effect: Heat the reaction mixture to 110–120°C at atmospheric pressure for a residence time of 5–60 minutes.
-
Second Effect: Transfer the mixture to a second evaporator and heat to 100–105°C under a vacuum of -5 to -10 Pa for 10–55 minutes.
-
Third Effect: Transfer to a third evaporator and heat to 90–95°C under a vacuum of -0.01 to -0.05 MPa for 10–50 minutes. This process removes water and other low-boiling impurities.
-
-
Product Collection: The purified this compound is collected from the final evaporation stage.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Reaction Pathway for this compound Synthesis from Urea and Formic Acid
Caption: Two-step mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing this compound from urea and formic acid?
A1: For the synthesis of this compound from urea and formic acid, calcium-based catalysts such as calcium oxide (CaO) and calcium sulfate (CaSO₄) are effective.[1] These catalysts are advantageous as they are inert in the final product and accelerate the dehydration step of the reaction.[1] Formic acid itself can also act as a catalyst in this reaction.[9]
Q2: Can this compound be synthesized from carbon dioxide (CO₂)?
A2: Yes, recent research has focused on the electrocatalytic synthesis of urea and its derivatives from CO₂ and a nitrogen source (like nitrite or N₂).[5][10][11] This approach is considered a more sustainable alternative to traditional methods. Catalysts for this process include zinc oxide (ZnO), bimetallic systems like CoMn₂O₄@ZnO, and palladium-copper alloys on a titanium dioxide support (PdCu/TiO₂).[5][8]
Q3: What is the primary mechanism of catalyst deactivation in this compound synthesis?
A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[6][7] Poisoning involves the strong adsorption of impurities on the catalyst's active sites. Fouling is the physical blockage of active sites by deposits like carbon or byproducts.[6] Thermal degradation, or sintering, is the loss of catalytic surface area due to exposure to high temperatures.[6]
Q4: How can I minimize the formation of N,N'-dithis compound as a byproduct?
A4: The formation of N,N'-dithis compound is favored when an excess of formic acid is used.[2][3] To minimize this byproduct, it is crucial to control the stoichiometry of the reactants. A molar ratio of urea to formic acid between 1:1 and 1:1.5 is recommended for the synthesis of mono-formylurea.[1]
Q5: What analytical techniques are suitable for monitoring the progress of the reaction and purity of the product?
A5: The progress of the reaction and the purity of the final product can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring. For quantitative analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are commonly employed.[1] High-Performance Liquid Chromatography (HPLC) can also be used to identify and quantify the products in the reaction mixture.[5]
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. US6040273A - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 3. EP0955797B1 - Dithis compound and reaction products of urea and carboxylic acids - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 7. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrocatalytic Urea Synthesis via C-N Coupling from CO2 and Nitrogenous Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Formylurea Storage and Hydrolysis Prevention
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the hydrolysis of formylurea during storage. Below you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound can undergo hydrolysis, a chemical reaction with water, which breaks the formyl-urea bond. This degradation process yields formic acid and urea as byproducts.[1] This is a significant concern as it reduces the purity and potency of the compound, potentially impacting experimental results and the stability of pharmaceutical formulations.
Q2: What are the primary factors that accelerate this compound hydrolysis?
A2: The primary factors that accelerate the hydrolysis of this compound are the presence of moisture, and acidic or basic conditions.[1] Elevated temperatures also increase the rate of degradation.[2] Additionally, this compound is hygroscopic, meaning it can absorb moisture from the air, which can initiate hydrolysis even in what appears to be a dry solid state.[3]
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize hydrolysis, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is crucial to protect it from moisture and incompatible substances such as strong oxidizing agents.[4] Storing the compound away from heat and direct sunlight is also recommended.[3]
Q4: How can I prevent hydrolysis when preparing aqueous solutions of this compound?
A4: When preparing aqueous solutions, it is recommended to use a buffer system to maintain a pH range of 4-8, where urea-based compounds are generally more stable.[2] Specifically, a lactate buffer at pH 6.0 has been shown to be effective in minimizing urea degradation.[2] Prepare solutions fresh whenever possible and consider using non-aqueous solvents like isopropanol if the experimental design allows, as this can significantly retard decomposition.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter, their probable causes, and recommended actions.
| Observed Issue | Probable Cause | Recommended Action |
| Clumping or caking of solid this compound powder. | Absorption of atmospheric moisture due to its hygroscopic nature.[3] | Discard the affected lot as hydrolysis may have already begun. For future prevention, ensure containers are sealed tightly, consider storing in a desiccator, and minimize the time the container is open to the atmosphere. |
| A noticeable acidic or ammonia-like smell from the container. | Degradation of this compound. The formyl-urea bond cleavage produces formic acid and urea[1]; urea can further decompose to ammonia and carbon dioxide. | The product has likely degraded significantly. It is recommended to quantify the purity using an appropriate analytical method (see Experimental Protocols) before use. If purity is compromised, a fresh batch should be used. |
| The pH of a freshly prepared unbuffered this compound solution is acidic. | Initial hydrolysis has occurred, releasing formic acid into the solution.[1] | The solution may not be suitable for pH-sensitive experiments. Prepare a fresh solution using a new batch of solid this compound. Use a buffered solvent (pH 4-8) for future preparations to maintain stability.[2] |
| Decreased potency or inconsistent results in biological assays. | Loss of active this compound due to hydrolysis during storage or in the assay medium. | Verify the purity of the stored this compound. Assess the stability of this compound under your specific assay conditions (pH, temperature, media components). Consider preparing stock solutions in a non-aqueous solvent like isopropanol.[2] |
Visualizing this compound Hydrolysis and Prevention
Hydrolysis Pathway of this compound
The following diagram illustrates the degradation of this compound into its hydrolysis products.
Caption: this compound undergoes hydrolysis to yield formic acid and urea.
Troubleshooting Workflow for this compound Degradation
This flowchart provides a logical sequence for identifying and resolving issues related to this compound instability.
Caption: A decision tree for troubleshooting suspected this compound degradation.
Experimental Protocols
Protocol 1: Stability Assessment via Accelerated Degradation
This protocol allows for the rapid assessment of this compound stability under various conditions.
-
Preparation of Samples:
-
Prepare several buffered solutions of this compound (e.g., 1 mg/mL) across a range of pH values (e.g., pH 1, 4, 7, 9, 13).[1]
-
Aliquot these solutions into sealed vials.
-
For solid-state stability, weigh 5-10 mg of this compound powder into separate open and closed vials to test the effect of humidity.
-
-
Incubation:
-
Place the sets of vials in controlled temperature chambers (e.g., 25°C, 40°C, and 60°C).[1]
-
For humidity testing, place open vials in chambers with controlled relative humidity (e.g., 60% RH, 75% RH).
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated conditions; 0, 1, 2, 4 weeks for 25°C).
-
-
Quantification:
-
At each time point, dilute the sample appropriately and analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV method (see Protocol 2).[1]
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
This data can be used to determine degradation kinetics and predict shelf-life under various storage scenarios.[1]
-
Protocol 2: Quantification of this compound by HPLC-UV
This method is used to determine the purity of this compound and quantify its concentration in stability studies. While a specific method for this compound is not detailed in the provided search results, a general method for a related compound, hydroxyurea, can be adapted. For hydroxyurea, derivatization was required for retention on a reverse-phase column.[5] A more direct method would be preferable if possible. For urea and its derivatives, HPTLC and colorimetric methods are also available.[6]
Objective: To develop a stability-indicating HPLC-UV method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the low UV range, e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
-
Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, and specificity.
-
To ensure it is "stability-indicating," forced degradation studies (e.g., treating with acid, base, heat, and oxidizing agent) should be performed to confirm that the degradation products (formic acid, urea) do not co-elute with the parent this compound peak.
-
Example Data Presentation: Effect of pH and Temperature on Hydrolysis
The following table is an example of how to present data from an accelerated stability study as described in Protocol 1.
| Temperature | pH | % this compound Remaining after 48 hours |
| 40°C | 2.0 | 75.2% |
| 4.0 | 96.5% | |
| 6.0 | 99.1% | |
| 8.0 | 97.3% | |
| 10.0 | 80.4% | |
| 60°C | 2.0 | 45.8% |
| 4.0 | 88.1% | |
| 6.0 | 92.5% | |
| 8.0 | 89.0% | |
| 10.0 | 55.6% |
Note: Data is illustrative, based on the general principles of amide stability, which show greater stability near neutral pH and increased degradation at higher temperatures.[2]
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. achema.lt [achema.lt]
- 4. Urea, N-formyl- | CAS#:1190-24-5 | Chemsrc [chemsrc.com]
- 5. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formylurea Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of solvents on the stability of formylurea. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a chemical compound that can be viewed as a derivative of urea with a formyl group attached. Its stability is a critical parameter in various experimental contexts, particularly in pharmaceutical development and biochemical assays. Degradation of this compound can lead to the formation of impurities, such as formic acid and urea, which can alter the experimental outcome, affect biological activity, or compromise the integrity of a formulation.[1]
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most common degradation pathway for this compound in solution is hydrolysis. This reaction involves the cleavage of the formyl-urea bond by water, yielding formic acid and urea as the final products.[1] This process can be catalyzed by the presence of acids or bases.[1]
Q3: How do different solvent types affect the stability of this compound?
A3: Solvents can significantly influence the rate of this compound hydrolysis based on their polarity and their ability to donate protons (protic vs. aprotic).
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can participate in hydrogen bonding.[2][3] They can accelerate hydrolysis by stabilizing the charged transition states of the reaction and by acting as a proton source or shuttle, facilitating nucleophilic attack on the carbonyl carbon.[2][3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar but lack O-H or N-H bonds and cannot donate hydrogen bonds.[2][3] While they can dissolve this compound, they are generally less effective at promoting hydrolysis compared to protic solvents because they do not stabilize the key transition states as effectively.[5]
-
Nonpolar Solvents (e.g., hexane, toluene): this compound has very low solubility in nonpolar solvents, and its degradation via hydrolysis is negligible in the absence of water.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products from the hydrolysis of this compound are formic acid and urea.[1] Under certain oxidative conditions, it could potentially be oxidized to carbon dioxide and ammonia.[1]
Q5: Besides the solvent, what other experimental factors can influence this compound stability?
A5: Several factors can impact the rate of degradation:
-
pH: Hydrolysis is catalyzed by both acidic and basic conditions.[1] The rate of degradation is often significantly higher at pH values far from neutral.
-
Temperature: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.
-
Presence of Catalysts: The presence of enzymes (like ureases, though their specific action on this compound is less characterized than on urea) or other chemical catalysts can dramatically accelerate degradation.[4][6]
Troubleshooting Guides
Problem 1: My this compound appears to be degrading rapidly in my aqueous buffer system. How can I minimize this?
-
Answer: Rapid degradation in aqueous solutions is common due to hydrolysis.[1]
-
Control pH: Ensure your buffer is at or near a neutral pH (6.5-7.5), as both acidic and basic conditions catalyze hydrolysis.[1]
-
Lower Temperature: Conduct your experiment at a lower temperature if possible. Store stock solutions frozen or at 2-8°C to slow down degradation.
-
Use Co-solvents: Consider adding a polar aprotic co-solvent like DMSO or acetonitrile to the aqueous buffer. This can sometimes reduce the activity of water and slow the rate of hydrolysis.
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use to minimize the time for degradation to occur.
-
Problem 2: I am observing unexpected peaks in my HPLC or NMR analysis when studying this compound. What might they be?
-
Answer: These peaks are likely degradation products.
-
Identify Known Degradants: The primary products of hydrolysis are formic acid and urea.[1] Run standards of these compounds to see if they co-elute with your unknown peaks (for HPLC) or match the chemical shifts (for NMR).
-
Consider Solvent Adducts: In certain reactive solvents or under specific conditions, this compound or its degradation products might form adducts with solvent molecules.
-
Check for Impurities: Ensure the starting material is pure. Run a baseline analysis of your this compound solid dissolved in a non-reactive aprotic solvent immediately after preparation.
-
Problem 3: How can I accurately quantify the stability of this compound in different solvents?
-
Answer: A stability-indicating analytical method is required.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. Develop a method (e.g., reverse-phase with a C18 column) that can separate this compound from its degradation products (urea, formic acid). Quantify the decrease in the this compound peak area over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the remaining this compound by integrating its unique proton signals relative to a stable internal standard.[7][8] This method is non-destructive but may be less sensitive than HPLC.
-
Colorimetric Methods: While methods exist for urea (e.g., using p-dimethylaminobenzaldehyde), they would require adaptation and validation to ensure that this compound itself does not interfere with the assay for the urea degradant.[9]
-
Data Presentation
Table 1: Expected Relative Stability of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Dielectric Constant (Approx.) | Expected Degradation Rate | Rationale |
| Polar Protic | Water, Methanol | > 30 | High | Solvents can act as a reactant and stabilize the charged hydrolytic transition state through hydrogen bonding.[2][3][5] |
| Polar Aprotic | DMSO, Acetonitrile | > 35 | Low to Moderate | Promotes dissolution but is less effective at stabilizing the transition state. Degradation occurs if water is present as a contaminant. |
| "Borderline" Aprotic | Tetrahydrofuran (THF) | ~7.5 | Low | Lower polarity and lack of proton-donating ability result in slow degradation, assuming the system is anhydrous.[3] |
| Nonpolar | Hexane, Toluene | < 5 | Very Low / Negligible | This compound has poor solubility, and there is no mechanism for hydrolysis in an anhydrous nonpolar environment. |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general procedure for comparing the stability of this compound in different solvent systems.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve it in a polar aprotic solvent where it is known to be relatively stable (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Incubation:
-
In separate, sealed vials, add an aliquot of the stock solution to each test solvent (e.g., water, pH 4 buffer, pH 9 buffer, methanol, DMSO). The final concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Prepare triplicate vials for each solvent system and for each time point.
-
Place the vials in a temperature-controlled environment (e.g., 25°C or 40°C).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each solvent system.
-
If necessary, quench the reaction by diluting the sample in the mobile phase and/or freezing it immediately at -20°C or below until analysis.
-
-
HPLC Analysis:
-
System: A reverse-phase HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a typical starting point.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., ~210 nm).
-
Quantification: Inject the samples and integrate the peak area of the this compound peak.
-
-
Data Analysis:
-
For each solvent system, plot the percentage of remaining this compound against time.
-
Calculate the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
Degradation Pathway
Caption: Diagram 1: The primary degradation pathway of this compound via hydrolysis.
Experimental Workflow
Caption: Diagram 2: A typical experimental workflow for assessing this compound stability.
Solvent Effects Logic Diagram
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Formylurea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of formylurea encountered during experimental work.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in a chosen organic solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: this compound's solubility is highly dependent on the solvent's polarity. It exhibits high solubility in polar aprotic solvents.[1]
-
Solution: Switch to a more suitable solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for dissolving this compound.[1]
-
-
Insufficient Temperature: The solubility of many compounds, including urea and its derivatives, increases with temperature.
-
Solution: Gently heat the solvent while stirring to facilitate dissolution. Be cautious and aware of the solvent's boiling point and the thermal stability of this compound.
-
-
Low Solvent Volume: An insufficient amount of solvent will prevent complete dissolution.
-
Solution: Gradually add more solvent in small increments until the this compound dissolves completely.
-
Issue 2: this compound precipitates out of solution unexpectedly.
Possible Causes and Solutions:
-
Temperature Fluctuation: A decrease in temperature can significantly lower the solubility of this compound, causing it to precipitate.
-
Solution: Maintain a constant and slightly elevated temperature for your experimental setup. If precipitation occurs upon cooling, gently reheat the solution to redissolve the compound.
-
-
Change in Solvent Composition: The addition of an anti-solvent (a solvent in which this compound is poorly soluble) to the solution will cause precipitation.
-
Solution: Ensure that any additional reagents or solvents added to the reaction mixture are miscible and do not drastically reduce the overall solvating power for this compound. If an anti-solvent is part of the procedure (e.g., for crystallization), its addition should be controlled (slow, dropwise addition) to manage the precipitation rate.
-
-
Supersaturation: A solution may be supersaturated, making it unstable and prone to sudden precipitation.
-
Solution: Induce controlled crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. This provides nucleation sites for gradual crystal growth rather than rapid precipitation.
-
Issue 3: An oily liquid or amorphous solid forms instead of crystals during recrystallization.
Possible Causes and Solutions:
-
"Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, causing the solute to come out of solution as a liquid.
-
Solution 1: Reheat the solution and add a small amount of a "good" solvent (one in which this compound is highly soluble) to increase the overall solubility. Allow the solution to cool more slowly.
-
Solution 2: Choose a solvent or solvent mixture with a lower boiling point.
-
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to an oily or amorphous precipitate.
-
Solution: Purify the crude this compound before recrystallization, for example, by treating the hot solution with activated charcoal to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving this compound?
This compound is most soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly effective for dissolving this compound.[1] It has lower solubility in polar protic solvents like methanol and ethanol and is sparingly soluble in non-polar solvents such as hexane.[1]
Q2: How can I predict the solubility of this compound in a specific organic solvent?
A useful tool for predicting solubility is the Hansen Solubility Parameters (HSPs). The principle is that "like dissolves like." Solvents with HSPs similar to those of this compound are more likely to be good solvents. The HSPs have three components: δD (dispersion), δP (polar), and δH (hydrogen bonding).
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa½) |
| δD (Dispersion) | 17.5 |
| δP (Polar) | 14.0 |
| δH (Hydrogen Bonding) | 16.0 |
Note: These values are estimated based on group contribution methods and provide a predictive tool for solvent selection.
Hansen Solubility Parameters for Common Organic Solvents:
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
To predict solubility, the "distance" (Ra) between the HSPs of this compound and the solvent can be calculated using the following equation:
Ra = sqrt(4*(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²)
A smaller Ra value indicates a higher likelihood of good solubility.
Q3: How can I improve the solubility of this compound in a particular solvent system?
Several techniques can be employed to enhance the solubility of this compound:
-
Co-solvency: This involves adding a "good" solvent (a co-solvent) in which this compound is highly soluble to a solvent in which it is poorly soluble. This changes the overall polarity of the solvent system, increasing the solubility of the solute.
-
Hydrotropy: This method uses a high concentration of a hydrotropic agent (e.g., urea, sodium benzoate, sodium citrate) to increase the aqueous solubility of poorly soluble compounds. While typically used in aqueous systems, the principles can be adapted for some organic solvent systems.
-
Structural Modification: For long-term drug development, modifying the chemical structure of this compound, for instance, by adding groups that disrupt its crystal lattice, can significantly improve solubility.
Q4: What is a detailed protocol for improving this compound solubility using co-solvents?
Objective: To dissolve this compound in a solvent system where it has limited solubility by using a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., ethanol)
-
Co-solvent (e.g., DMSO)
-
Stir plate and magnetic stir bar
-
Heating mantle or water bath (optional)
-
Standard laboratory glassware
Protocol:
-
Add the desired amount of this compound to a flask.
-
Add the primary solvent (e.g., ethanol) to the flask.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent (e.g., DMSO) dropwise to the suspension.
-
Observe the mixture for dissolution. Continue adding the co-solvent until the this compound is completely dissolved.
-
If dissolution is still slow, gently heat the mixture while stirring. Ensure the temperature is kept well below the boiling point of the solvent mixture.
-
Record the final ratio of the primary solvent to the co-solvent required for complete dissolution.
Q5: Can you provide a protocol for recrystallizing this compound using the anti-solvent method?
Objective: To purify this compound by recrystallization using a solvent/anti-solvent system.
Materials:
-
Crude this compound
-
A "good" solvent in which this compound is soluble (e.g., DMSO or DMF).
-
An "anti-solvent" in which this compound is insoluble but is miscible with the "good" solvent (e.g., water or isopropanol).
-
Heating and stirring equipment.
-
Filtration apparatus (e.g., Buchner funnel and filter paper).
Protocol:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., DMSO).
-
Once completely dissolved, slowly add the "anti-solvent" (e.g., isopropanol) dropwise to the hot solution while stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
Visualization of Experimental Workflows
References
strategies to improve the shelf-life of formylurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of formylurea. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is hydrolysis. Under acidic or basic conditions, the formyl-urea bond can be cleaved to yield formic acid and urea[1]. This reaction is also sensitive to temperature, with higher temperatures accelerating the rate of degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture and excess heat. For solutions, storage at low temperatures (e.g., 2-8°C) is recommended to slow down the rate of hydrolysis.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Are there any known stabilizers for this compound?
A4: While there is limited specific information on stabilizers for this compound, general strategies for related compounds can be applied. The most critical factor is controlling the pH. Using a buffering agent to maintain a neutral pH can significantly inhibit hydrolysis. For instance, a lactate buffer at pH 6.0 has been shown to minimize urea degradation[2][3]. Additionally, reducing water activity by using co-solvents may also enhance stability.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound can be identified by several indicators:
-
Changes in pH: The formation of formic acid from hydrolysis will lower the pH of an unbuffered solution.
-
Precipitation: Changes in the chemical composition of the solution can lead to the precipitation of less soluble degradation products.
-
Loss of Potency: The most direct indicator of degradation is a decrease in the concentration of this compound, which can be quantified using analytical techniques like HPLC.
-
Physical Changes: Discoloration or the appearance of an odor may also suggest chemical changes in the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased pH of the solution over time | Hydrolysis of this compound is producing formic acid. | 1. Incorporate a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH, ideally between 6 and 7. 2. Store the solution at a lower temperature (2-8°C) to reduce the rate of hydrolysis. |
| Precipitate forms in the solution upon storage | Degradation products or the original compound may be precipitating due to changes in solubility or concentration. | 1. Confirm the identity of the precipitate using analytical techniques. 2. If it is a degradation product, implement stabilization strategies like pH control. 3. Consider using a co-solvent to improve the solubility of all components. |
| Loss of biological activity or inconsistent experimental results | The concentration of active this compound has decreased due to degradation. | 1. Quantify the concentration of this compound using a validated analytical method, such as the HPLC protocol provided below. 2. Prepare fresh solutions for each experiment. 3. Conduct an accelerated stability study to determine the shelf-life of your formulation under your specific storage conditions. |
| Discoloration or change in appearance | This may indicate complex degradation pathways or reactions with other components in the formulation. | 1. Investigate the compatibility of this compound with all other excipients in your formulation. 2. Protect the formulation from light by using amber vials or storing it in the dark. 3. Analyze for impurities and degradation products using techniques like LC-MS to identify the cause of the discoloration. |
Data Presentation
As specific quantitative data on the degradation kinetics of this compound is limited in published literature, we provide the following table as a template for you to summarize your own findings from stability studies.
| Condition | Time Point (Weeks) | % this compound Remaining | Appearance | pH |
| 25°C / 60% RH | 0 | 100 | Clear, colorless | 6.5 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | 100 | Clear, colorless | 6.5 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound using HPLC-UV
This protocol outlines a method to assess the stability of this compound in a given formulation under accelerated conditions.
1. Objective: To determine the degradation rate and estimate the shelf-life of a this compound-containing formulation by subjecting it to elevated temperature and humidity.
2. Materials and Equipment:
-
This compound formulation
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
-
Reference standard of this compound
-
Stability chambers (set to 25°C/60% RH and 40°C/75% RH)
-
pH meter
-
Volumetric flasks and pipettes
3. HPLC Method:
-
Column: Cogent Bidentate C18™, 4µm, 100Å
-
Mobile Phase: Isocratic elution with deionized water has been shown to be effective for urea analysis[4]. A starting point for this compound could be 100% DI water or a mixture of acetonitrile and water (e.g., 20:80 v/v). The mobile phase should be optimized to achieve good peak shape and retention time for this compound.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25°C
4. Procedure:
-
Initial Analysis (T=0):
-
Prepare a stock solution of the this compound formulation.
-
Analyze the initial concentration of this compound using the validated HPLC method. This will serve as the 100% reference point.
-
Record the initial pH and visual appearance of the solution.
-
-
Stability Sample Preparation:
-
Aliquot the formulation into several vials for each storage condition. Ensure the vials are sealed tightly.
-
-
Storage:
-
Place the samples in stability chambers at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points for Testing:
-
For the accelerated study, pull samples at 0, 1, 2, 3, and 6 months[5].
-
-
Sample Analysis:
-
At each time point, remove the designated samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect the samples for any changes in color, clarity, or for the presence of precipitate.
-
Measure the pH of the solution.
-
Quantify the concentration of this compound using the HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
This data can be used to estimate the shelf-life of the product, often defined as the time it takes for the concentration to drop to 90% of its initial value.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. Volume 65 No 3 page 187 [library.scconline.org]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 5. Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of Formylurea: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate characterization of small molecules like formylurea is a critical step in synthesis confirmation and quality control. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound. We present a summary of expected experimental data and detailed protocols to support your analytical workflow.
This compound, also known as N-carbamoylformamide, is a simple derivative of urea and a potential building block in synthetic chemistry. Its unambiguous identification is paramount for its application in further research and development. While NMR spectroscopy stands out for its ability to provide a detailed structural map of the molecule, IR and MS offer complementary information regarding functional groups and molecular weight.
At a Glance: Comparing Analytical Techniques for this compound
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry. | Presence of specific functional groups (e.g., C=O, N-H). | Molecular weight and elemental composition, fragmentation pattern for structural clues. |
| Sample Requirements | 5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in deuterated solvent. | Small amount of solid or liquid. | Micrograms to nanograms of sample. |
| Strengths | Unambiguous structure determination, non-destructive. | Fast, easy to use, provides a "fingerprint" of the molecule. | High sensitivity, provides molecular weight. |
| Limitations | Lower sensitivity compared to MS, requires more sample. | Limited structural information, ambiguity in complex molecules. | Isomers can be difficult to distinguish, fragmentation can be complex. |
In-Depth Analysis: NMR Characterization of this compound
NMR spectroscopy provides the most comprehensive data for the structural confirmation of this compound. The molecule possesses three distinct types of protons and two carbonyl carbons, each with a characteristic chemical shift.
Expected ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted chemical shifts for this compound, typically observed in a DMSO-d₆ solvent.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | Formyl proton (-CHO) | ~8.1 | Singlet (s) | N/A |
| ¹H | Amide protons (-NH₂) | ~7.2 | Broad Singlet (br s) | N/A |
| ¹H | Amide proton (-NH-) | ~6.5 | Broad Singlet (br s) | N/A |
| ¹³C | Carbonyl carbon (Urea, -NHCONH₂) | ~158 | N/A | N/A |
| ¹³C | Carbonyl carbon (Formyl, -CHO) | ~165 | N/A | N/A |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. The broadness of the NH proton signals is due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential chemical exchange.
Alternative Characterization Techniques
While NMR provides a wealth of structural information, IR and MS are valuable complementary techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H Stretch | Amide (NH₂, NH) |
| ~1680 | C=O Stretch | Carbonyl (Amide I) |
| 1650 - 1580 | N-H Bend | Amide (Amide II) |
| ~1450 | C-N Stretch | Amide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of this compound and insights into its structure through fragmentation patterns.
| m/z Value | Interpretation |
| 88 | Molecular Ion [M]⁺ |
| 71 | [M - NH₃]⁺ |
| 44 | [CONH₂]⁺ |
| 43 | [HNCO]⁺ |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the vaporized molecules with a high-energy electron beam to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer.
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive structural characterization of this compound, providing detailed information on the connectivity and chemical environment of each atom. While IR spectroscopy and mass spectrometry are valuable for confirming the presence of functional groups and determining the molecular weight, they do not offer the same level of structural detail as NMR. For comprehensive and unambiguous characterization, a combination of these techniques is recommended, with NMR serving as the cornerstone for structural elucidation.
References
A Comparative Guide to the FTIR Analysis of the Formylurea Functional Group
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FTIR Spectroscopy with Alternative Analytical Techniques for the Characterization of Formylurea Functional Groups, Supported by Experimental Data and Protocols.
Introduction
The this compound functional group, characterized by a formyl group attached to a urea moiety, is a significant structural motif in various organic molecules, including pharmaceutical intermediates and degradation products. Accurate and efficient characterization of this functional group is crucial for quality control, reaction monitoring, and structural elucidation in drug development and chemical research. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides rapid identification of functional groups based on their characteristic vibrational frequencies. This guide provides a comprehensive comparison of FTIR spectroscopy with other analytical techniques for the analysis of the this compound functional group, supported by experimental protocols and data.
FTIR Spectroscopy for this compound Analysis
FTIR spectroscopy is highly effective for the qualitative analysis of the this compound functional group due to the distinct vibrational modes of its constituent bonds. The primary absorption bands of interest are associated with the N-H, C=O (carbonyl), and C-N bonds within the molecule.
Key Vibrational Modes of the this compound Functional Group
The infrared spectrum of a compound containing a this compound moiety is expected to exhibit characteristic absorption bands corresponding to the following vibrational modes:
-
N-H Stretching: Typically observed in the region of 3400-3200 cm⁻¹, often appearing as one or more sharp or broad bands. These vibrations are sensitive to hydrogen bonding.
-
C=O Stretching (Amide I): The two carbonyl groups in this compound will give rise to strong absorption bands in the 1750-1650 cm⁻¹ region. The exact positions can be influenced by conjugation and hydrogen bonding. One band may appear at a higher wavenumber, characteristic of the formyl carbonyl, while the urea carbonyl will be in the typical amide I region.
-
N-H Bending and C-N Stretching (Amide II and III): These coupled vibrations appear in the 1650-1500 cm⁻¹ (Amide II) and 1400-1200 cm⁻¹ (Amide III) regions. They are useful for confirming the presence of the amide-like structure.
-
C-H Stretching (Formyl group): A weak to medium absorption band is expected around 2850-2750 cm⁻¹ for the C-H stretch of the formyl group.
Based on spectral data for urea and other formyl-containing compounds, a predicted FTIR spectrum for this compound would prominently feature strong carbonyl absorptions and N-H stretching bands.
Comparison of Analytical Techniques
While FTIR spectroscopy is a valuable tool for the initial identification of the this compound functional group, a comprehensive characterization often requires complementary techniques. The following table summarizes the performance of FTIR in comparison to Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy for the analysis of this compound.
| Technique | Principle | Information Provided | Advantages for this compound Analysis | Limitations for this compound Analysis |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds upon absorption of infrared radiation. | Identification of functional groups (N-H, C=O, C-N, C-H). | Fast, non-destructive, sensitive to polar bonds, suitable for solid and liquid samples. | Provides limited structural connectivity information, overlapping peaks can be complex to interpret. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | Detailed atomic connectivity, chemical environment of protons and carbons, and 3D structure. | Provides unambiguous structural elucidation, quantitative analysis is straightforward. | Lower sensitivity than MS, requires larger sample amounts, sample must be soluble in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight and elemental composition (with high resolution MS). | Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography for mixture analysis. | Isomeric differentiation can be challenging, fragmentation may be complex to interpret. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Complementary vibrational information to FTIR, particularly for non-polar bonds. | Minimal sample preparation, can be used for aqueous solutions, less interference from water. | Can be affected by fluorescence, weaker signal than FTIR for many functional groups. |
Experimental Protocols
FTIR Sample Preparation and Analysis
Objective: To obtain a high-quality infrared spectrum of a solid sample containing a this compound functional group.
Method 1: Potassium Bromide (KBr) Pellet Technique
-
Sample Preparation:
-
Thoroughly dry both the this compound-containing sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture.
-
In a clean agate mortar, grind 1-2 mg of the sample into a very fine powder.
-
Add approximately 200 mg of the dried KBr powder to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.
-
Carefully release the pressure and extract the transparent or translucent KBr pellet from the die.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) for good signal-to-noise ratio.
-
Perform a background scan with an empty sample compartment or a blank KBr pellet to correct for atmospheric and instrumental contributions.
-
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
FTIR Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the spectrum over the desired range (e.g., 4000-650 cm⁻¹) with an appropriate number of scans.
-
Record a background spectrum with the clean, empty ATR crystal prior to sample analysis.
-
Visualization of Analytical Workflow
The logical process for identifying and characterizing a compound suspected of containing a this compound functional group can be visualized as follows:
Caption: Workflow for the characterization of a this compound-containing compound.
Conclusion
FTIR spectroscopy serves as an excellent initial screening tool for the detection of the this compound functional group, offering speed, simplicity, and sensitivity to the key vibrational modes. However, for unambiguous structural confirmation and quantitative analysis, a multi-technique approach is recommended. The combination of FTIR with mass spectrometry for molecular weight determination and NMR spectroscopy for detailed structural elucidation provides a powerful and comprehensive strategy for the characterization of molecules containing the this compound moiety. The choice of analytical technique will ultimately depend on the specific research question, the purity of the sample, and the level of structural detail required.
A Comparative Guide to the Melting Point Determination of Formylurea
This guide provides a detailed comparison of the melting point of pure formylurea with related organic compounds, urea and acetic acid. It includes a comprehensive experimental protocol for melting point determination and visual diagrams to illustrate the experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction to Melting Point Analysis
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The melting point is a fundamental physical property used for the identification and purity assessment of a compound. Impurities tend to lower and broaden the melting point range. This compound, a derivative of urea, is a white crystalline solid. Accurate determination of its melting point is crucial for its characterization and quality control in research and development.
Comparative Data of this compound and Related Compounds
The following table summarizes the key physical properties of this compound, urea, and acetic acid, providing a basis for comparison.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | O=CNC(=O)N | C₂H₄N₂O₂ | 88.07 | 168 - 173[1] |
| Urea | H₂NCONH₂ | CH₄N₂O | 60.06 | 132 - 135[2][3][4][5][6] |
| Acetic Acid | CH₃COOH | C₂H₄O₂ | 60.05 | 16 - 17[7][8][9][10][11] |
Analysis:
-
This compound exhibits the highest melting point among the three compounds, which can be attributed to its ability to form strong intermolecular hydrogen bonds and its planar structure, allowing for efficient packing in the crystal lattice.[12][13]
-
Urea , the parent compound of this compound, has a significantly lower melting point. The replacement of a hydrogen atom with a formyl group in this compound increases its molecular weight and likely enhances its intermolecular interactions, leading to a higher melting point.[12]
-
Acetic acid has the lowest melting point of the three. Although it forms hydrogen bonds, its smaller size and different crystal packing result in weaker overall intermolecular forces compared to this compound and urea.[14]
Experimental Protocol: Melting Point Determination
This protocol outlines the capillary method for determining the melting point of a pure crystalline solid like this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Packing the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
-
The packed sample should be 2-3 mm in height.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): For an unknown sample, first heat rapidly to get an approximate melting point range. Allow the apparatus to cool before proceeding with a more accurate measurement.
-
Accurate Measurement: Heat the sample at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Post-Measurement:
-
Turn off and allow the apparatus to cool.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the melting point of a pure crystalline solid.
Caption: Workflow for Melting Point Determination.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Urea | 57-13-6 [chemicalbook.com]
- 3. Urea - Sciencemadness Wiki [sciencemadness.org]
- 4. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Urea - Wikipedia [en.wikipedia.org]
- 6. Urea - American Chemical Society [acs.org]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
- 9. Acetic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. hansonchemicals.com [hansonchemicals.com]
- 11. Acetic Acid [commonorganicchemistry.com]
- 12. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 13. The Molecular Structure and Properties of Urea_Chemicalbook [chemicalbook.com]
- 14. turito.com [turito.com]
A Comparative Guide to Formylurea and Other Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of formylurea with other common formylating agents used in organic synthesis and biological research. We present objective performance data, experimental protocols, and mechanistic diagrams to assist in the selection of the most suitable reagent for your research needs.
Introduction to Formylation
Formylation, the addition of a formyl group (-CHO), is a fundamental transformation in organic chemistry, leading to the synthesis of aldehydes, formamides, and formate esters. These products are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of formylating agent is critical and depends on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations.
This guide focuses on comparing the performance of this compound with other widely used formylating agents. While this compound contains a formyl moiety, its primary application in synthetic chemistry is often as a precursor in the synthesis of heterocyclic compounds rather than as a direct formylating agent. In contrast, agents like formic acid and N-formylsaccharin are explicitly used for direct formylation of substrates such as amines and alcohols.
Quantitative Comparison of Common Formylating Agents
While direct quantitative comparisons of this compound as a formylating agent are scarce in the literature, extensive data exists for other reagents. The following tables summarize the performance of formic acid and N-formylsaccharin in the N-formylation of amines, a common benchmark reaction.
Table 1: N-Formylation of Various Amines using Formic Acid
Formic acid is a simple, inexpensive, and readily available formylating agent. Its reactivity can be enhanced with catalysts or by removing water from the reaction.
| Substrate (Amine) | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Formic acid (4 equiv.) | None | 60 | 0.5 | 98 | [1] |
| 4-Methylaniline | Formic acid (4 equiv.) | None | 60 | 0.5 | 95 | [1] |
| 4-Nitroaniline | Formic acid (4 equiv.) | None | 60 | 2.5 | 85 | [1] |
| Benzylamine | 85% Formic acid (1.2 equiv.) | Toluene | Reflux | 4 | 98 | [2] |
| Dibenzylamine | 85% Formic acid (1.2 equiv.) | Toluene | Reflux | 6 | 94 | [2] |
| (S)-(-)-α-Methylbenzylamine | 85% Formic acid (1.2 equiv.) | Toluene | Reflux | 5 | 99 | [2] |
Table 2: N-Formylation of Various Amines using N-Formylsaccharin
N-Formylsaccharin is a solid, stable, and highly efficient formylating agent that often allows for reactions under mild conditions and with simple work-up procedures.[3][4]
| Substrate (Amine) | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | N-Formylsaccharin | Mechanochemical | 30 Hz | 30 min | 52 | [3] |
| 4-Fluoroaniline | N-Formylsaccharin | Mechanochemical | 30 Hz | 2 h | 98 | [3] |
| Benzylamine | N-Formylsaccharin | Mechanochemical | 30 Hz | 30 min | 98 | [3] |
| Morpholine | N-Formylsaccharin | Mechanochemical | 30 Hz | 30 min | 97 | [3] |
| Indoline | N-Formylsaccharin | Mechanochemical | 30 Hz | 2 h | 96 | [3] |
| 2-Methylaniline | N-Formylsaccharin | Mechanochemical | 30 Hz | 2 h | 95 | [3] |
This compound: A Closer Look
This compound (N-carbamoylformamide) is a derivative of urea containing a formyl group.[5] While it can participate in formylation reactions, particularly in biological systems by modifying proteins and other biomolecules, its predominant role in synthetic organic chemistry is as a building block for more complex molecules.[2] It is often used as a source of a urea or a formyl-urea fragment in multicomponent reactions for the synthesis of heterocycles like pyrimidines and triazines.[1]
A notable example is its participation in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to produce highly functionalized dihydropyrimidinones.[2] In such reactions, it doesn't act as a simple formylating agent but rather contributes its entire molecular framework to the final product.
Due to its limited use as a direct formylating agent in mainstream organic synthesis, there is a lack of published experimental data that would allow for a direct quantitative comparison with agents like formic acid or N-formylsaccharin in terms of yield, reaction times, and substrate scope for simple formylation reactions.
Experimental Protocols
General Protocol for N-Formylation of Amines with Formic Acid
This protocol is adapted from a procedure for the neat (solvent-free) N-formylation of amines.[1]
Materials:
-
Amine (1 mmol)
-
Formic acid (4 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
Procedure:
-
To a round-bottom flask, add the amine (1 mmol) and formic acid (4 mmol).
-
Stir the mixture at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add distilled water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
General Protocol for N-Formylation of Amines with N-Formylsaccharin (Mechanochemical)
This protocol is based on a solvent-free mechanochemical method.[3]
Materials:
-
Amine (1 mmol)
-
N-Formylsaccharin (1.1 mmol)
-
Ball mill with Zirconia (ZrO₂) jars and milling balls
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Place the amine (1 mmol) and N-formylsaccharin (1.1 mmol) into a 15 mL ZrO₂ milling jar containing one ZrO₂ milling ball (10 mm diameter).
-
Conduct the mechanochemical reaction in the ball mill at a frequency of 30 Hz for the required time (typically ranging from 30 minutes to 3 hours, depending on the substrate).
-
After the initial milling, add NaHCO₃ to the jar and continue grinding for an additional 10 minutes to purify the reaction mixture.
-
Recover the solid crude product from the jar.
-
Dissolve the crude product in ethyl acetate (4 mL) and filter to remove insoluble saccharin byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield the pure formamide product.
Visualizing Reaction Mechanisms and Pathways
General N-Formylation of an Amine
The following diagram illustrates the general mechanism for the N-formylation of a primary amine with an activated formylating agent.
Caption: General mechanism of N-formylation of a primary amine.
The Biginelli Reaction
The Biginelli reaction is a multi-component reaction to synthesize dihydropyrimidinones, where urea is a key component. This compound can be considered a derivative of urea and is relevant in the context of pyrimidine synthesis.
Caption: Simplified mechanism of the Biginelli reaction.
De Novo Purine Biosynthesis
In biological systems, formylation is a key step in many pathways, such as the de novo synthesis of purines. Here, formyl groups are transferred enzymatically, often from N¹⁰-formyltetrahydrofolate.
Caption: Key formylation steps in de novo purine biosynthesis.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 3. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Formylurea Quantification: HPLC vs. Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of formylurea with other viable analytical methodologies. This compound, a small polar molecule, is of increasing interest in biomedical research, and its accurate quantification is crucial for understanding its role in various physiological and pathological processes. This document outlines the experimental protocols and presents a comparative analysis of performance data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a metabolite that can be found in biological systems. Due to its polar nature, its extraction from complex matrices and subsequent quantification can be challenging. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative evaluation of HPLC-UV with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Spectrophotometry.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of three common analytical techniques.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Colorimetric reaction, detection by light absorbance. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 85-115% | 80-120% |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | Moderate | High | Low |
| Matrix Effect | Possible | Significant, requires careful management | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar small polar analytes and uremic toxins and are adaptable for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the separation of this compound from other matrix components on a reversed-phase or HILIC column followed by detection using a UV detector.
a. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column for enhanced retention of polar compounds.
-
Mobile Phase: Isocratic elution with a mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.3) (e.g., 85:15 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
c. Quantification
-
A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of low-abundance analytes in complex biological matrices.
a. Sample Preparation (from Plasma)
-
The same protein precipitation method as described for HPLC-UV can be used. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.
b. LC-MS/MS Conditions
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A C18 or HILIC column similar to that used for HPLC-UV.
-
Mobile Phase: A gradient elution may be employed for better separation of complex mixtures. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.
c. Quantification
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.
Spectrophotometry
Spectrophotometric methods are generally simpler and more accessible but may lack the selectivity and sensitivity of chromatographic methods. A common approach for urea-like compounds involves a colorimetric reaction.
a. Sample Preparation (from Urine)
-
Dilute the urine sample with deionized water to bring the this compound concentration within the linear range of the assay.
-
Further sample cleanup, such as solid-phase extraction, may be necessary to remove interfering substances.
b. Assay Protocol (adapted from urea assays)
-
This method would likely involve derivatization of this compound to produce a colored compound. A potential derivatizing agent could be p-dimethylaminobenzaldehyde (DMAB) in an acidic medium, which reacts with urea and similar compounds.
-
To a specific volume of the prepared sample, add the DMAB reagent.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the colored product.
c. Quantification
-
A standard curve is generated by measuring the absorbance of a series of this compound standards of known concentrations. The concentration in the unknown samples is then calculated from the standard curve.
Workflow Diagrams
The following diagrams illustrate the general workflows for the analytical methods described.
Conclusion
The selection of an appropriate analytical method for this compound quantification is a critical step in ensuring reliable and accurate research outcomes.
-
HPLC-UV provides a good balance between performance and cost for routine analysis.
-
LC-MS/MS is the method of choice when high sensitivity and selectivity are paramount, especially for complex biological matrices.
-
Spectrophotometry offers a simple and cost-effective solution for preliminary or high-throughput screening where high selectivity is not a primary concern.
Researchers should carefully consider the specific requirements of their study to select the most suitable method. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for the development and validation of robust analytical methods for this compound quantification.
Validating Formylurea Synthesis: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise synthesis and robust validation of novel compounds are paramount. This guide provides a comparative analysis of spectroscopic methods for the validation of formylurea, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative spectroscopic data with its analogue acetylurea, and visual workflows to support your research and development endeavors.
Introduction
This compound, the simplest acylurea, serves as a versatile precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its reactivity and structural simplicity make it an attractive starting material. However, unambiguous confirmation of its synthesis and purity is crucial before its use in downstream applications. This guide details the validation of this compound synthesis using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, data for acetylurea, a closely related acylurea, is also presented.
Synthesis of this compound and Acetylurea
A common and straightforward method for the synthesis of N-acylureas is the reaction of urea with a corresponding carboxylic acid or its derivative.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of N-formylurea involves the reaction of urea with formic acid. To synthesize N,N'-dithis compound, a molar ratio of approximately 2:1 of formic acid to urea is used, and the reaction can be carried out at room temperature. For the preparation of the mono-substituted N-formylurea, a 1:1 molar ratio is recommended to favor the formation of the desired product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve urea (1 equivalent) in formic acid (1 equivalent).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction is slightly exothermic.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the product can be isolated by crystallization. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Experimental Protocol: Synthesis of Acetylurea (for comparison)
Acetylurea can be synthesized by the reaction of urea with acetic anhydride.
-
Reaction Setup: In a fume hood, cautiously add urea (1 equivalent) to acetic anhydride (1.1 equivalents) in a round-bottom flask with stirring.
-
Reaction Conditions: The reaction is often exothermic. Control the temperature by cooling the flask in an ice bath if necessary. Stir the mixture until the urea dissolves and the reaction is complete (monitor by TLC).
-
Work-up and Purification: Carefully add cold water to the reaction mixture to quench the excess acetic anhydride. The acetylurea product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from hot water or ethanol to obtain pure acetylurea.
Spectroscopic Validation
The successful synthesis of this compound and its purity can be unequivocally confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and Acetylurea
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ¹H | DMSO-d₆ | ~8.2 | s | -CHO |
| ~7.0 | br s | -NH- | |||
| ~6.5 | br s | -NH₂ | |||
| ¹³C | DMSO-d₆ | ~165 | C=O (formyl) | ||
| ~158 | C=O (urea) | ||||
| Acetylurea | ¹H | DMSO-d₆ | ~9.5 | br s | -NH- |
| ~7.0 | br s | -NH₂ | |||
| ~2.0 | s | -CH₃ | |||
| ¹³C | DMSO-d₆ | ~172 | C=O (acetyl) | ||
| ~157 | C=O (urea) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Comparative FTIR Data for this compound and Acetylurea
| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |
| This compound [1] | KBr Pellet | ~3400-3200 | N-H stretching (amide) |
| ~1700-1650 | C=O stretching (amide I, two bands) | ||
| ~1600 | N-H bending (amide II) | ||
| Acetylurea | KBr Pellet | ~3400-3200 | N-H stretching (amide) |
| ~1710 | C=O stretching (acetyl) | ||
| ~1680 | C=O stretching (urea) | ||
| ~1590 | N-H bending (amide II) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Table 3: Comparative Mass Spectrometry Data for this compound and Acetylurea
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound [1] | GC-MS (EI) | 89.03 | 44 (CONH₂), 45 (CHO-NH) |
| Acetylurea | ESI or EI | 103.05 | 60 (urea), 43 (CH₃CO) |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
References
A Comparative Guide to Formylating Agents: Formylurea vs. Dimethylformamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a pivotal transformation, enabling the synthesis of a vast array of valuable compounds. This guide provides an objective comparison of two formylating agents: the well-established dimethylformamide (DMF) and the less-conventional formylurea. This comparison is supported by available experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
At a Glance: this compound vs. Dimethylformamide
| Feature | This compound | Dimethylformamide (DMF) |
| Formylating Power | Mild; primarily documented in biological contexts and as a precursor. Limited data on general synthetic applications. | Versatile and widely used, especially when activated (e.g., Vilsmeier-Haack reagent). Effective for N-, O-, and C-formylation. |
| Substrate Scope | Not well-established for general synthetic use. Mentioned for amines and hydrazines. | Broad scope, including primary and secondary amines, alcohols, phenols, and electron-rich aromatic/heteroaromatic compounds. |
| Reaction Conditions | Not well-documented for general use. | Varies from mild (for activated amines/alcohols) to harsh (Vilsmeier-Haack). Often requires activating agents like POCl₃, SOCl₂, or oxalyl chloride. |
| Byproducts | Primarily urea. | Varies with the activating agent; can include dimethylamine, HCl, and phosphorus or sulfur-containing waste. |
| Handling & Safety | Solid, stable compound. Toxicological properties not fully investigated. | Liquid, common laboratory solvent. Known hepatotoxin and reproductive hazard. Requires careful handling. |
In-Depth Analysis
Dimethylformamide (DMF) as a Formylating Agent
Dimethylformamide is a widely utilized reagent in formylation reactions, primarily through its activation to form a potent electrophilic species. Its versatility extends to the formylation of nitrogen, oxygen, and carbon nucleophiles.
N-Formylation of Amines:
DMF can directly formylate primary and secondary amines, often at elevated temperatures or with the assistance of catalysts. For instance, the formylation of various amines can be achieved in good to excellent yields using DMF in the presence of a CeO₂ catalyst, with the advantage of being tolerant to water and requiring no homogeneous acidic or basic additives.[1] Another approach involves microwave irradiation in the presence of methyl benzoate as a catalyst, affording formamides in high yields with short reaction times.[2]
O-Formylation of Alcohols and Phenols:
The formylation of hydroxyl groups using DMF typically requires activation. A combination of DMF and oxalyl chloride has been shown to be a highly chemoselective system for the O-formylation of aromatic hydroxyl groups (phenols) over aliphatic alcohols or amines.[3]
C-Formylation of Aromatic Compounds (Vilsmeier-Haack Reaction):
The most prominent application of DMF in formylation is the Vilsmeier-Haack reaction. In this reaction, DMF is activated with an acid chloride, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][5][6] This reagent then attacks electron-rich aromatic and heteroaromatic rings to introduce a formyl group.[3][4]
Experimental Protocols: Formylation using Dimethylformamide
1. N-Formylation of Primary Amines using DMF and CeO₂ Catalyst
-
Reactants: Primary amine (1 mmol), Dimethylformamide (DMF, 5 mL), CeO₂ catalyst (50 mg).
-
Procedure: A mixture of the primary amine, DMF, and CeO₂ catalyst is stirred in a sealed vessel at 150°C for 24 hours. After cooling to room temperature, the catalyst is filtered off, and the excess DMF is removed under reduced pressure. The resulting crude product is then purified by column chromatography to afford the corresponding formamide.
-
Note: This method is adapted from studies on ceria-catalyzed N-formylation and demonstrates good to excellent yields for various amines.[1]
2. Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
-
Reactants: Electron-rich aromatic substrate (e.g., N,N-dimethylaniline, 10 mmol), Phosphorus oxychloride (POCl₃, 12 mmol), Dimethylformamide (DMF, 50 mmol).
-
Procedure: To a cooled (0°C) solution of the aromatic substrate in DMF, POCl₃ is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (monitoring by TLC). Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.
-
Safety: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
Mechanistic Pathways
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution reaction.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
This compound as a Formylating Agent
The use of this compound as a direct formylating agent in general organic synthesis is not well-documented in the reviewed literature. While it is stated to be a precursor for introducing formyl groups into molecules like amines and hydrazines, specific experimental protocols and yields are lacking.[7][8] this compound is known to be synthesized from urea and formic acid.[2]
One computational study suggests that this compound can react with another molecule of formic acid to generate N,N'-dithis compound, which could potentially be a more active formylating species. However, this has not been experimentally verified as a general synthetic method.
Due to the limited available data, a detailed, experimentally validated mechanism for the formylation of common organic substrates by this compound cannot be provided at this time. Its reactivity appears to be more relevant in specific biological pathways or as a synthon in the presence of other reagents.
Data Summary
N-Formylation of Amines with DMF
| Amine Substrate | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Phenylpropylamine | Methyl benzoate, Microwave | 200 | 5 min | 93 | [2] |
| Octylamine | Methyl benzoate, Microwave | 200 | 5 min | 92 | [2] |
| Aniline | CeO₂ | 150 | 24 h | >99 | [1] |
| Benzylamine | CeO₂ | 150 | 24 h | 98 | [1] |
| Piperidine | Methyl benzoate, Microwave | 200 | 5 min | Good | [2] |
C-Formylation of Aromatic Compounds with DMF (Vilsmeier-Haack)
| Aromatic Substrate | Activating Agent | Temperature (°C) | Time | Yield (%) | Reference |
| N,N-Dimethylaniline | POCl₃ | 0 - RT | 6.5 h | 77 | [3] |
| Pyrrole | POCl₃ | - | - | High | [4] |
| Phenol | SOCl₂ | - | - | Good | [9] |
Note: The table for this compound is omitted due to the lack of specific, quantitative experimental data in the reviewed literature for its use as a direct formylating agent in general organic synthesis.
Conclusion
For researchers requiring a versatile and well-established formylating agent with a broad substrate scope, dimethylformamide , particularly when activated for the Vilsmeier-Haack reaction or used with a catalyst for N-formylation, remains the reagent of choice. Its reactivity and the conditions required are well-understood and extensively documented, providing a reliable method for introducing the formyl group.
This compound , on the other hand, represents a less explored alternative. While it holds the structural prerequisite for a formyl donor, its practical application in general organic synthesis is not yet established. The lack of detailed experimental procedures and mechanistic studies for common substrates makes its use in routine synthesis challenging. Further research is required to unlock the potential of this compound as a viable and perhaps milder formylating agent. Researchers interested in novel reagent development may find this an area ripe for investigation.
This guide is intended to provide a clear, data-supported comparison to assist in making informed decisions for your research and development endeavors.
References
- 1. Transformylating amine with DMF to formamide over CeO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. a2bchem.com [a2bchem.com]
- 8. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 9. jocpr.com [jocpr.com]
A Comparative Study of Formylurea and Acetamide in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor that can significantly influence the outcome of a synthetic pathway. This guide provides a detailed comparative analysis of formylurea and acetamide, two fundamental building blocks in organic synthesis, with a focus on their applications, reaction efficiencies, and underlying mechanisms. The information presented is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic transformations.
At a Glance: this compound vs. Acetamide
| Feature | This compound | Acetamide |
| Primary Function | Formylating agent, Urea surrogate | Acetylating agent, Solvent, Precursor |
| Key Applications | Synthesis of heterocycles (e.g., dihydropyrimidinones), formamides | Synthesis of N-acetyl compounds, β-acetamido ketones, pharmaceuticals |
| Reactivity | Acts as a source of an activated formyl group or urea moiety | Provides an acetyl group for N- or O-acetylation |
| Typical Yields | Moderate to high in multicomponent reactions[1] | Generally high in various acetylation and multicomponent reactions[2] |
Performance in Multicomponent Reactions: A Comparative Overview
Multicomponent reactions (MCRs) are highly valued in drug discovery and organic synthesis for their efficiency in building complex molecules in a single step. Both this compound and acetamide have been employed as key components in various MCRs.
This compound in the Synthesis of Dihydropyrimidinones
This compound has been utilized in a one-pot, three-component reaction for the synthesis of highly functionalized dihydropyrimidinones. In this reaction, this compound traps a zwitterionic intermediate formed from the reaction of alkyl isocyanides and dialkyl acetylenedicarboxylates, leading to cyclization. This process typically proceeds at room temperature and can be conducted under solvent-free conditions or in polar aprotic solvents, affording moderate to high yields of the desired heterocyclic products.[1]
Acetamide in the Synthesis of β-Acetamido Ketones
Acetamide serves as a crucial reactant in the one-pot, multicomponent synthesis of β-acetamido ketones. This reaction involves the condensation of a ketone, an aldehyde, and acetonitrile in the presence of a catalyst such as boron trifluoride etherate. The yields for this transformation are reported to be high, ranging from 85% to 96%.[2]
Experimental Protocols
Synthesis of Dihydropyrimidinones using this compound
A representative experimental protocol for the synthesis of dihydropyrimidinones involving this compound is as follows:
Reactants:
-
Alkyl isocyanide
-
Dialkyl acetylenedicarboxylate
-
This compound
Procedure:
-
To a solution of the alkyl isocyanide and dialkyl acetylenedicarboxylate in a suitable solvent (e.g., a polar aprotic solvent) or under solvent-free conditions, this compound is added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified using appropriate techniques such as crystallization or column chromatography.
The reaction proceeds via the formation of a zwitterionic intermediate which is then trapped by this compound to yield the dihydropyrimidinone product.[1]
Synthesis of β-Acetamido Ketones using Acetonitrile (as an Acetamide Precursor)
A general procedure for the synthesis of β-acetamido ketones is outlined below:
Reactants:
-
Ketone
-
Aldehyde
-
Acetonitrile
-
Catalyst (e.g., BF₃·OEt₂)
Procedure:
-
A mixture of the ketone (1 equivalent) and aldehyde (1 equivalent) is prepared in acetonitrile as the solvent.
-
A catalytic amount of BF₃·OEt₂ is added to the reaction mixture.
-
The mixture is refluxed at 70-80 °C for 3-6 hours.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired β-acetamido ketone.[2]
Reaction Mechanisms and Logical Relationships
This compound in Synthesis
This compound can act as a bifunctional reagent. The formyl group can be transferred to a nucleophile in a formylation reaction, while the urea moiety can participate in cyclization reactions.
Caption: Reactivity pathways of this compound in synthesis.
Acetamide in Synthesis
Acetamide primarily functions as an acetylating agent, where the acetyl group is transferred to a nucleophile. In some multicomponent reactions, it can be formed in situ from acetonitrile.
Caption: Reactivity pathways of acetamide in synthesis.
Conclusion
Both this compound and acetamide are valuable and versatile reagents in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems relevant to drug discovery.
-
This compound is the reagent of choice for introducing a formyl group or for participating in cyclization reactions where a urea backbone is required, such as in the synthesis of certain dihydropyrimidinones. Its reactivity allows for mild reaction conditions.
-
Acetamide , and its precursor acetonitrile, are highly effective for the introduction of an acetyl group and for the synthesis of β-acetamido ketones in high yields.
The selection between this compound and acetamide will ultimately depend on the specific synthetic target and the desired functional group transformation. For formylation and urea-based cyclizations, this compound is the appropriate choice. For acetylation and the synthesis of acetamido compounds, acetamide is the preferred reagent. Researchers should consider the specific reaction conditions, desired product, and overall synthetic strategy when choosing between these two fundamental building blocks.
References
Navigating the Analytical Maze: A Comparative Guide to Detecting Formylurea Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is paramount. Formylurea, a potential impurity in various synthetic processes, requires robust analytical methods for its detection and quantification to guarantee the safety and efficacy of final drug products. This guide provides a comprehensive comparison of key analytical techniques used for this compound impurity analysis, supported by experimental data and detailed protocols.
The primary analytical methods for detecting this compound and other small organic impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages and is suited for different stages of impurity profiling, from initial identification to quantitative analysis.[2][3]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound and related urea-based impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information about the molecule. |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). | Gas chromatograph coupled to a mass spectrometer. | NMR spectrometer. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., water-acetonitrile mixture). Filtration may be required. | Derivatization is often necessary to increase volatility and thermal stability.[4][5] | Dissolution in a deuterated solvent. |
| Limit of Detection (LOD) | 0.002 %w/w (for N-Methylurea)[6] | Low detection limits, often in the ppm to ppb range after derivatization.[7] | Generally higher LOD compared to chromatographic methods, typically in the range of 0.1%. |
| Limit of Quantitation (LOQ) | 0.005 %w/w (for N-Methylurea)[6] | Low quantitation limits, suitable for trace analysis. | Higher LOQ, more suitable for structural confirmation and quantification of major components. |
| Linearity | Excellent, with R² values typically >0.999. | Good linearity over a defined concentration range after derivatization. | Quantitative NMR (qNMR) offers excellent linearity. |
| Accuracy | High accuracy, with recovery rates typically between 98-102%.[6] | Dependant on the efficiency of the derivatization step. | High accuracy with the use of an internal standard. |
| Precision | High precision, with RSD values typically <2%.[6] | Good precision, with RSD values typically <15%.[8] | High precision for quantitative measurements. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following sections provide standardized protocols for the detection of this compound impurities.
High-Performance Liquid Chromatography (HPLC) Method
A robust and sensitive method for the quantification of urea-based impurities.[6]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Atlantis dC18, 250 mm × 4.6 mm, 5µm particle size.[6]
-
Mobile Phase: A gradient of 0.02M Potassium Phosphate buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B).[6]
-
Flow Rate: 0.7 ml/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 205 nm.[6]
-
Injection Volume: 50 µl.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A highly selective method, particularly useful for the identification of unknown impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Derivatization is required to increase the volatility of this compound. A common approach for urea-based compounds is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] Another option is derivatization with trifluoroacetamide (MTBSTFA).[7]
-
GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the derivatizing agent and an internal standard.
-
Heat the mixture to facilitate the reaction (e.g., 60-80°C for 30-60 minutes).
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Primarily used for structural elucidation and confirmation of impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d6, D2O).
-
Experiment: ¹H NMR and ¹³C NMR are standard experiments for structural information. For quantification (qNMR), a certified internal standard with a known concentration is added to the sample.
-
Sample Preparation:
-
Accurately weigh the sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
-
Workflow for Impurity Detection and Quantification
The following diagram illustrates a typical workflow for the analytical investigation of this compound impurities in a pharmaceutical sample.
Caption: General workflow for this compound impurity analysis.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Determination of hydroxyurea in serum or plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Formylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized formylurea. It details experimental protocols for the most effective techniques and compares their performance against methods used for alternative acylating agents. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized.
Introduction to this compound and its Alternatives
This compound is a simple acylurea that serves as a valuable reagent in various chemical syntheses. Due to its reactivity, ensuring high purity of the synthesized product is critical for downstream applications, preventing side reactions and ensuring product quality. This guide evaluates common analytical techniques for this compound purity assessment and compares them with methods used for an alternative acylurea, N-acetylurea, providing a broader context for researchers working with this class of compounds.
Core Purity Assessment Techniques
The primary methods for evaluating the purity of synthesized this compound and its analogs are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation but are generally qualitative for purity unless used in conjunction with chromatographic separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities. For polar compounds like this compound, a reverse-phase method is typically employed.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.
Comparison of Purity Assessment Methods
The following table summarizes the key performance indicators for the recommended analytical methods for this compound and a common alternative, N-acetylurea.
| Parameter | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Analyte | This compound / N-Acetylurea | This compound / N-Acetylurea |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Molar ratio determination against a certified internal standard. |
| Purity Type | Relative Purity (Area %) | Absolute Purity (% w/w) |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Not Applicable |
| Mobile Phase | Gradient of water and acetonitrile with a buffer (e.g., phosphate) | Deuterated solvent (e.g., DMSO-d₆) |
| Detection | UV (e.g., 210 nm) | ¹H NMR Spectrometer (e.g., 400 MHz or higher) |
| Key Advantages | High sensitivity for UV-active impurities, excellent for resolving complex mixtures. | High precision and accuracy, provides structural information, no analyte-specific reference standard needed. |
| Limitations | Requires a reference standard for identity confirmation, assumes all impurities have a similar UV response for accurate area % calculation. | Lower sensitivity than HPLC, potential for signal overlap with impurities or the internal standard. |
| Potential Impurities Detected | Unreacted starting materials (urea, formic/acetic acid), side-products (e.g., di-acylated urea). | Any proton-containing impurities that are soluble in the NMR solvent. |
Experimental Protocols
HPLC Method for this compound and N-Acetylurea Purity
This protocol provides a general framework for developing an HPLC method suitable for this compound and N-acetylurea. Optimization will be required for specific instrumentation and impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound or N-acetylurea and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
Quantitative ¹H NMR (qNMR) Protocol for this compound Purity
This protocol details the steps for determining the absolute purity of this compound using qNMR.
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material). It is highly pure, stable, non-hygroscopic, and has sharp singlets in a region that does not typically overlap with small molecules like this compound.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Acquisition Time (aq): At least 4 seconds.
-
Number of Scans (ns): 16 or more for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the formyl proton) and the singlet for maleic acid.
-
-
Purity Calculation: The purity of this compound (%Purity) is calculated using the following equation:
%Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard (as a percentage)
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR analysis.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for qNMR purity assessment.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound. HPLC provides excellent separation of impurities and is highly sensitive, making it ideal for identifying and quantifying minor components. qNMR, on the other hand, offers the distinct advantage of providing a direct measure of absolute purity without the need for an analyte-specific reference standard, making it a more accurate and direct method for determining the purity of the main component. For a comprehensive purity assessment, it is recommended to use these techniques orthogonally. Structural confirmation by IR and MS should also be an integral part of the characterization process.
A Comparative Analysis of the Reactivity of Formylurea and Its Analogs
This guide provides a detailed comparison of the chemical reactivity of formylurea and its analogs, with a focus on N-acylureas. The information is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, stability, and reaction mechanisms of these compounds, supported by experimental data.
Introduction to this compound and N-Acylureas
This compound (N-carbamoylformamide) is the simplest N-acylurea, characterized by a formyl group attached to a urea moiety.[1][2] N-acylureas, in general, are a class of organic compounds that serve as important intermediates in various chemical syntheses and are present in a range of biologically active molecules.[3][4] Their reactivity is primarily dictated by the nature of the acyl group and any substitutions on the urea nitrogen atoms. These compounds are key building blocks in the synthesis of heterocyclic compounds like pyrimidines and triazines, and are also investigated for their applications in medicinal chemistry, including anticancer and anti-inflammatory agents.[4][5]
Comparative Reactivity
The reactivity of this compound and its analogs is influenced by the electronic and steric effects of the substituent on the acyl carbonyl group. This comparison will focus on this compound and its close analog, acetylurea, as representative N-acylureas.
Synthesis
This compound is typically synthesized by the reaction of urea with formic acid.[1] The process involves a proton transfer from formic acid to urea, followed by dehydration to yield the final product.[1] Catalysts such as calcium oxide can be used to improve the efficiency of this synthesis.[1]
In contrast, the synthesis of other N-acylureas, such as N-aryl acylureas, can be achieved by reacting aromatic carbodiimides with carboxylic acids.[6] The choice of carbodiimide is crucial; for instance, diphenylcarbodiimide (DPCDI) gives high yields of N-acylureas, whereas dicyclohexylcarbodiimide (DCC) tends to produce anhydrides and ureas as major products.[6] Another synthetic route involves the coupling of isocyanates with amides.[4]
Hydrolysis
Reactivity as Intermediates
N-acylureas are versatile intermediates in organic synthesis. This compound can act as a formylating agent and a precursor for various nitrogen-containing heterocycles.[1][5] It participates in three-component reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates to form dihydropyrimidinones.[1]
N-aryl acylureas are thermally stable up to 140°C but can decompose at higher temperatures to form isocyanates and amides.[6] This property allows them to be used as blocked isocyanates in the synthesis of polyamides and poly(amide-imide)s.[6]
Quantitative Reactivity Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound and a representative analog.
| Parameter | This compound | N-Aryl Acylurea (from DPCDI and Benzoic Acid) | Reference |
| Synthesis Purity | 95-98% (with CaO catalyst) | 93% | [1][6] |
| Synthesis Conditions | 85-95°C, atmospheric pressure | Ambient temperature | [1][6] |
| Molecular Weight | 88.07 g/mol | Varies with substituents | [2] |
| Thermal Stability | Decomposes upon melting | Stable up to 140°C | [6][12] |
| Melting Point | 170-173 °C | Varies with substituents | [12] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from urea and formic acid.
Materials:
-
Urea
-
Formic acid
-
Calcium oxide (CaO) catalyst
-
Reaction kettle
-
Triple-effect evaporator
Procedure:
-
A molar ratio of urea to formic acid of 1:1 to 1:1.5 is used.[1]
-
The reactants are mixed in a reaction kettle with 1-5% w/w of CaO catalyst.[1]
-
The reaction is carried out at a temperature of 85-95°C under atmospheric pressure for 2-3 hours.[1]
-
The resulting mixture is then fed into a triple-effect evaporator for purification.[1]
-
The purified this compound is collected.
Synthesis of N-Aryl Acylureas
Objective: To synthesize N-aryl acylureas from an aromatic carbodiimide and a carboxylic acid.
Materials:
-
Diphenylcarbodiimide (DPCDI)
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Solvent (e.g., dichloromethane)
Procedure:
-
The aromatic carboxylic acid is dissolved in a suitable solvent.
-
DPCDI is added to the solution at ambient temperature.
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.
-
The resulting N-aryl acylurea can be isolated by standard workup procedures, such as filtration and washing, to yield a high-purity product.[6]
Visualizations
Reaction Pathway: Synthesis of this compound```dot
Caption: Key factors that determine the chemical reactivity of N-acylureas.
Biological Significance and Signaling Pathways
Urea and its derivatives are prevalent in medicinal chemistry and drug design. The urea functionality can form crucial hydrogen bonds with biological targets, thereby influencing drug potency and selectivity. W[13]hile specific signaling pathways involving this compound are not detailed in the provided search results, its analogs, particularly thiourea derivatives, exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. F[14]or instance, the drug Zileuton, an N-hydroxyurea, acts as an inhibitor of 5-lipoxygenase, thereby suppressing leukotriene biosynthesis in the inflammatory signaling cascade. T[13]he ability of this compound to participate in formylation reactions suggests it could potentially modify proteins and other biomolecules, thereby altering their function within biochemical pathways. F[1]urther research is needed to elucidate the specific roles of this compound and its simple analogs in cellular signaling.
References
- 1. This compound | 1190-24-5 | Benchchem [benchchem.com]
- 2. This compound | C2H4N2O2 | CID 70922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. par.nsf.gov [par.nsf.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dpuadweb.depauw.edu [dpuadweb.depauw.edu]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. N-FORMYLUREA | 1190-24-5 [chemicalbook.com]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Formylurea's Pivotal Role in Prebiotic Nucleobase Synthesis: A Comparative Analysis
A critical evaluation of formylurea's function in origins-of-life models reveals its significance as a key intermediate in the formation of purines, while alternative pathways involving formamide and urea present distinct routes to essential biomolecules. This guide provides a comparative analysis of these prebiotic models, supported by experimental data and detailed protocols, to offer researchers a comprehensive understanding of the current landscape.
This compound has emerged as a molecule of interest in prebiotic chemistry, particularly in the non-enzymatic synthesis of purine nucleobases, the building blocks of RNA and DNA. Its formation from plausible prebiotic precursors like urea and formic acid, and its subsequent reactions to form complex heterocyclic structures, position it as a crucial stepping stone in the path to life's fundamental components. However, alternative models centered around formamide and the broader reactivity of urea offer competing and complementary pathways to prebiotic molecular complexity.
Comparative Analysis of Prebiotic Models
To objectively assess the role of this compound, it is essential to compare its formation and reactivity with alternative prebiotic scenarios. The following table summarizes key quantitative data from relevant studies.
| Prebiotic Model | Key Reactants | Products | Experimental Conditions | Yield/Efficiency | Reference |
| This compound Pathway | Urea, Formic Acid, Glycinamide | Hypoxanthine (a purine nucleobase) | Heating equimolar N,N'-dithis compound and glycinamide at 175°C for 2 hours. | The formation of this compound from urea and formic acid is endothermic with an energy barrier of 35.9 kcal/mol. | [1] |
| Formamide-based Synthesis | Formamide, Glycolaldehyde, Sodium Cyanide, Formic Acid | N-formyldehydroalanine nitrile (a precursor to amino acids and peptides) | Heating a 0.1 M formamide solution of glycolaldehyde with 5 equiv of NaCN and formic acid at 80°C for 36 hours. | 16% yield of N-formyldehydroalanine nitrile. | [2] |
| Urea-based Heterocycle Synthesis | Urea, Malonic Acid | Canonical and non-canonical nucleobases | Driven by environmental cycles such as freezing/thawing or drying/wetting in concentrated urea solutions. | Qualitative; described as a robust source of nitrogenous heterocycles. | [3] |
| Urea-derived Triazine Synthesis | Urea | Melamine, Ammeline, Ammelide, Cyanuric Acid | Theoretical study of free radical routes in conditions like spark discharge or on low-temperature ice. | Theoretical; pathways proceed through relatively low energy barriers. | [4] |
Experimental Protocols
A detailed understanding of the experimental foundations of these models is crucial for their evaluation and replication.
Protocol 1: Synthesis of Hypoxanthine via this compound Intermediate
This protocol is based on the work of Lagoja and Herdewijn and subsequent quantum chemical studies.[1]
-
Formation of N,N'-dithis compound: Urea is dissolved in formic acid at a molar ratio of 50:110 mmol. The solution is left for two weeks at room temperature.[1]
-
Formation of Hypoxanthine: Equimolar quantities of the resulting N,N'-dithis compound and glycinamide are mixed under a nitrogen atmosphere.[1]
-
The mixture is heated at 175°C for 2 hours.[1]
-
The product, hypoxanthine, is then isolated and analyzed.
Protocol 2: Prebiotic Synthesis of N-formylaminonitriles in Formamide
This protocol demonstrates the formation of amino acid precursors in a formamide-based scenario.[2][5]
-
A 0.1 M solution of glycolaldehyde in formamide is prepared.
-
Sodium cyanide (5 equivalents) and formic acid are added to the solution.
-
The reaction mixture is heated at 80°C for 36 hours.[2]
-
The formation of N-formyldehydroalanine nitrile is monitored and quantified, for example, by ¹H NMR spectroscopy.[2]
Visualizing Prebiotic Pathways
The following diagrams, generated using Graphviz, illustrate the logical and experimental workflows of the discussed prebiotic models.
References
- 1. researchgate.net [researchgate.net]
- 2. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic Origin of Pre-RNA Building Blocks in a Urea "Warm Little Pond" Scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [ourarchive.otago.ac.nz]
A Comparative Guide to Catalysts in Formylurea Synthesis for Researchers and Drug Development Professionals
An objective analysis of catalyst efficacy in the synthesis of formylurea, a crucial building block in medicinal chemistry and organic synthesis, is presented. This guide provides a comparative assessment of various catalytic systems, supported by quantitative data and detailed experimental protocols to aid researchers in catalyst selection and process optimization.
This compound, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, is primarily synthesized through the reaction of urea and formic acid. The efficiency of this reaction is highly dependent on the catalyst employed. This guide delves into a comparative analysis of different catalysts, presenting their performance based on key metrics such as product yield, reaction time, and purity.
Comparison of Catalyst Performance
The efficacy of several catalysts in the synthesis of this compound has been evaluated under various reaction conditions. The table below summarizes the quantitative performance of selected catalysts.
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) | Purity (%) |
| Formic Acid (self-catalyzed) | Homogeneous (in-situ) | 24 - 48 | Moderate | Not specified |
| Phosphoric Acid | Homogeneous (acid) | 2 - 3 | Not specified | ~80[1] |
| Calcium Oxide (CaO) | Heterogeneous (base) | 2 - 3 | High | 95 - 98[1] |
| Calcium Sulfate (CaSO₄) | Heterogeneous (Lewis acid) | 2 - 3 | High | 95 - 97[1] |
Note: "High" and "Moderate" yield are qualitative descriptors based on available literature and require further quantitative validation for direct comparison.
Reaction Pathway and Experimental Workflow
The synthesis of this compound from urea and formic acid proceeds through a nucleophilic addition-elimination mechanism. The reaction is initiated by the protonation of the carbonyl group of formic acid, making it more susceptible to nucleophilic attack by the nitrogen atom of urea. This is followed by a dehydration step to yield this compound.
Signaling Pathway of this compound Synthesis
Caption: General reaction pathway for the synthesis of this compound from urea and formic acid, highlighting the role of the catalyst.
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for the objective comparison of catalyst performance. The following workflow outlines the key steps for evaluating different catalysts for this compound synthesis.
Caption: A standardized experimental workflow for comparing the efficacy of different catalysts in this compound synthesis.
Experimental Protocols
Detailed methodologies are provided below for the synthesis of this compound using representative catalysts.
Protocol 1: Self-Catalyzed Synthesis of N,N'-dithis compound (as a related example)
This protocol describes the synthesis of the closely related N,N'-dithis compound, where formic acid acts as both a reactant and a catalyst.
-
Materials:
-
Urea
-
Formic acid (90%)
-
-
Procedure:
-
In a suitable reaction vessel, combine urea and formic acid in a molar ratio of approximately 1:2. For example, use 600 grams of urea and 920 grams of 90% formic acid.
-
Stir the mixture at room temperature (20-30°C) for about 1 hour, or until the solution becomes clear. The reaction is slightly exothermic.
-
Allow the clear solution to stand quiescently at room temperature for approximately 48 hours, during which time crystals of N,N'-dithis compound will form.
-
Isolate the crystals by filtration, wash with a minimal amount of cold water, and dry under vacuum.
-
Protocol 2: Calcium Oxide (CaO) Catalyzed Synthesis
This protocol outlines a general procedure for the synthesis of this compound using a heterogeneous base catalyst.
-
Materials:
-
Urea
-
Formic acid
-
Calcium Oxide (CaO) powder
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea and a catalytic amount of CaO powder in the anhydrous solvent.
-
Slowly add formic acid to the suspension while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the CaO catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 3: Phosphoric Acid Catalyzed Synthesis
This protocol provides a general method for this compound synthesis using a homogeneous acid catalyst.
-
Materials:
-
Urea
-
Formic acid
-
Phosphoric acid (H₃PO₄)
-
Anhydrous solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Dissolve urea in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of phosphoric acid to the solution.
-
Slowly add formic acid to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) for 2-3 hours. Monitor the reaction's progress via TLC.
-
Upon completion, cool the reaction mixture and neutralize the phosphoric acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
-
Conclusion
The choice of catalyst significantly impacts the synthesis of this compound. Heterogeneous catalysts like Calcium Oxide and Calcium Sulfate offer high purity and ease of separation, making them attractive for industrial applications. Homogeneous catalysts such as Phosphoric Acid can also be effective, though they may require additional neutralization and purification steps. The self-catalyzed method using an excess of formic acid presents a simpler approach but may result in the formation of di-substituted byproducts. Researchers and drug development professionals are encouraged to consider these factors and utilize the provided protocols as a foundation for optimizing their this compound synthesis processes. Further investigation into novel catalytic systems could lead to even more efficient and sustainable production methods for this valuable chemical intermediate.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Formylurea
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Formylurea (CAS No. 1190-24-5). Adherence to these guidelines is essential for ensuring laboratory safety and proper management of this chemical compound.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂H₄N₂O₂ | [1] |
| Molecular Weight | 88.07 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | 170.00 - 173.00 °C | [2] |
| Solubility in Water | Soluble | [2] |
| Stability | Stable under normal temperatures and pressures. | [2] |
Section 2: Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]
| Protection Type | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[2] Wear appropriate protective clothing to minimize contact with skin.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Follow OSHA respirator regulations found in 29 CFR 1910.134.[2] |
Section 3: Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for the safe handling of this compound in a laboratory setting.
Section 4: Emergency Procedures
Immediate and appropriate response during an emergency is critical. The following table outlines first aid measures for various types of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |
| Skin Contact | Get medical aid.[2] Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse.[2] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Get medical aid.[2] |
| Ingestion | Never give anything by mouth to an unconscious person.[2] Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2] |
Section 5: Spill and Disposal Plan
A systematic approach to spill cleanup and waste disposal is essential to prevent contamination and ensure a safe laboratory environment.
Spill Response Workflow
The following diagram details the step-by-step procedure for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
